Staphyloferrin A
Description
Properties
CAS No. |
127902-98-1 |
|---|---|
Molecular Formula |
C17H24N2O14 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(2S)-2-[2-[[(4R)-4-carboxy-4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butyl]amino]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C17H24N2O14/c20-9(4-16(32,14(28)29)6-11(22)23)18-3-1-2-8(13(26)27)19-10(21)5-17(33,15(30)31)7-12(24)25/h8,32-33H,1-7H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)/t8-,16+,17+/m1/s1 |
InChI Key |
VJSIXUQLTJCRCS-INUFPEASSA-N |
SMILES |
C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
C(C[C@H](C(=O)O)NC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |
Synonyms |
N(2),N(5)-di-(1-oxo-3-hydroxy-3,4-dicarboxylbutyl)ornithine staphyloferrin A |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Staphyloferrin A?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphyloferrin A is a carboxylate-type siderophore produced by various staphylococcal species, most notably Staphylococcus aureus, to acquire iron from its environment.[1][2] Iron is an essential nutrient for bacterial growth and pathogenesis, and the ability to scavenge this metal from the host is a critical virulence factor. This compound plays a key role in this process by chelating ferric iron (Fe³⁺) with high affinity and transporting it back into the bacterial cell. This technical guide provides an in-depth overview of the chemical structure, biosynthesis, regulation, and experimental protocols related to this compound.
Chemical Structure
This compound is chemically known as N²,N⁵-di-(1-oxo-3-hydroxy-3,4-dicarboxybutyl)-D-ornithine.[2] Its structure consists of a central D-ornithine molecule linked via amide bonds to two residues of citric acid.[2] This molecular arrangement provides multiple carboxyl and hydroxyl groups that act as ligands to coordinate a single ferric ion in an octahedral geometry.[2] The molecular formula of this compound is C₁₇H₂₄N₂O₁₄.
References
The Quest for Iron: A Technical Guide to the Discovery and Isolation of Staphyloferrin A from Staphylococcus
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the constant battle for survival, pathogenic bacteria have evolved sophisticated mechanisms to acquire essential nutrients from their hosts. One of the most critical of these nutrients is iron, which is indispensable for a wide range of cellular processes but is severely restricted within the host environment, a phenomenon known as nutritional immunity. Staphylococcus aureus, a formidable human pathogen, employs a multi-pronged strategy to scavenge iron, including the production and secretion of high-affinity iron chelators called siderophores. This technical guide provides an in-depth exploration of Staphyloferrin A (SA), a key carboxylate-type siderophore produced by Staphylococcus species. We will delve into the discovery of this molecule, its biosynthesis, and detailed methodologies for its isolation and characterization, aimed at researchers and professionals in drug development seeking to understand and potentially target this crucial virulence factor.
The Discovery and Role of this compound
This compound was first isolated from the low-iron culture broth of Staphylococcus hyicus.[1] It is a highly hydrophilic molecule that plays a pivotal role in the ability of Staphylococcus to thrive in iron-limited environments.[1] Subsequent research has established that S. aureus produces two major siderophores, this compound and Staphyloferrin B, to sequester ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin. The iron-laden siderophore is then recognized by specific receptors on the bacterial surface and transported into the cell. The ability to produce siderophores is a significant contributor to the pathogenicity of S. aureus.
The Genetic and Biochemical Basis of this compound Production
The biosynthesis and transport of this compound are orchestrated by a dedicated set of genes. The biosynthetic pathway is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.
Biosynthesis
The synthesis of this compound involves the condensation of two molecules of citric acid with one molecule of D-ornithine.[1][2] This process is primarily carried out by two key enzymes encoded by the sfa (this compound) operon:
-
SfnaD: An NIS synthetase that catalyzes the formation of the first amide bond between a molecule of citric acid and the δ-amino group of D-ornithine.
-
SfnaB: A second NIS synthetase that attaches the second molecule of citric acid to the α-amino group of the D-ornithine intermediate, completing the this compound molecule.
Transport
Once synthesized, this compound is secreted into the extracellular environment to scavenge iron. The iron-Staphyloferrin A complex is then recognized and transported back into the bacterial cell by the HtsABC (Heme transport system) ATP-binding cassette (ABC) transporter.[3] The expression of both the sfa and hts operons is tightly regulated by the concentration of intracellular iron, primarily through the ferric uptake regulator (Fur) protein.
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and characterization of this compound.
Production of this compound in Culture
To induce the production of this compound, Staphylococcus aureus must be grown in an iron-depleted medium.
Protocol for Growth in Iron-Deficient Medium:
-
Prepare Iron-Depleted Medium: A suitable medium is a chemically defined minimal medium, such as RPMI medium supplemented with 1% casamino acids, that has been treated with Chelex 100 resin to remove divalent metal ions, including iron.[4] Alternatively, a tryptic soy broth (TSB) medium can be deferrated by treatment with Chelex 100.[5]
-
Supplement with Essential Metals: The Chelex-treated medium should be supplemented with non-iron metals essential for bacterial growth, such as ZnCl₂, MnCl₂, CaCl₂, and MgCl₂.[4]
-
Inoculation and Incubation: Inoculate the iron-depleted medium with an overnight culture of S. aureus that has been washed to remove residual iron. Incubate the culture at 37°C with shaking (around 180 rpm) for 16-24 hours.[4][6] The production of siderophores can be stimulated by the addition of an iron chelator like 2,2'-dipyridyl (DIP) to the medium.[6]
-
Harvesting the Supernatant: After incubation, centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. The supernatant, containing the secreted this compound, is carefully collected for purification.
Quantification of Siderophore Production
The amount of siderophore in the culture supernatant can be quantified using the Chrome Azurol S (CAS) assay. This is a colorimetric assay where the siderophore removes iron from a dye-iron complex, causing a color change that can be measured spectrophotometrically.
Isolation and Purification of this compound
Due to its hydrophilic nature, the purification of this compound is typically achieved using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
Protocol for IP-RP-HPLC Purification:
-
Sample Preparation: The culture supernatant can be filtered through a 0.22 µm filter to remove any remaining bacteria and particulate matter. Depending on the concentration, the supernatant may need to be concentrated, for example, by lyophilization.
-
HPLC System and Column: A standard HPLC system equipped with a UV detector is suitable. A C18 reversed-phase column is commonly used.
-
Mobile Phase and Ion-Pair Reagent:
-
Mobile Phase A: An aqueous buffer (e.g., ammonium acetate) at a slightly acidic pH.
-
Mobile Phase B: Acetonitrile or methanol.
-
Ion-Pair Reagent: A quaternary ammonium salt, such as tetrabutylammonium bromide, is added to the mobile phase to interact with the negatively charged carboxyl groups of this compound, allowing it to be retained on the nonpolar stationary phase.
-
-
Gradient Elution: A gradient from a low to a high concentration of Mobile Phase B is used to elute the bound this compound. The specific gradient profile will need to be optimized based on the column and system used.
-
Detection and Fraction Collection: this compound does not have a strong chromophore, so detection is often performed at a low UV wavelength (e.g., 210 nm). Fractions corresponding to the this compound peak are collected for further analysis.
Characterization of this compound
Mass Spectrometry:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This is the preferred method for determining the molecular weight of the highly polar this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be performed to confirm the structure of the molecule. The fragmentation pattern will show characteristic losses of water, carboxyl groups, and cleavage of the amide bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are used to elucidate the detailed chemical structure of this compound. The spectra will show characteristic signals for the citric acid and D-ornithine moieties. Due to the complexity of the molecule, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are necessary for complete assignment of all proton and carbon signals.
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄N₂O₁₄ | |
| Molecular Weight | 480.38 g/mol | |
| Monoisotopic Mass | 480.12275 Da | |
| Uptake Kinetics (Km) | 0.246 µM | [2] |
| Uptake Kinetics (vmax) | 82 pmol·mg⁻¹·min⁻¹ | [2] |
Table 1: Physicochemical and Kinetic Properties of this compound.
| Analytical Technique | Observed Data | Reference |
| ESI-MS (m/z) | [M-H]⁻ at 479.12 | [7] |
| ¹H NMR | Complex multiplets for citric acid and ornithine protons | |
| ¹³C NMR | Resonances corresponding to carboxyl, hydroxyl, and aliphatic carbons |
Table 2: Spectroscopic Data for this compound.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from citric acid and D-ornithine.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This compound is a critical component of the iron acquisition machinery of Staphylococcus aureus and represents a promising target for the development of novel anti-infective agents. A thorough understanding of its biosynthesis, isolation, and characterization is essential for researchers aiming to exploit this pathway for therapeutic intervention. The methodologies outlined in this guide provide a comprehensive framework for the production and purification of this compound, paving the way for further studies into its biological function and its potential as a drug target. The development of inhibitors of this compound biosynthesis or transport could represent a novel strategy to combat the virulence of this important human pathogen.
References
- 1. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Growth using Human Hemoglobin as an Iron Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Iron and Aeration on Staphylococcus aureus Growth, Metabolism, and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus Redirects Central Metabolism to Increase Iron Availability | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Staphyloferrin A Biosynthesis Pathway in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Staphyloferrin A (SA) biosynthesis pathway in Staphylococcus aureus, a critical mechanism for iron acquisition and a potential target for novel antimicrobial therapies. This document details the genetic and biochemical components of the pathway, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to facilitate a deeper understanding of this essential bacterial process.
Introduction to this compound and Iron Acquisition in S. aureus
Iron is an essential nutrient for nearly all living organisms, playing a crucial role as a cofactor in numerous enzymatic reactions. In the vertebrate host, the majority of iron is sequestered within proteins such as hemoglobin, transferrin, and lactoferrin, creating an iron-limited environment for invading pathogens. To overcome this nutritional immunity, Staphylococcus aureus has evolved sophisticated iron acquisition systems, including the production and uptake of siderophores.
S. aureus produces two main carboxylate-type siderophores: this compound (SA) and staphyloferrin B (SB).[1][2] This guide focuses on this compound, a polycarboxylate siderophore synthesized via a Nonribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway.[1][3] The biosynthesis and transport of SA are critical for staphylococcal growth in iron-restricted conditions and contribute to the bacterium's virulence.[4][5]
The this compound Biosynthesis and Transport Machinery
The genetic locus responsible for SA biosynthesis is the sfa operon, which consists of four genes: sfaA, sfaB, sfaC, and sfaD.[4][5] The expression of this operon is tightly regulated by the Ferric uptake regulator (Fur) protein, which represses transcription in iron-replete conditions.[4][6]
The sfa Gene Cluster
The organization and function of the genes within the sfa operon are summarized below:
| Gene | Protein | Function |
| sfaD | SfaD | A nonribosomal peptide synthetase (NRPS)-independent synthetase that catalyzes the first condensation reaction, forming an amide bond between one molecule of citric acid and the δ-amino group of D-ornithine.[1][3] |
| sfaB | SfaB | An NRPS-independent synthetase that catalyzes the second condensation reaction, adding a second molecule of citric acid to the α-amino group of the citryl-D-ornithine intermediate to complete the synthesis of this compound.[1][3] |
| sfaC | SfaC | A putative amino acid racemase, suggested to be responsible for providing the D-ornithine precursor for SA synthesis from L-ornithine. |
| sfaA | SfaA | A major facilitator superfamily (MFS) transporter responsible for the export of newly synthesized this compound out of the bacterial cell.[7] |
The Biosynthesis Pathway
The synthesis of this compound is a two-step condensation process that occurs in the cytoplasm. The pathway is initiated with the conversion of L-ornithine to D-ornithine, a reaction presumed to be catalyzed by SfaC. The core synthesis is then carried out by the sequential action of SfaD and SfaB.
Transport of Ferric-Staphyloferrin A
Once secreted, this compound scavenges ferric iron (Fe³⁺) from the extracellular environment, forming a stable ferric-staphyloferrin A complex. This complex is then recognized and imported back into the bacterial cell by the HtsABC (Heme transport system) ABC transporter.[4][5] The HtsA component is a lipoprotein that specifically binds the ferric-SA complex, while HtsB and HtsC form the transmembrane channel. The energy for this transport is provided by the ATPase FhuC.[4]
Regulation of this compound Biosynthesis
The expression of the sfa operon is primarily controlled by the Ferric uptake regulator (Fur). In iron-rich conditions, Fur, complexed with Fe²⁺, binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the sfa operon, thereby repressing transcription. When iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein. This prevents its binding to the Fur box, thus derepressing the sfa operon and allowing for the synthesis of this compound.
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| Ferric-Staphyloferrin A Uptake | |||
| Km | 0.246 µM | Staphylococcus hyicus | [8] |
| Vmax | 82 pmol·mg⁻¹·min⁻¹ | Staphylococcus hyicus | [8] |
| HtsA Binding Affinity | |||
| Kd for Ferric-Staphyloferrin A | Low nanomolar range | Staphylococcus aureus | [4] |
| Molecular Mass | |||
| This compound (C₁₇H₂₄N₂O₁₄) | 480.12 g/mol (monoisotopic mass) | N/A | [9][10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound biosynthesis pathway. These protocols are intended as a guide and may require optimization for specific laboratory conditions and S. aureus strains.
Construction of a sfa Gene Knockout Mutant via Allelic Exchange
This protocol outlines a general workflow for creating a markerless gene deletion of a sfa gene (e.g., sfaD) using a temperature-sensitive shuttle vector like pKOR1.[5][11][12][13][14]
Detailed Steps:
-
Construct the knockout plasmid: Amplify ~1 kb regions flanking the target sfa gene from S. aureus genomic DNA. Fuse these fragments using SOE-PCR and ligate the resulting product into a temperature-sensitive shuttle vector.
-
Transform S. aureus: Introduce the knockout plasmid into a restriction-negative intermediate strain of S. aureus (e.g., RN4220) via electroporation.
-
Select for integration: Grow the transformed cells at a non-permissive temperature for plasmid replication (e.g., 43°C) with appropriate antibiotic selection to isolate colonies where the plasmid has integrated into the chromosome via homologous recombination.
-
Promote excision: Culture the integrants at a permissive temperature (e.g., 30°C) without antibiotic selection to allow for the second crossover event and plasmid excision.
-
Screen for mutants: Screen individual colonies by PCR using primers that flank the target gene to identify clones that have undergone allelic replacement, resulting in the desired gene deletion.
-
Confirm the mutation: Verify the gene deletion by DNA sequencing.
Heterologous Expression and Purification of His-tagged Sfa Proteins
This protocol describes the expression of a His-tagged Sfa protein (e.g., SfaB) in E. coli and subsequent purification using Nickel-NTA affinity chromatography.[14][15][16][17][18][19]
1. Expression:
- Clone the coding sequence of the target sfa gene into an E. coli expression vector (e.g., pET series) with an N- or C-terminal 6xHis-tag.
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Harvest the cells by centrifugation.
2. Purification:
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Equilibrate a Ni-NTA resin column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Detection and Quantification of this compound by HPLC-MS
This protocol provides a general method for the analysis of this compound from S. aureus culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][20][21][22][23][24]
1. Sample Preparation:
- Grow S. aureus in an iron-depleted defined medium to induce siderophore production.
- Pellet the bacterial cells by centrifugation.
- Filter the supernatant through a 0.22 µm filter to remove any remaining cells.
- The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration and purification.
2. HPLC-MS Analysis:
- Chromatography: Use a reversed-phase C18 column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute compounds of varying polarity.
- Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode. For this compound, negative ion mode may be preferable due to the presence of multiple carboxyl groups.
- Detection: Monitor for the expected mass-to-charge ratio (m/z) of this compound ([M-H]⁻ ≈ 479.12).[9]
- Quantification: For absolute quantification, a standard curve should be generated using purified this compound.
Conclusion and Future Directions
The this compound biosynthesis pathway represents a crucial virulence factor for S. aureus, enabling it to thrive in the iron-limited environment of the host. The detailed understanding of the molecular machinery involved in its synthesis, export, and uptake provides a solid foundation for the development of novel anti-staphylococcal agents. Targeting key enzymes in this pathway, such as SfaD and SfaB, or blocking the transport of ferric-SA via the HtsA receptor, are promising strategies for the development of drugs that can disarm the bacterium without directly killing it, potentially reducing the selective pressure for resistance development.
Further research is needed to fully elucidate the enzymatic mechanisms and kinetics of the Sfa proteins. High-resolution crystal structures of the biosynthetic enzymes would provide invaluable insights for structure-based drug design. Moreover, a deeper understanding of the interplay between the this compound and B systems and other iron acquisition pathways will be crucial for developing comprehensive strategies to combat S. aureus infections.
References
- 1. Identification and characterization of the Staphylococcus aureus gene cluster coding for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 3. In Staphylococcus aureus, Fur Is an Interactive Regulator with PerR, Contributes to Virulence, and Is Necessary for Oxidative Stress Resistance through Positive Regulation of Catalase and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus Redirects Central Metabolism to Increase Iron Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operon structure of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. scispace.com [scispace.com]
- 13. Iron depletion and virulence in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. An Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Staphylococcus aureus in Processed Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme-linked immunosorbent assay for detection of Staphylococcus aureus alpha-toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 20. Staphylococcus aureus Fur Regulates the Expression of Virulence Factors That Contribute to the Pathogenesis of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 24. scienceopen.com [scienceopen.com]
An In-depth Technical Guide on the Genetic Regulation of Staphyloferrin A Production in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for bacterial survival and pathogenesis. In the iron-limited environment of the host, pathogenic bacteria, such as Staphylococcus aureus, have evolved sophisticated mechanisms to acquire iron. One such strategy is the production and secretion of high-affinity iron chelators called siderophores. S. aureus produces two major siderophores, Staphyloferrin A (SA) and Staphyloferrin B (SB). This technical guide focuses on the genetic regulation of this compound production, a critical virulence factor, providing an in-depth overview of the molecular mechanisms that govern its synthesis and transport. Understanding this regulatory network is paramount for the development of novel anti-staphylococcal therapeutics that target iron acquisition pathways.
Core Regulatory Pathway of this compound Production
The biosynthesis and transport of this compound are tightly controlled at the genetic level, primarily in response to iron availability. The central regulator of this process is the Ferric-uptake regulator (Fur) protein.
Key Genetic Loci:
-
sfa operon: This operon, comprised of the genes sfaA, sfaB, sfaC, and sfaD, encodes the enzymes responsible for the biosynthesis of this compound.[1]
-
htsABC operon: Located adjacent to the sfa operon, this locus encodes an ABC transporter responsible for the import of ferri-Staphyloferrin A (the iron-bound form of the siderophore).[2]
The Role of the Ferric-uptake Regulator (Fur):
In an iron-replete environment, the Fur protein, in its Fe²⁺-bound dimeric form, acts as a transcriptional repressor. It binds to a specific DNA consensus sequence, known as the "Fur box," located in the promoter regions of iron-regulated genes, including the sfa and htsABC operons.[3] This binding physically obstructs the binding of RNA polymerase, thereby inhibiting the transcription of these genes.
Conversely, under iron-depleted conditions, such as those encountered within a host organism, Fur exists in its apo-form (without bound Fe²⁺) and has a low affinity for the Fur box. This release of Fur from the promoter regions allows for the transcription of the sfa and htsABC operons, leading to the production of this compound and its cognate transporter.[3] This derepression mechanism ensures that the energetically costly process of siderophore production is only activated when iron is scarce.
Quantitative Analysis of Gene Expression
The iron-dependent regulation of the sfa operon results in significant changes in gene expression levels. While specific quantitative data for the sfa operon is distributed across various studies, the regulation of the analogous Staphyloferrin B biosynthesis operon (sbn) provides a clear example of the magnitude of this regulation.
| Gene | Condition | Fold Change (vs. Iron-Replete) | Reference |
| sbnA | Iron-depleted | >100-fold increase | [4] |
| sfa locus | Iron-depleted | Upregulated | [5] |
| htsA | Iron-depleted | Upregulated | [3] |
Note: The fold change for the sfa locus and htsA is qualitatively described as "upregulated" in the cited literature, with specific quantitative values varying between studies and experimental conditions.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for sfa Gene Expression Analysis
This protocol details the methodology to quantify the relative expression of the sfa operon genes in S. aureus in response to iron availability.
a. Bacterial Growth Conditions:
-
Prepare two sets of chemically defined medium (CDM): one iron-replete (e.g., supplemented with 10 µM FeCl₃) and one iron-depleted (e.g., treated with an iron chelator like 2,2'-dipyridyl).
-
Inoculate both media with an overnight culture of S. aureus to an initial OD₆₀₀ of 0.05.
-
Incubate the cultures at 37°C with shaking until they reach the mid-exponential growth phase (OD₆₀₀ ≈ 0.6-0.8).
b. RNA Isolation:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer containing lysostaphin to degrade the staphylococcal cell wall.
-
Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
c. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
d. qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target sfa gene (e.g., sfaD) and a reference gene (e.g., gyrB), and the synthesized cDNA.
-
Perform the qPCR using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the iron-depleted and iron-replete conditions.[6]
Electrophoretic Mobility Shift Assay (EMSA) for Fur-sfa Promoter Interaction
This protocol describes an in vitro method to demonstrate the direct binding of the Fur protein to the promoter region of the sfa operon.
a. Preparation of DNA Probe:
-
Amplify a ~200-300 bp DNA fragment corresponding to the promoter region of the sfa operon, which contains the putative Fur box, using PCR.
-
Label the 5' end of one of the primers with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive label (e.g., ³²P).
-
Purify the labeled DNA probe.
b. Fur Protein Purification:
-
Clone the fur gene into an expression vector with a purification tag (e.g., His-tag).
-
Overexpress the Fur protein in E. coli.
-
Purify the recombinant Fur protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Verify the purity of the protein by SDS-PAGE.
c. Binding Reaction:
-
In a reaction tube, combine the labeled DNA probe, purified Fur protein, and a binding buffer (containing components like Tris-HCl, KCl, MgCl₂, DTT, and glycerol).
-
For reactions testing the iron-dependency of binding, add either MnCl₂ (a co-repressor that mimics Fe²⁺) or a chelator like EDTA.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
d. Electrophoresis and Detection:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Detect the labeled DNA probe using an appropriate method (e.g., chemiluminescence for biotin, fluorescence imaging, or autoradiography for ³²P). A "shift" in the migration of the labeled probe in the presence of Fur indicates the formation of a protein-DNA complex.[7][8][9][10]
DNase I Footprinting Assay for Precise Fur Binding Site Identification
This protocol allows for the precise mapping of the Fur binding site within the sfa promoter.
a. Probe Preparation:
-
Prepare a single end-labeled DNA probe of the sfa promoter region as described for the EMSA protocol.
b. Binding Reaction:
-
Set up binding reactions with the end-labeled probe and varying concentrations of purified Fur protein, similar to the EMSA protocol. Include a control reaction with no Fur protein.
c. DNase I Digestion:
-
Add a low concentration of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to allow for partial digestion of the DNA. The regions of DNA bound by Fur will be protected from DNase I cleavage.
-
Stop the reaction by adding a stop solution containing EDTA.
d. Analysis:
-
Purify the DNA fragments from each reaction.
-
Separate the DNA fragments on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder (e.g., Sanger sequencing) of the same DNA fragment.
-
Visualize the fragments by autoradiography or fluorescence imaging. The region where Fur binds will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane without Fur.[4][11][12][13]
Visualizations
Caption: Signaling pathway for the iron-dependent regulation of this compound.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for DNase I Footprinting Assay.
Conclusion
The genetic regulation of this compound production in Staphylococcus aureus is a tightly controlled process orchestrated by the iron-sensing repressor Fur. This system allows the bacterium to efficiently respond to the iron-limited conditions of the host environment, a critical aspect of its virulence. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this crucial pathway. A thorough understanding of the molecular intricacies of this compound regulation will undoubtedly pave the way for the development of novel therapeutic strategies aimed at disrupting staphylococcal iron acquisition and thereby attenuating the pathogenicity of this formidable human pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 8. licorbio.com [licorbio.com]
- 9. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNase I footprinting [gene.mie-u.ac.jp]
- 12. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 13. DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Staphyloferrin A in Bacterial Iron Acquisition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the host-pathogen battleground, iron is a critical and fiercely contested resource. While essential for bacterial survival and pathogenesis, free iron in the host is sequestered to near-infinitesimal levels, a defense mechanism known as nutritional immunity. To overcome this iron limitation, pathogenic bacteria have evolved sophisticated iron acquisition systems, among which siderophore-mediated iron uptake is paramount. Staphylococcus aureus, a formidable human pathogen, employs a dual-siderophore strategy, producing both Staphyloferrin A (SA) and Staphyloferrin B (SB) to scavenge for ferric iron (Fe³⁺).
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated iron acquisition in Staphylococcus aureus. We will delve into the biosynthesis of this carboxylate-type siderophore, its transport across the bacterial cell envelope, and the intricate regulatory networks that govern its production and uptake. This guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
This compound: Structure and Function
This compound is a hydrophilic, carboxylate-type siderophore. Its structure consists of a D-ornithine backbone linked to two citric acid molecules via amide bonds.[1][2] This unique structure provides two tridentate ligands that coordinate a single ferric iron ion with high affinity.[1] The resulting ferri-SA complex is then recognized by specific bacterial receptors for internalization.
Biosynthesis of this compound
The biosynthesis of this compound is a cytoplasmic process orchestrated by enzymes encoded by the sfa (this compound) operon.[3][4] This process follows a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway.[5]
The key steps in the biosynthesis are:
-
Precursor Synthesis: The biosynthesis utilizes two primary precursors: D-ornithine and citric acid.[3] It is proposed that the SfaC enzyme, a putative racemase, converts the more common L-ornithine to D-ornithine.[3]
-
Stepwise Condensation: Two NIS synthetases, SfaD and SfaB, catalyze the sequential condensation of two citric acid molecules with the D-ornithine backbone.[3][5]
-
SfaD first catalyzes the formation of an amide bond between one molecule of citric acid and the δ-amino group of D-ornithine.[3][5]
-
SfaB then facilitates the second amide bond formation between a second citric acid molecule and the α-amino group of D-ornithine, completing the synthesis of apo-Staphyloferrin A.[3][5]
-
-
Export: The newly synthesized apo-Staphyloferrin A is secreted into the extracellular environment to scavenge for ferric iron. The major facilitator superfamily (MFS) transporter, SfaA, has been identified as the exporter of this compound.[6][7]
Transport of Ferri-Staphyloferrin A
Once this compound has chelated a ferric iron ion in the extracellular milieu, the resulting ferri-SA complex is transported back into the bacterial cytoplasm via a dedicated ABC (ATP-binding cassette) transporter system, the Hts (Heme transport system) transporter.[3][8]
The transport process involves the following components and steps:
-
Receptor Binding: The ferri-SA complex is first recognized and bound by the lipoprotein HtsA (Heme transport system A), which is anchored to the external face of the cytoplasmic membrane.[9][10] HtsA serves as the high-affinity substrate-binding protein for this system.
-
Translocation: Upon binding ferri-SA, HtsA delivers the complex to the transmembrane permease components, HtsB and HtsC.[9][10] HtsB and HtsC form a channel through the cytoplasmic membrane.
-
Energization: The translocation of the ferri-SA complex across the membrane is an energy-dependent process. The HtsABC system lacks its own ATPase component and instead utilizes the promiscuous ATPase FhuC (Ferric hydroxamate uptake C) to power the transport.[8][11][12][13]
-
Intracellular Iron Release: Once inside the cytoplasm, the ferric iron is released from the this compound molecule. The exact mechanism of iron release is not fully elucidated but likely involves reduction of Fe³⁺ to Fe²⁺. The apo-siderophore can then potentially be recycled.
Regulation of this compound Synthesis and Transport
The expression of the genes involved in this compound biosynthesis (sfa operon) and transport (htsABC operon) is tightly regulated by the availability of iron.[9] The primary regulator is the Ferric uptake regulator (Fur) protein.[3][14]
-
Under Iron-Replete Conditions: When intracellular iron levels are high, the Fe²⁺-Fur complex binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of the sfa and hts operons.[10] This binding represses the transcription of these genes, thus preventing the unnecessary production of this compound and its transporter.
-
Under Iron-Limiting Conditions: In an iron-depleted environment, Fur is unable to bind to the Fur boxes, leading to the de-repression of the sfa and hts operons.[14] This results in the increased synthesis of this compound and its transport machinery, allowing the bacterium to actively scavenge for iron.
Quantitative Data
| Parameter | Molecule/System | Value | Organism | Reference |
| Transport Kinetics | ||||
| Michaelis Constant (Km) | Ferri-Staphyloferrin A Transport | 0.246 µM | Staphylococcus hyicus | [7] |
| Maximum Velocity (Vmax) | Ferri-Staphyloferrin A Transport | 82 pmol/mg/min | Staphylococcus hyicus | [7] |
| Binding Affinity | ||||
| Dissociation Constant (Kd) | HtsA and Ferri-Staphyloferrin A | Low nanomolar range | Staphylococcus aureus | [4][14] |
| Fluorescence Quenching | HtsA by Ferri-Staphyloferrin A | 52.5% reduction | Staphylococcus aureus | [4] |
Experimental Protocols
Siderophore Production Assay (Chrome Azurol S - CAS Agar Plate Method)
This semi-quantitative assay is used to detect the production of siderophores by bacteria.
Principle: The CAS agar contains a complex of the dye Chrome Azurol S, Fe³⁺, and a detergent. This complex is blue. When siderophores with a higher affinity for Fe³⁺ are secreted by bacteria, they sequester the iron from the dye complex, resulting in a color change from blue to orange or yellow around the bacterial growth.
Materials:
-
CAS assay solution
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Bacterial cultures to be tested
Procedure:
-
Prepare CAS Agar Plates:
-
Autoclave the nutrient agar and cool to 50°C.
-
Aseptically add the CAS assay solution to the molten agar and mix gently to avoid bubbles.
-
Pour the CAS agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Spot a small aliquot of the bacterial culture onto the center of the CAS agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for S. aureus) for 24-48 hours.
-
-
Observation:
-
Observe the plates for the formation of an orange or yellow halo around the bacterial colonies. The diameter of the halo is indicative of the amount of siderophore produced.
-
Iron Uptake Assay (Using ⁵⁵Fe)
This assay measures the ability of bacteria to take up iron.
Principle: Bacteria are incubated with a radiolabeled iron source, such as ⁵⁵Fe-Staphyloferrin A. The amount of radioactivity incorporated into the bacterial cells over time is measured to determine the rate of iron uptake.
Materials:
-
Bacterial culture grown under iron-limiting conditions
-
⁵⁵FeCl₃
-
Purified this compound
-
Transport buffer
-
Washing buffer (e.g., Ti-citrate-EDTA to remove non-specifically bound iron)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of ⁵⁵Fe-Staphyloferrin A:
-
Incubate ⁵⁵FeCl₃ with an excess of this compound to ensure complete chelation.
-
-
Bacterial Cell Preparation:
-
Grow bacteria in an iron-depleted medium to induce the expression of iron uptake systems.
-
Harvest the cells by centrifugation, wash with buffer, and resuspend to a specific cell density.
-
-
Uptake Experiment:
-
Initiate the uptake by adding a known concentration of ⁵⁵Fe-Staphyloferrin A to the cell suspension.
-
Incubate at the appropriate temperature with shaking.
-
At various time points, remove aliquots of the cell suspension.
-
-
Washing and Measurement:
-
Immediately filter the aliquots through a membrane filter and wash rapidly with cold washing buffer to remove extracellular ⁵⁵Fe.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of ⁵⁵Fe taken up per mg of bacterial protein against time to determine the uptake rate.
-
Protein-Ligand Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
Principle: SPR is a label-free technique to measure the real-time interaction between a ligand (e.g., HtsA) immobilized on a sensor chip and an analyte (e.g., ferri-Staphyloferrin A) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified HtsA protein
-
Purified ferri-Staphyloferrin A
-
Immobilization buffer (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Inject the purified HtsA protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Inject a series of concentrations of ferri-Staphyloferrin A over the immobilized HtsA surface.
-
Record the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Visualizations
Caption: this compound Biosynthesis Pathway.
Caption: Ferri-Staphyloferrin A Transport Pathway.
Caption: Fur-mediated Regulation of this compound System.
References
- 1. Siderophore Detection assay [protocols.io]
- 2. academic.oup.com [academic.oup.com]
- 3. Staphylococcus aureus Transporters Hts, Sir, and Sst Capture Iron Liberated from Human Transferrin by this compound, Staphyloferrin B, and Catecholamine Stress Hormones, Respectively, and Contribute to Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Staphylococcus aureus Siderophore Receptor HtsA Undergoes Localized Conformational Changes to Enclose this compound in an Arginine-rich Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Staphyloferrin A: A Key Virulence Factor in Staphylococcal Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from superficial skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. A critical aspect of its pathogenic success is its ability to acquire essential nutrients from the host, particularly iron. The host actively sequesters iron as a defense mechanism known as nutritional immunity, thereby creating an iron-limited environment for invading pathogens. To overcome this, S. aureus has evolved sophisticated iron acquisition systems, including the production and utilization of siderophores.
This technical guide focuses on Staphyloferrin A (SA), a carboxylate-type siderophore produced by S. aureus. SA plays a crucial role in scavenging ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin.[1] Once SA binds to iron, the resulting ferric-SA complex is recognized by a specific receptor on the bacterial surface and transported into the cell, providing the bacterium with this essential metal for its metabolic processes and proliferation. The biosynthesis, transport, and regulation of this compound are intricately controlled, and its contribution to the virulence of S. aureus makes it an attractive target for the development of novel anti-staphylococcal therapies.
Mechanism of Action: The this compound-Mediated Iron Acquisition Pathway
The ability of S. aureus to utilize this compound for iron acquisition involves a multi-step process encoded by specific gene clusters.
Biosynthesis of this compound
This compound is a non-ribosomally synthesized siderophore. Its synthesis is carried out by enzymes encoded by the sfa (this compound) operon, which typically includes the genes sfaA, sfaB, sfaC, and sfaD.[2] The biosynthesis is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.[3] The key components for the synthesis of SA are two molecules of citric acid and one molecule of D-ornithine.[2][4] The enzymes SfaD and SfaB are crucial for the condensation of these precursors to form the final SA molecule.[2]
Transport of Ferric-Staphyloferrin A
Once synthesized, this compound is secreted into the extracellular environment to chelate ferric iron. The resulting ferric-SA complex is then recognized and transported back into the bacterial cytoplasm by a dedicated ABC (ATP-binding cassette) transporter system. This transport system is encoded by the hts (heme transport system) operon, comprising htsA, htsB, and htsC.[1][2] HtsA is a lipoprotein that serves as the surface receptor, binding the ferric-SA complex with high affinity.[1][5] HtsB and HtsC form the transmembrane permease that facilitates the translocation of the complex across the cell membrane.[1][5] The ATPase FhuC is thought to provide the energy for this transport process.[2]
Regulation of this compound Production and Uptake
The expression of both the sfa and hts operons is tightly regulated by the availability of iron through the action of the Ferric uptake regulator (Fur).[1][5] In an iron-replete environment, a dimer of Fur complexed with Fe²⁺ binds to a specific DNA sequence known as the "Fur box" located in the promoter regions of the sfa and hts operons.[1][5] This binding represses the transcription of these genes, thus preventing the unnecessary production of the siderophore and its transporter.[1][5] Conversely, under iron-limiting conditions, such as those encountered within the host, Fe²⁺ dissociates from Fur. This conformational change prevents Fur from binding to the DNA, leading to the derepression of the sfa and hts operons and subsequent production of this compound and its transport machinery.[1][5]
Quantitative Data on this compound Function and Virulence
The following tables summarize key quantitative data related to the function and contribution of this compound to the virulence of S. aureus.
| Parameter | Value | S. aureus Strain/Condition | Reference |
| Ferric-Staphyloferrin A Uptake Kinetics | |||
| Michaelis Constant (Km) | 0.246 µM | S. hyicus | [6] |
| Maximum Velocity (Vmax) | 82 pmol·mg⁻¹·min⁻¹ | S. hyicus | [6] |
Table 1: Kinetic parameters of ferric-Staphyloferrin A uptake. This table presents the Michaelis-Menten kinetics for the active transport of the ferric-Staphyloferrin A complex.
| Experimental Model | Mutant Strain | Effect on Bacterial Fitness/Virulence | Quantitative Data | Reference |
| In Vivo Murine Subcutaneous Abscess Model | ΔsfaA (SA efflux transporter mutant) | Reduced bacterial fitness | 2.2-fold growth defect compared to wild-type | [7] |
| In Vitro Intracellular Replication Assay | ΔsfaA (SA efflux transporter mutant) | Decreased replication within A549 epithelial cells | 3.0-fold decrease in replication compared to wild-type | [7] |
| In Vitro Growth in Iron-Restricted Media | Δsfa Δsbn (double siderophore mutant) | Severely attenuated growth | - | [2] |
Table 2: Impact of this compound deficiency on S. aureus virulence and fitness. This table summarizes the observed effects of mutations in the this compound system in different experimental models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in S. aureus.
Murine Subcutaneous Abscess Model for S. aureus Infection
This model is used to assess the contribution of virulence factors, such as this compound, to the pathogenesis of localized S. aureus infections.[2][3][8][9][10][11]
Materials:
-
S. aureus strains (e.g., wild-type and Δsfa mutant)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old female BALB/c mice (or other suitable strain)
-
Syringes (1 ml) with 27-gauge needles
-
Electric shaver
-
70% ethanol
-
Surgical scissors and forceps
-
Tissue homogenizer
-
Sterile 1.5 ml microcentrifuge tubes
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate S. aureus strains into 5 ml of TSB and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-exponential phase (OD₆₀₀ ≈ 0.5).
-
Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/ml). The final inoculum is typically 1 x 10⁷ CFU in 100 µl.
-
-
Animal Infection:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave a small area on the flank of each mouse.
-
Disinfect the shaved skin with 70% ethanol.
-
Inject 100 µl of the bacterial suspension (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved flank.
-
-
Monitoring and Sample Collection:
-
Monitor the mice daily for signs of infection, and measure the size of the resulting abscesses with calipers.
-
At a predetermined time point (e.g., 3 days post-infection), euthanize the mice.
-
Aseptically excise the abscess and a small area of surrounding tissue.
-
-
Quantification of Bacterial Load:
-
Weigh the excised tissue.
-
Homogenize the tissue in 1 ml of sterile PBS.
-
Perform serial dilutions of the homogenate in PBS.
-
Plate 100 µl of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of CFU per gram of tissue.
-
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method used to detect and quantify siderophore production.[3][11][12][13][14][15]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
Bacterial culture supernatants
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 ml of ddH₂O.
-
Solution 2: Dissolve 72.9 mg of HDTMA in 40 ml of ddH₂O.
-
Solution 3 (Iron solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Slowly add Solution 1 to Solution 2 while stirring.
-
Slowly add Solution 3 to the CAS/HDTMA mixture and stir. The solution will turn dark blue. Autoclave and store in the dark.
-
PIPES Buffer: Prepare a 1 M PIPES buffer and adjust the pH to 6.8.
-
-
Assay Protocol (Liquid Assay):
-
Prepare bacterial cultures in iron-depleted medium and grow for a specified time.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
In a 96-well plate, mix 100 µl of the bacterial supernatant with 100 µl of the CAS assay solution.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm.
-
A decrease in absorbance (color change from blue to orange/yellow) indicates the presence of siderophores.
-
Quantification can be achieved by creating a standard curve with a known siderophore (e.g., deferoxamine).
-
Visualizations
Signaling Pathway and Molecular Mechanism
Caption: this compound pathway in S. aureus.
Experimental Workflow
Caption: Murine abscess model workflow.
Logical Relationship
Caption: this compound's role in pathogenesis.
Conclusion
This compound is a critical virulence factor for Staphylococcus aureus, enabling the bacterium to overcome the iron-limited environment of the host. The intricate regulation of its biosynthesis and transport by the Fur protein underscores its importance for survival and pathogenesis. As demonstrated by the quantitative data, the absence of a functional this compound system significantly impairs the fitness and virulence of S. aureus. This reliance on this compound for iron acquisition makes its biosynthetic and transport pathways promising targets for the development of novel therapeutics. Strategies aimed at inhibiting this compound function, such as small molecule inhibitors of the Sfa enzymes or blockers of the HtsA receptor, could effectively starve the bacteria of iron, thereby attenuating their ability to cause infection. Further research into the precise molecular interactions of this system will undoubtedly pave the way for innovative anti-staphylococcal drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Siderophore-Mediated Iron Acquisition Plays a Critical Role in Biofilm Formation and Survival of Staphylococcus epidermidis Within the Host [frontiersin.org]
- 8. A quantitative model for subcutaneous abscess formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus lipoproteins promote abscess formation in mice, shielding bacteria from immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. scilit.com [scilit.com]
- 15. [PDF] Modified chrome azurol S method for detection and estimation of siderophores having affinity for metal ions other than iron | Semantic Scholar [semanticscholar.org]
Staphyloferrin A: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staphyloferrin A is a crucial virulence factor for the pathogenic bacterium Staphylococcus aureus. As a non-ribosomally synthesized siderophore, its primary function is to sequester ferric iron (Fe³⁺) from the host environment, a critical process for bacterial survival and proliferation. This technical guide provides an in-depth analysis of the chemical properties, stability, and biological context of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in iron acquisition. This document is intended to serve as a comprehensive resource for researchers in microbiology, medicinal chemistry, and drug development who are focused on combating S. aureus infections.
Chemical Properties of this compound
This compound is a carboxylate-type siderophore with a highly hydrophilic nature.[1][2] Its structure consists of a central D-ornithine residue linked to two citric acid molecules through amide bonds.[2][3] This unique composition provides two tridentate ligands that octahedrally chelate a single ferric iron ion.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄N₂O₁₄ | [4] |
| Molecular Weight | 480.37 g/mol | [1] |
| Type | Carboxylate Siderophore | [1] |
| Structure | Two citric acid residues linked to a D-ornithine backbone | [1][2] |
| Iron Chelation | Forms a 1:1 complex with Fe³⁺ | [2] |
| Solubility | Highly hydrophilic | [2][5] |
Stability of this compound
The stability of this compound is a critical factor in its biological function and for its handling in research settings.
pH Stability
Temperature Stability
Information regarding the thermal stability of this compound is not extensively documented in publicly available literature. As a general precaution for hydrophilic organic molecules, storage at low temperatures (-20°C or -80°C) in aqueous solutions is recommended to minimize degradation.
Iron Chelation Affinity
This compound exhibits a high affinity for ferric iron, which is essential for its role in scavenging iron in the host environment where free iron concentrations are extremely low.[1][6][7] The uptake of the ferric-Staphyloferrin A complex by S. aureus follows Michaelis-Menten kinetics, with a reported Kₘ of 0.246 µM, indicating an efficient transport system.[2] While a precise stability constant (log K) for the Fe(III)-Staphyloferrin A complex is not explicitly stated in the reviewed literature, it is expected to be high, comparable to other carboxylate siderophores. For context, the ferric stability constant for the related bis-citrate siderophore vibrioferrin is estimated to be just below that of Fe(III)-EDTA (~10²⁵).[8]
Biological Role and Iron Uptake
In the iron-limited environment of a mammalian host, S. aureus secretes this compound to sequester iron.[1][4][6] The biosynthesis of this compound is carried out by enzymes encoded by the sfa operon and follows a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway.[1]
Once this compound has chelated ferric iron, the resulting complex is recognized and transported into the bacterial cell by a specific ATP-binding cassette (ABC) transporter system known as HtsABC (Heme transport system).[1][9] The HtsA component is a lipoprotein that binds the ferric-siderophore complex with high affinity, and the HtsBC components form the membrane-spanning permease.[1][6][9] The energy for this transport is provided by the ATPase FhuC.[6][9]
Caption: Iron uptake pathway of this compound in S. aureus.
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
A chemical synthesis of this compound has been achieved with a reported yield of 79% using solid-phase peptide synthesis (SPPS).[3] The general principles of SPPS involve the stepwise addition of protected amino acid derivatives to a growing peptide chain that is covalently attached to an insoluble resin support.
Workflow for SPPS of this compound:
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Steps (General Protocol):
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected D-ornithine derivative to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the ornithine residue using a solution of piperidine in DMF.
-
First Citric Acid Coupling: Couple a protected citric acid derivative to the deprotected N-terminus of the ornithine.
-
Side-Chain Deprotection: Selectively remove the protecting group from the side-chain amino group of the ornithine residue.
-
Second Citric Acid Coupling: Couple a second protected citric acid derivative to the deprotected side-chain amino group.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to simultaneously remove all remaining protecting groups and cleave the synthesized this compound from the resin.
-
Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification of this compound by HPLC
Due to its hydrophilic nature, purification of this compound can be achieved using ion-pair reversed-phase HPLC.[5]
General HPLC Protocol:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 100% A to a desired concentration of B over a set time period. The exact gradient will need to be optimized.
-
Detection: UV absorbance, typically in the range of 210-220 nm for the amide bonds.
Characterization of this compound
The identity and purity of synthesized or isolated this compound can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure and confirm the connectivity of the atoms.
-
Circular Dichroism (CD) Spectroscopy: To study the stereochemistry and conformation of the molecule and its iron complex.[2]
Siderophore Activity Assay (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric method to detect and quantify siderophore production. This assay is based on the competition for iron between the siderophore and the CAS dye.
Workflow for CAS Agar Plate Assay:
Caption: Workflow for the CAS agar plate assay to detect siderophore production.
Brief Protocol:
-
Prepare CAS agar plates, which contain the iron-dye complex, resulting in a blue-colored medium.
-
Inoculate the plates with the bacterial strain to be tested.
-
Incubate the plates under conditions that promote siderophore production (i.e., iron-limiting).
-
If the bacteria produce siderophores, they will scavenge the iron from the CAS dye, resulting in a color change from blue to orange/yellow around the colonies. The size of the halo can be used for semi-quantitative analysis.
Conclusion
This compound is a key molecule in the pathogenesis of Staphylococcus aureus, enabling the bacterium to thrive in the iron-poor environment of the host. A thorough understanding of its chemical properties, stability, and mechanism of action is crucial for the development of novel therapeutic strategies that target bacterial iron acquisition. This guide provides a foundational overview of these aspects, along with practical experimental approaches for its study. Further research into the quantitative stability of this compound and the development of inhibitors for its biosynthesis or transport pathways hold significant promise for future anti-staphylococcal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Staphylococcus aureus heme and siderophore-iron acquisition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Staphyloferrin A: A Technical Guide to its Iron Chelation Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of iron chelation by Staphyloferrin A, a key siderophore produced by Staphylococcus aureus. Understanding this mechanism is crucial for the development of novel antimicrobial strategies targeting bacterial iron acquisition.
Introduction to this compound
Staphylococcus aureus is a formidable human pathogen, in part due to its ability to acquire essential nutrients, such as iron, from its host. To overcome the host's iron-withholding defense mechanisms, S. aureus synthesizes and secretes high-affinity iron chelators called siderophores. This compound is a carboxylate-type siderophore that plays a significant role in the virulence of this bacterium by scavenging ferric iron (Fe³⁺) from the host environment.[1] It is a hydrophilic molecule composed of two citric acid residues linked to a D-ornithine backbone.[2]
Biosynthesis of this compound
The biosynthesis of this compound is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.[3] The genetic blueprint for this process is encoded within the sfa operon. Two key enzymes, SfnaD and SfnaB, are responsible for the stepwise condensation of two molecules of citric acid to D-ornithine.[3]
Mechanism of Iron Chelation and Transport
This compound chelates ferric iron in a hexadentate fashion, utilizing the carboxyl and hydroxyl groups of its two citrate moieties to form a stable octahedral complex with Fe³⁺.[2] Once the ferric-staphyloferrin A complex is formed in the extracellular environment, it is recognized and bound by the solute-binding protein HtsA (Heme transport system A).[4] The entire complex is then transported across the cytoplasmic membrane by the ABC (ATP-binding cassette) transporter HtsBC.[4] The energy for this transport is provided by the ATPase FhuC.[5]
Quantitative Data
The following table summarizes the available quantitative data related to this compound-mediated iron transport. A precise binding affinity (Kd) for the direct interaction between this compound and Fe³⁺ has not been definitively reported in the literature.
| Parameter | Value | Organism | Reference |
| Transport Kinetics of Ferric-Staphyloferrin A | |||
| Michaelis Constant (Km) | 0.246 µM | Staphylococcus hyicus | [2] |
| Maximum Velocity (Vmax) | 82 pmol·mg⁻¹·min⁻¹ | Staphylococcus hyicus | [2] |
| Binding Affinity of HtsA for Ferric-Staphyloferrin A | |||
| Dissociation Constant (Kd) | Low nanomolar range | Staphylococcus aureus | [6] |
Experimental Protocols
In Vitro Biosynthesis of this compound
This protocol is adapted from the in vitro biosynthesis of Staphyloferrin B and would require optimization for this compound.[7]
Objective: To synthesize this compound in a cell-free system using purified enzymes.
Materials:
-
Purified recombinant SfnaD and SfnaB enzymes
-
D-ornithine
-
Citric acid
-
ATP
-
MgCl₂
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system for purification
Procedure:
-
Set up the reaction mixture containing D-ornithine, citric acid, ATP, MgCl₂, and the reaction buffer.
-
Add purified SfnaD and SfnaB enzymes to initiate the reaction.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 4-16 hours).
-
Terminate the reaction by heat inactivation or addition of a quenching agent.
-
Purify the synthesized this compound from the reaction mixture using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Chrome Azurol S (CAS) Assay for Siderophore Detection
Objective: To detect and semi-quantify the production of this compound.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Nutrient agar or broth
Procedure:
-
Prepare CAS assay solution:
-
Solution A: Dissolve CAS in water.
-
Solution B: Dissolve FeCl₃·6H₂O in 10 mM HCl.
-
Solution C: Dissolve HDTMA in water.
-
Slowly mix Solution A with Solution B, then add Solution C while stirring to form the blue CAS-iron complex.
-
-
Prepare CAS agar plates:
-
Prepare a suitable growth medium (e.g., iron-deficient minimal medium) with agar.
-
Autoclave the medium and the CAS assay solution separately.
-
Cool both to approximately 50°C and then mix them.
-
Pour the mixture into petri dishes and allow to solidify.
-
-
Assay:
-
Inoculate the bacterial strain of interest onto the CAS agar plates.
-
Incubate under appropriate conditions.
-
The presence of siderophores will be indicated by a color change from blue to orange/yellow around the bacterial growth, as the siderophore removes iron from the CAS complex. The diameter of the halo can be used for semi-quantitative analysis.
-
This compound Transport Assay
This is a generalized protocol that would need to be optimized for S. aureus and this compound.
Objective: To measure the uptake of ferric-staphyloferrin A into S. aureus cells.
Materials:
-
S. aureus wild-type and transport mutant (e.g., ΔhtsA) strains
-
Radiolabeled ⁵⁵FeCl₃ or fluorescently labeled this compound
-
Purified this compound
-
Iron-deficient growth medium
-
Scintillation counter or fluorometer
Procedure:
-
Grow S. aureus strains to mid-log phase in an iron-deficient medium to induce the expression of siderophore transport systems.
-
Prepare the ferric-staphyloferrin A complex by incubating purified this compound with ⁵⁵FeCl₃ or by using a fluorescently labeled analog.
-
Harvest and wash the bacterial cells and resuspend them in a transport buffer.
-
Initiate the transport assay by adding the labeled ferric-staphyloferrin A complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane to separate the cells from the medium.
-
Wash the filters to remove any non-specifically bound label.
-
Quantify the amount of label associated with the cells using a scintillation counter or fluorometer.
-
Compare the uptake in the wild-type strain to the transport mutant to determine the specific transport activity.
Mass Spectrometry and NMR Analysis of this compound
Objective: To confirm the structure and purity of isolated or synthesized this compound.
Mass Spectrometry:
-
Prepare the sample by dissolving it in a suitable solvent (e.g., methanol/water).
-
Analyze the sample using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) in negative ion mode to determine the accurate mass of the [M-H]⁻ ion. The expected m/z for this compound is 479.12.[5]
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can confirm the structure.
NMR Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Analyze the chemical shifts, coupling constants, and cross-peaks to elucidate the complete chemical structure and stereochemistry of the molecule.[5]
Conclusion
The this compound-mediated iron acquisition system is a sophisticated and essential pathway for the survival and virulence of Staphylococcus aureus. A thorough understanding of the molecular details of its biosynthesis, iron chelation, and transport provides a solid foundation for the rational design of novel therapeutics that can disrupt this critical process, thereby offering new avenues to combat staphylococcal infections. Further research is warranted to precisely determine the binding affinity of this compound for iron and to further refine the experimental protocols for its study.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the Staphylococcus aureus gene cluster coding for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
The sfa Operon: A Technical Guide to its Core Function in Staphyloferrin A Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sfa operon and its critical role in the synthesis of Staphyloferrin A, a key siderophore in Staphylococcus aureus. Understanding this pathway is paramount for developing novel antimicrobial strategies that target bacterial iron acquisition, a crucial process for staphylococcal virulence and survival.
Introduction: The Significance of Iron and this compound in S. aureus Pathogenesis
Iron is an essential nutrient for nearly all living organisms, acting as a vital cofactor in numerous metabolic processes. For pathogenic bacteria like Staphylococcus aureus, the acquisition of iron from the host environment is a major challenge, as the host sequesters iron to limit bacterial growth—a defense mechanism known as nutritional immunity. To overcome this, S. aureus has evolved sophisticated iron acquisition systems, including the production and secretion of high-affinity iron chelators called siderophores.
This compound is a carboxylate-type siderophore synthesized by S. aureus to scavenge ferric iron (Fe³⁺) from the host.[1] The biosynthesis and transport of this compound are orchestrated by the products of the sfa operon.[2] Mutants unable to produce this compound, in conjunction with another siderophore, Staphyloferrin B, exhibit significantly attenuated growth in iron-restricted conditions, highlighting the importance of this siderophore in bacterial survival and pathogenesis.[2]
The sfa Operon: Genetic Organization and Function
The sfa operon in Staphylococcus aureus is a four-gene cluster (sfaA, sfaB, sfaC, and sfaD) responsible for the biosynthesis and export of this compound. The synthesis of this compound follows the Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway.[3]
| Gene | Encoded Protein | Function |
| sfaD | SfaD | An NIS synthetase that catalyzes the first condensation reaction, forming an amide bond between a molecule of citrate and the δ-amino group of D-ornithine.[3] |
| sfaB | SfaB | An NIS synthetase that catalyzes the second condensation reaction, forming an amide bond between a second molecule of citrate and the α-amino group of D-ornithine to complete the this compound molecule.[3] |
| sfaC | SfaC | A putative racemase responsible for converting L-ornithine to D-ornithine, providing the precursor for the biosynthesis pathway. |
| sfaA | SfaA | A transmembrane efflux pump belonging to the major facilitator superfamily (MFS) that is responsible for the export of this compound from the bacterial cell. |
Regulation of the sfa Operon: The Role of the Ferric Uptake Regulator (Fur)
The expression of the sfa operon is tightly regulated by the availability of iron through the action of the Ferric uptake regulator (Fur) protein. In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to a specific DNA sequence, known as the "Fur box," located in the promoter region of the sfa operon, thereby blocking transcription.
Under iron-limiting conditions, as encountered within the host, Fe²⁺ dissociates from Fur. This conformational change inactivates Fur, preventing it from binding to the Fur box. The alleviation of this repression allows for the transcription of the sfa operon and subsequent synthesis of this compound to scavenge for iron. This regulatory mechanism ensures that the energetically expensive process of siderophore synthesis is only activated when necessary.
Quantitative Data on sfa Operon Expression and Function
The expression of the sfa operon is significantly upregulated under iron-limiting conditions. This has been demonstrated through quantitative real-time PCR (qRT-PCR) experiments.
Table 1: Relative Gene Expression of the sfa Operon under Iron Limitation
| Gene | Fold Change (Iron-Deplete vs. Iron-Replete) | Reference |
| sfaA | > 100 | [4] |
| sfaB | > 100 | [4] |
| sfaD | > 100 | [4] |
Note: The exact fold change can vary depending on the specific experimental conditions and S. aureus strain.
The functional consequence of sfa operon activity is the production of this compound, which is crucial for growth in iron-restricted environments. Growth curve analyses of wild-type and mutant strains of S. aureus illustrate this dependency.
Table 2: Growth of S. aureus Strains in Iron-Depleted Medium
| Strain | Growth (OD₆₀₀) at 24 hours | Description | Reference |
| Wild-Type | ~0.8 | Exhibits normal growth by utilizing siderophores to acquire iron. | [2] |
| Δsfa | ~0.75 | Shows minimal growth defect as the synthesis of Staphyloferrin B can compensate. | [2] |
| Δsbn | ~0.6 | Shows a more pronounced growth defect, indicating a greater reliance on Staphyloferrin B in some conditions. | [2] |
| ΔsfaΔsbn | ~0.1 | Severely attenuated growth, demonstrating the critical and somewhat redundant roles of this compound and B in iron acquisition. | [2] |
Note: OD₆₀₀ values are approximate and can vary between experiments.
Experimental Protocols
Quantification of sfa Operon Gene Expression by qRT-PCR
This protocol outlines the steps for measuring the relative expression levels of the sfa operon genes in S. aureus grown under iron-replete and iron-deplete conditions.
-
Bacterial Culture: Grow S. aureus in iron-replete (e.g., Tryptic Soy Broth - TSB) and iron-deplete (TSB with an iron chelator like 2,2'-dipyridyl) media to the mid-exponential phase.
-
RNA Extraction: Isolate total RNA from the bacterial cultures using a commercial RNA purification kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green-based detection with specific primers for sfaA, sfaB, sfaD, and a housekeeping gene (e.g., gyrB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Siderophore Production Assessment using the Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting siderophores.
-
CAS Agar Plate Preparation: Prepare CAS agar plates containing the iron-dye complex, Chrome Azurol S.
-
Bacterial Inoculation: Spot-inoculate S. aureus strains (wild-type and mutants) onto the CAS agar plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Observation: Siderophore production is indicated by a color change of the agar from blue to orange/yellow around the bacterial colony, as the siderophore removes iron from the dye complex. The diameter of the halo is proportional to the amount of siderophore produced.
Generation of an sfa Operon Deletion Mutant
Creating a deletion mutant is essential for studying the function of the sfa operon.
-
Construct a Deletion Vector: Clone the upstream and downstream flanking regions of the sfa operon into a temperature-sensitive shuttle vector containing a selectable marker.
-
Transformation: Introduce the vector into a restriction-deficient S. aureus strain.
-
Allelic Replacement: Grow the transformed cells at a non-permissive temperature to promote integration of the plasmid into the chromosome via homologous recombination. Subsequently, grow the integrants at a permissive temperature without antibiotic selection to facilitate the second recombination event, leading to the excision of the plasmid and the deletion of the sfa operon.
-
Screening and Confirmation: Screen for the desired mutant by antibiotic sensitivity and confirm the deletion by PCR and DNA sequencing.
Visualizations
Caption: Biosynthesis and export of this compound.
Caption: Iron-dependent regulation of the sfa operon.
Caption: Workflow for investigating the sfa operon.
References
- 1. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the Staphylococcus aureus gene cluster coding for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Iron and Aeration on Staphylococcus aureus Growth, Metabolism, and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the chemical synthesis of Staphyloferrin A.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Staphyloferrin A is a siderophore produced by Staphylococcus species to facilitate the acquisition of ferric iron, an essential nutrient for bacterial survival and proliferation. As iron sequestration is a key strategy for host defense against bacterial infections, the pathways involved in siderophore biosynthesis and uptake are attractive targets for the development of novel antibacterial agents. The chemical synthesis of this compound and its analogues is crucial for a variety of research and development applications, including:
-
Mechanism of Action Studies: Synthetic this compound can be used to investigate the molecular details of its interaction with the bacterial iron transport machinery, such as the HtsABC transporter.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogues with systematic structural modifications allows for the exploration of key functional groups required for iron chelation and receptor binding. This knowledge can inform the design of potent inhibitors of iron uptake.
-
Drug Delivery Systems: The "Trojan Horse" strategy involves conjugating antibiotics to siderophores. Bacteria actively import these conjugates, leading to targeted delivery of the antibiotic to the pathogen. Synthetic this compound provides a scaffold for the development of such targeted drug delivery systems against Staphylococcus aureus.
-
Diagnostic Applications: Labeled synthetic this compound can be employed in the development of diagnostic tools for the specific detection of Staphylococcus infections.
The following protocol details a solid-phase peptide synthesis (SPPS) approach for the chemical synthesis of this compound, which has been reported to be an efficient method for producing this siderophore with a high overall yield.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.
| Parameter | Value | Notes |
| Starting Resin | StratoSpheres™ PL-Wang Resin | Polystyrene-based resin for peptide synthesis. |
| Resin Loading | 0.9 mmol/g | The substitution level of the resin. |
| Fmoc-D-Orn(Alloc)-OH Loading | 0.225 mmol | Initial amount of the first amino acid loaded onto the resin. |
| Overall Yield | 79% | The final yield of purified this compound.[1] |
| Purity (crude) | 91% | Purity of the product after cleavage from the resin, before final purification, as confirmed by LC-MS. |
Experimental Workflow
The synthesis of this compound via SPPS involves a series of sequential steps, including the loading of the initial amino acid onto the solid support, iterative deprotection and coupling reactions, and finally, cleavage of the completed molecule from the resin and purification.
Caption: Solid-phase synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on the solid-phase peptide synthesis (SPPS) approach.
Materials and Reagents:
-
StratoSpheres™ PL-Wang resin
-
Fmoc-D-Orn(Alloc)-OH
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Mono-protected citric acid derivative
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Diethyl ether
-
Methanol
Procedure:
-
Resin Swelling: Swell the StratoSpheres™ PL-Wang resin in anhydrous DCM in a peptide synthesis vessel for 1 hour.
-
Loading of the First Amino Acid (Fmoc-D-Orn(Alloc)-OH):
-
In a separate flask, dissolve Fmoc-D-Orn(Alloc)-OH and triphenylphosphine in a 1:1 mixture of anhydrous DCM and THF.
-
Cool the solution in an ice bath and add diisopropylazodicarboxylate (DIAD) dropwise.
-
Add this solution to the swollen resin and agitate at room temperature for 12 hours.
-
Wash the resin sequentially with DMF, methanol, and DCM (3 times each).
-
Confirm the completion of the reaction using a Kaiser test.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF, methanol, and DCM (3 times each).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
First Coupling of Mono-protected Citric Acid:
-
In a separate flask, dissolve the mono-protected citric acid, HBTU, HOBt, and DIPEA in DMF.
-
Add the coupling solution to the resin and agitate for 4 hours at room temperature.
-
Wash the resin with DMF, methanol, and DCM (3 times each).
-
Confirm the completion of the coupling reaction with a negative Kaiser test.
-
-
Alloc Deprotection:
-
Treat the resin with a solution of phenylsilane and tetrakis(triphenylphosphine)palladium(0) in DCM for 2 hours to remove the Alloc protecting group from the ornithine side chain.
-
Wash the resin with DCM (3 times).
-
Perform a Kaiser test to confirm the deprotection.
-
-
Second Coupling of Mono-protected Citric Acid:
-
Repeat step 4 to couple the second mono-protected citric acid molecule to the deprotected ornithine side chain.
-
-
Cleavage and Deprotection:
-
Wash the resin with methanol and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail consisting of 92.5% TFA, 2.5% DCM, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator (without heating).
-
-
Precipitation and Purification:
-
Precipitate the crude this compound by adding cold diethyl ether to the concentrated filtrate.
-
Centrifuge to pellet the precipitate and wash with cold diethyl ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
Solid-Phase Synthesis of Staphyloferrin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staphyloferrin A is a carboxylate-type siderophore utilized by Staphylococcus aureus to acquire iron, an essential nutrient for its survival and virulence. The ability to chemically synthesize this compound is crucial for studying its biological function, developing novel antimicrobial strategies, and for its potential application in targeted drug delivery. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, a method that offers significant advantages over traditional fermentation and isolation techniques by enabling the production of larger quantities in a shorter timeframe. The synthesis has been achieved with a notable overall yield and high purity.[1][2] This protocol is intended to serve as a comprehensive guide for researchers in chemistry, microbiology, and drug development.
Introduction
This compound is a non-ribosomally synthesized peptide-like molecule composed of a central D-ornithine residue linked to two citric acid molecules through amide bonds.[3][4] Specifically, it is known as N2,N5-di-(1-oxo-3-hydroxy-3,4-dicarboxybutyl)-D-ornithine.[2][3] Its primary role is to chelate ferric iron in the host environment and transport it back to the bacterial cell, making it a key factor in staphylococcal pathogenesis. The chemical synthesis of this compound allows for the production of sufficient quantities for detailed biological studies and for the development of derivatives that could act as inhibitors of iron uptake or as Trojan horse carriers for antibiotics. The solid-phase peptide synthesis (SPPS) approach described herein provides a robust and efficient method for obtaining this important molecule.[1][2]
Data Summary
The solid-phase synthesis of this compound has been demonstrated to be an effective method, yielding a high-purity product. The following table summarizes the quantitative data associated with this synthetic protocol.
| Parameter | Value | Reference |
| Overall Yield | 79% | [1] |
| Crude Purity (post-cleavage) | 91% | [2] |
| Final Purity (post-HPLC) | >95% | |
| Identity Confirmation | LC-MS, 1H NMR, 13C NMR | [2] |
| Observed Mass (M-H)- | 479 m/z | [5] |
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted below. The process begins with the loading of the first building block onto a solid support resin, followed by iterative cycles of deprotection and coupling, and concludes with the cleavage and purification of the final product.
Caption: Workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
StratoSpheres™ PL-Wang resin
-
Fmoc-D-Ornithine(Alloc)-OH
-
Protected Citric Acid derivative (e.g., 1,2-di-tert-butyl 3-acetylcitrate)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylazodicarboxylate (DIAD)
-
Triphenylphosphine (PPh3)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water for HPLC
Protocol 1: Resin Loading
-
Swell 1 equivalent of StratoSpheres™ PL-Wang resin in a 1:1 mixture of DCM and THF in a solid-phase synthesis vessel.
-
In a separate flask, dissolve 5 equivalents of Fmoc-D-Orn(Alloc)-OH and 5 equivalents of triphenylphosphine in a 1:1 mixture of DCM and THF.
-
Cool the solution from step 2 to 0°C and add 10 equivalents of DIAD dropwise.
-
Add the resulting solution to the swollen resin and agitate at room temperature for 12 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading efficiency by Fmoc quantification using a UV-Vis spectrophotometer at 300 nm after cleaving the Fmoc group from a small amount of resin with 20% piperidine in DMF.
Protocol 2: Solid-Phase Synthesis
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 25 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
First Coupling (α-amino group):
-
In a separate flask, dissolve 3 equivalents of the protected citric acid derivative and 3 equivalents of PyBOP in DMF.
-
Add 6 equivalents of DIPEA to the solution and pre-activate for 5 minutes.
-
Add the activated acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling.
Alloc Deprotection (δ-amino group):
-
Swell the resin in DCM.
-
Treat the resin with a solution of Pd(PPh3)4 (0.1 eq) and phenylsilane (25 eq) in DCM for 30 minutes.
-
Repeat the treatment.
-
Wash the resin with DCM (3x), DMF (3x), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x) to remove residual palladium.
-
Wash with DMF (3x) and DCM (3x).
Second Coupling (δ-amino group):
-
Repeat the coupling procedure as described for the first coupling.
Protocol 3: Cleavage and Purification
-
Wash the fully assembled resin-bound this compound with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude product in a minimal amount of water and lyophilize.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the product and lyophilize to obtain pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight. The expected mass for this compound [M-H]- is 479.1 m/z.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess purity. The presence of diastereomers may be observed as closely eluting peaks with identical mass spectra.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
Conclusion
The solid-phase peptide synthesis of this compound is a highly effective method for producing this important siderophore in quantities sufficient for further research. The protocol outlined in this application note provides a detailed, step-by-step guide for its synthesis, purification, and characterization. This enables further investigation into its biological role and its potential as a target for novel antimicrobial agents or as a component of advanced drug delivery systems.
References
Detecting and Quantifying Staphyloferrin A: A Guide for Researchers
Introduction
Staphyloferrin A (SA) is a carboxylate-type siderophore produced by Staphylococcus aureus and other staphylococcal species to acquire iron, an essential nutrient, from their host environment.[1][2][3] As iron acquisition is crucial for bacterial survival and virulence, the detection and quantification of this compound are of significant interest to researchers in microbiology, infectious disease, and drug development. Understanding the levels of SA production can provide insights into bacterial pathogenesis and may aid in the development of novel antimicrobial strategies targeting iron uptake pathways.
This document provides detailed application notes and protocols for various methods to detect and quantify this compound, tailored for researchers, scientists, and drug development professionals.
Methods for Detection and Quantification
Several methods can be employed for the detection and quantification of this compound, each with its own advantages and limitations. The primary techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), colorimetric assays such as the Chrome Azurol S (CAS) assay, bioassays, and the use of fluorescent probes.
Data Presentation: Comparison of Methods
While specific quantitative performance data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound are not extensively reported in the literature and are often method- and instrument-dependent, the following table summarizes the general characteristics of each method. Researchers are encouraged to determine these parameters under their specific experimental conditions.
| Method | Principle | Throughput | Quantification | Specificity | Notes |
| HPLC-UV | Separation by chromatography and detection by UV absorbance. | Medium | Quantitative | Moderate | Requires a pure standard for quantification. Specificity can be limited in complex matrices. |
| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation for confirmation. | Medium | Quantitative | High | Highly specific and sensitive. Allows for structural confirmation. Requires specialized equipment. |
| Chrome Azurol S (CAS) Assay | Colorimetric assay where siderophores remove iron from a dye complex, causing a color change. | High | Semi-quantitative | Low | Universal assay for siderophores, not specific to this compound. |
| Bioassay | Growth promotion of a bacterial strain unable to synthesize its own siderophores but capable of utilizing this compound. | Low | Semi-quantitative | High | Highly specific for biologically active this compound. |
| Fluorescent Probes | Use of fluorescently-labeled molecules that bind to this compound or its receptor. | High | Quantitative | High | Can be used for in-situ detection and imaging. |
Experimental Protocols
1. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC with UV detection. Optimization may be required based on the specific HPLC system and sample matrix.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard (if available)
-
Bacterial culture supernatant, filtered through a 0.22 µm filter
Procedure:
-
Sample Preparation:
-
Grow S. aureus in an iron-depleted medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the filtered supernatant.
-
Elute with a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Maintain the column temperature at 30°C.
-
Monitor the absorbance at 210 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of a purified this compound standard.
-
Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
2. Detection and Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the highly specific and sensitive quantification of this compound using LC-MS/MS.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound standard (for optimization)
-
Filtered bacterial culture supernatant
Procedure:
-
Sample Preparation: Prepare samples as described in the HPLC protocol.
-
LC-MS/MS Analysis:
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject 5 µL of the sample.
-
Use a suitable gradient, for example, a linear gradient from 2% to 80% Mobile Phase B over 15 minutes.
-
Operate the mass spectrometer in positive ion mode.
-
Multiple Reaction Monitoring (MRM): While specific transitions for this compound are not widely published, they would need to be determined by infusing a pure standard. The precursor ion would be the [M+H]+ of this compound (m/z ~481.15). Product ions would be identified by fragmentation of the precursor ion.
-
-
Quantification:
-
Create a standard curve using a purified this compound standard.
-
Quantify this compound in the samples based on the peak area of the specific MRM transition.
-
3. Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal method for detecting siderophores. It is a colorimetric assay where the blue color of the CAS-iron complex changes to orange or yellow upon iron removal by a siderophore.
Materials:
-
CAS solution
-
Shuttle solution (piperazine-1,4-bis(2-ethanesulfonic acid) - PIPES buffer)
-
Bacterial culture supernatant
Procedure:
-
Preparation of CAS Assay Solution: A detailed protocol for preparing the CAS assay solution can be found in the literature (e.g., Schwyn and Neilands, 1987).
-
Assay:
-
In a 96-well plate, mix 100 µL of bacterial culture supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
-
Interpretation: A decrease in absorbance at 630 nm, corresponding to a color change from blue to orange/yellow, indicates the presence of siderophores. The amount of siderophore can be semi-quantified by calculating the percentage of siderophore units.
4. This compound Bioassay
This bioassay utilizes a mutant strain of S. aureus that is unable to synthesize its own siderophores but can utilize exogenous this compound for growth in iron-limited conditions. A common indicator strain is a sirA mutant, which cannot take up Staphyloferrin B.[4]
Materials:
-
S. aureus ΔsirA mutant strain
-
Iron-depleted agar plates (e.g., Tris-minimal succinate with Chelex-100)
-
Bacterial culture supernatant to be tested
-
Sterile paper discs
Procedure:
-
Prepare Indicator Plates: Seed the iron-depleted agar plates with the S. aureus ΔsirA mutant.
-
Sample Application:
-
Apply a known volume (e.g., 10 µL) of the sterile-filtered culture supernatant to a sterile paper disc.
-
Place the disc onto the surface of the seeded agar plate.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Interpretation: The presence of a zone of growth around the paper disc indicates that the supernatant contains a substance that can promote the growth of the indicator strain, which in this context is this compound.[4] The diameter of the growth zone is proportional to the concentration of this compound.
5. Detection with Fluorescent Probes
Fluorescently labeled this compound analogues or antibodies targeting this compound receptors can be used for detection and visualization.[5][6]
Materials:
-
Fluorescently labeled this compound probe
-
S. aureus culture
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Culture: Grow S. aureus under iron-limiting conditions to induce the expression of this compound receptors.
-
Labeling:
-
Wash the bacterial cells with PBS.
-
Incubate the cells with the fluorescent probe at a predetermined concentration and time (e.g., 2.5 µM for 4 hours at 37°C).[5]
-
-
Washing: Wash the cells with PBS to remove the unbound probe.
-
Detection:
-
Microscopy: Visualize the labeled bacteria using a fluorescence microscope with appropriate filter sets.
-
Flow Cytometry: Quantify the fluorescence intensity of the bacterial population using a flow cytometer.
-
Visualizations
This compound Biosynthesis and Transport Pathway
The biosynthesis of this compound is a multi-step enzymatic process encoded by the sfa operon (sfaA, sfaB, sfaC, sfaD). The synthesized this compound is then secreted and, after chelating iron, is imported back into the bacterial cell via the HtsABC transporter.[2][3]
Caption: this compound biosynthesis and import pathway in S. aureus.
General Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a bacterial culture.
Caption: General workflow for this compound detection and quantification.
References
- 1. Staphylococcus aureus Transporters Hts, Sir, and Sst Capture Iron Liberated from Human Transferrin by this compound, Staphyloferrin B, and Catecholamine Stress Hormones, Respectively, and Contribute to Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux Transporter of Siderophore this compound in Staphylococcus aureus Contributes to Bacterial Fitness in Abscesses and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Stereochemistry of this compound for Developing Staphylococcus-Specific Targeting Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of Staphyloferrin A.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Staphyloferrin A, a key siderophore in Staphylococcus aureus, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific research and development needs.
Introduction
This compound is a hydrophilic, carboxylate-type siderophore utilized by Staphylococcus aureus and other staphylococci to acquire iron, an essential nutrient for bacterial survival and pathogenesis.[1] Composed of two citric acid molecules linked to a D-ornithine backbone, its analysis is crucial for studying bacterial iron acquisition, virulence mechanisms, and for the development of novel antimicrobial strategies.[1][2] Due to its highly hydrophilic nature, ion-pair reversed-phase HPLC is a common and effective method for its separation and quantification.[1]
Experimental Protocols
Sample Preparation from Staphylococcus aureus Culture Supernatant
This protocol details the extraction and preparation of this compound from bacterial culture for HPLC analysis.
Materials:
-
Staphylococcus aureus culture grown in iron-depleted medium
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
Solid Phase Extraction (SPE) cartridges (C18 or similar, optional for sample cleanup)
-
HPLC vials
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Procedure:
-
Cell Removal: Centrifuge the Staphylococcus aureus culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a fresh, sterile tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Protein Precipitation (Optional but Recommended): To remove proteins that may interfere with the analysis, add ice-cold methanol (1:3 volume ratio of supernatant to methanol) to the filtered supernatant. Incubate at -20°C for 30 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid Phase Extraction (Optional Cleanup):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and other highly polar impurities.
-
Elute this compound with a methanol-water mixture. The optimal percentage of methanol may need to be determined empirically.
-
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a desired concentration.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method for this compound Analysis
This protocol outlines a reversed-phase ion-pair HPLC method for the analysis of this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 210 nm (for the peptide bonds) or 340 nm (for the ferric-Staphyloferrin A complex) |
Gradient Elution Program:
This is a general gradient program that should be optimized for your specific column and system.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 21.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Data Presentation
Quantitative data for this compound analysis is highly dependent on the specific HPLC system, column, and mobile phase conditions used. The following table provides an example of how to structure such data. Retention times are illustrative and will require experimental determination.
| Compound | Retention Time (min) | Wavelength (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | Experimentally Determined | 210 | Experimentally Determined | Experimentally Determined |
| Ferric-Staphyloferrin A | Experimentally Determined | 340 | Experimentally Determined | Experimentally Determined |
| Staphyloferrin B (related siderophore) | Experimentally Determined | 210 / 340 | Experimentally Determined | Experimentally Determined |
Visualizations
This compound Biosynthesis and Transport Workflow
The following diagram illustrates the key steps in the production and uptake of this compound in Staphylococcus aureus.
Caption: Biosynthesis and transport of this compound in S. aureus.
Experimental Workflow for HPLC Analysis
This diagram outlines the logical flow of the experimental protocol for analyzing this compound.
Caption: Experimental workflow for this compound HPLC analysis.
References
Unlocking Staphyloferrin A Activity: A Detailed Guide to the Chrome Azurol S (CAS) Assay
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the utilization of the Chrome Azurol S (CAS) assay to determine the activity of Staphyloferrin A, a key siderophore in Staphylococcus aureus. Siderophores are crucial for bacterial iron acquisition and are, therefore, attractive targets for the development of novel antimicrobial agents. The CAS assay offers a reliable and accessible method for screening and characterizing inhibitors of this compound production and function.
Introduction to this compound and the CAS Assay
This compound is a carboxylate-type siderophore produced by Staphylococcus aureus to scavenge ferric iron (Fe³⁺) from the host environment, a process essential for bacterial survival and virulence. Due to its critical role in pathogenicity, the biosynthetic and transport pathways of this compound are promising targets for new antibacterial therapies.
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. The principle of the assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS forms a stable, blue-colored ternary complex with ferric iron and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA). When a sample containing a siderophore, such as this compound, is introduced, the siderophore, having a higher affinity for iron, sequesters the iron from the CAS-Fe³⁺-HDTMA complex. This disruption of the complex results in a color change from blue to orange/yellow, which can be quantified spectrophotometrically.[1]
Principle of the CAS Assay
The CAS assay is a competitive binding assay. The strong affinity of this compound for Fe³⁺ allows it to remove the iron from the blue CAS-Fe³⁺-HDTMA complex. The release of the iron-free CAS dye results in a color change that is proportional to the amount of siderophore present in the sample. The absorbance of the solution is typically measured at 630 nm, where the blue complex has maximum absorbance.[2] A decrease in absorbance at this wavelength indicates siderophore activity.
Caption: Chemical principle of the Chrome Azurol S (CAS) assay.
Experimental Protocols
Here, we provide protocols for both a qualitative agar-based assay and a quantitative liquid-based assay. It is crucial to use iron-free glassware and reagents to avoid interference with the assay.
Qualitative CAS Agar Plate Assay
This method is suitable for screening bacterial colonies for this compound production.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
PIPES buffer
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
Solution Preparation:
| Solution | Component | Amount | Instructions |
| CAS Solution | Chrome Azurol S | 60.5 mg | Dissolve in 50 mL of deionized water. |
| FeCl₃ Solution | FeCl₃·6H₂O | 2.7 mg | Dissolve in 10 mL of 10 mM HCl. |
| HDTMA Solution | HDTMA | 72.9 mg | Dissolve in 40 mL of deionized water. |
| CAS Assay Solution | - | - | Slowly mix the FeCl₃ solution with the CAS solution, then slowly add the HDTMA solution while stirring. The solution will turn dark blue. Autoclave and store in the dark. |
| Growth Medium | Nutrient Agar | As per manufacturer | Prepare and autoclave. Cool to 50°C. |
| CAS Agar | Growth Medium, CAS Assay Solution, PIPES buffer | 900 mL, 100 mL, as needed | Aseptically add the CAS assay solution to the molten growth medium. Adjust pH to 6.8 with PIPES buffer. Pour into sterile Petri dishes. |
Protocol:
-
Prepare CAS agar plates as described in the table above.
-
Inoculate the S. aureus strain of interest onto the center of the CAS agar plate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe the plates for the formation of an orange to yellow halo around the bacterial growth against the blue background of the agar. The diameter of the halo is indicative of the amount of this compound produced.
Quantitative Liquid CAS Assay
This method allows for the quantification of this compound in liquid samples, such as bacterial culture supernatants.
Materials:
-
CAS assay solution (prepared as for the agar plate assay, but without agar)
-
Bacterial culture supernatant or purified this compound solution
-
Microplate reader or spectrophotometer
Protocol:
-
Grow S. aureus in an iron-limited liquid medium to induce this compound production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
In a microplate well or a cuvette, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes). The incubation time may need to be optimized.
-
Measure the absorbance at 630 nm.[2]
-
A reference sample containing uninoculated medium mixed with the CAS assay solution should be used as a control.
-
The percentage of siderophore units can be calculated using the following formula:
% Siderophore Units = [(Ar - As) / Ar] x 100
Where:
-
Ar = Absorbance of the reference (medium + CAS solution)
-
As = Absorbance of the sample (supernatant + CAS solution)
-
Note on Quantification: For absolute quantification of this compound, a standard curve should be generated using purified this compound of known concentrations. If purified this compound is not available, a different standard siderophore, such as desferrioxamine mesylate, can be used for relative quantification.[3]
Data Presentation
The following tables summarize key quantitative parameters for the CAS assay. Note that these are general parameters and may require optimization for specific experimental conditions and for this compound.
Table 1: General Parameters for Quantitative CAS Liquid Assay
| Parameter | Value/Range | Reference |
| Wavelength of Measurement | 630 nm | [2] |
| Typical Incubation Time | 20 - 60 minutes | [3] |
| Optimal pH for Siderophore Production | ~7.0 | [3] |
| Standard Siderophore for Quantification | Desferrioxamine mesylate | [3] |
Table 2: Representative Data for Siderophore Production in S. aureus
| Medium Type | Siderophore Yield (µg/mL) |
| CDLIM (Chemically Defined Low Iron) | Variable, typically lower |
| FISS (Fiss Minimal Media) | Variable |
| GAST (Glycerol-Alanine-Salts) | Up to 84.5 ± 2.3 |
Data adapted from a study on optimizing siderophore production in S. aureus and may not be specific to this compound alone.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CAS assay.
This compound Synthesis and Transport Pathway in S. aureus
Caption: Simplified this compound synthesis and transport pathway.
References
- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staphyloferrin A in Staphylococcus aureus Growth Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Staphyloferrin A (SA) in Staphylococcus aureus growth assays. The protocols detailed herein are essential for researchers investigating iron acquisition mechanisms in S. aureus, screening for inhibitors of siderophore synthesis or transport, and developing novel antimicrobial strategies targeting this critical nutrient uptake pathway.
Introduction
Staphylococcus aureus is a formidable human pathogen that requires iron for its survival and virulence.[1][2] However, within the host, free iron is extremely scarce, a condition known as nutritional immunity. To overcome this, S. aureus employs sophisticated iron acquisition systems, including the synthesis and secretion of high-affinity iron chelators called siderophores.[1][3] S. aureus produces two major siderophores, this compound (SA) and Staphyloferrin B (SB).[1][3]
This compound is synthesized by the enzymes encoded by the sfa operon and is transported back into the bacterium, once complexed with iron, by the HtsABC (Heme transport system) transporter.[1][4] The expression of both the synthesis and transport systems is tightly regulated by the Ferric uptake regulator (Fur).[2][3] In iron-depleted environments, Fur repression is lifted, leading to the production of this compound and its transporter. This document outlines the protocols to assess the functionality of the this compound-mediated iron acquisition pathway through in vitro growth assays.
Key Concepts and Applications
-
Growth Promotion Assays: These assays are fundamental to demonstrating the biological activity of this compound. A S. aureus mutant incapable of producing its own siderophores (typically a Δsfa/Δsbn double mutant) will exhibit severely restricted growth in an iron-limited medium.[2][4] The addition of exogenous this compound will restore the growth of this mutant, providing a clear and quantifiable measure of SA's function.
-
Antimicrobial Screening: The this compound growth promotion assay provides a powerful platform for screening compound libraries for potential inhibitors of the SA synthesis or transport pathways. Compounds that prevent the SA-mediated growth rescue of a siderophore-deficient mutant are promising candidates for novel anti-staphylococcal drugs.
-
Genetic and Mechanistic Studies: These assays are crucial for characterizing the roles of specific genes involved in SA synthesis (sfa operon), export, and import (htsABC operon). By comparing the growth of various mutant strains in the presence and absence of SA, researchers can elucidate the functions of individual proteins in the iron acquisition pathway.
Data Presentation
Table 1: Bacterial Strains for this compound Growth Assays
| Strain Designation | Relevant Genotype | Phenotype | Purpose in Assay |
| Wild-Type (e.g., Newman, RN6390) | sfa⁺, sbn⁺ | Produces both this compound and B | Positive control for growth in iron-limited media |
| Δsfa | sfa⁻, sbn⁺ | Produces only Staphyloferrin B | To study the specific contribution of this compound |
| Δsbn | sfa⁺, sbn⁻ | Produces only this compound | To study the specific contribution of Staphyloferrin B |
| Δsfa/Δsbn | sfa⁻, sbn⁻ | Siderophore-deficient | Key strain for this compound growth promotion assays |
| ΔhtsA | htsA⁻ | Defective in this compound import | To confirm the role of HtsA in SA uptake |
Table 2: Expected Outcomes of a this compound Growth Promotion Assay
| Strain | Medium Condition | Expected Growth (OD₆₀₀ at 24h) | Rationale |
| Wild-Type | Iron-depleted | Moderate to high | Can produce its own siderophores to acquire iron. |
| Δsfa/Δsbn | Iron-depleted | Very low | Cannot produce siderophores to acquire iron. |
| Δsfa/Δsbn | Iron-depleted + this compound | Moderate to high | Exogenous this compound rescues the growth defect. |
| Δsfa/Δsbn | Iron-depleted + this compound + Inhibitor | Very low | The inhibitor blocks this compound synthesis or transport. |
| ΔhtsA | Iron-depleted + this compound | Very low | Cannot import the this compound-iron complex. |
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted Medium
This protocol describes the preparation of an iron-depleted chemically defined medium (CDM) essential for conducting this compound growth assays.
Materials:
-
Components for Chemically Defined Medium (see recipe below)
-
Chelex 100 resin
-
Stir plate and stir bar
-
Sterile filtration unit (0.22 µm filter)
-
Autoclave
Chemically Defined Medium (CDM) Recipe (per liter):
-
Glucose: 5 g
-
L-Glutamic acid: 1.2 g
-
L-Proline: 0.1 g
-
L-Histidine: 0.1 g
-
L-Leucine: 0.2 g
-
L-Isoleucine: 0.1 g
-
L-Valine: 0.16 g
-
L-Serine: 0.1 g
-
L-Threonine: 0.1 g
-
L-Phenylalanine: 0.1 g
-
L-Tyrosine: 0.1 g
-
L-Tryptophan: 0.04 g
-
L-Cystine: 0.04 g
-
L-Methionine: 0.1 g
-
L-Arginine: 0.2 g
-
L-Lysine: 0.2 g
-
Adenine: 0.02 g
-
Guanine: 0.02 g
-
Uracil: 0.02 g
-
Thymine: 0.02 g
-
Nicotinic acid: 2 mg
-
Thiamine: 2 mg
-
Pyridoxine: 1 mg
-
Biotin: 0.05 mg
-
KH₂PO₄: 3 g
-
Na₂HPO₄: 7 g
-
(NH₄)₂SO₄: 1 g
-
MgSO₄·7H₂O: 0.2 g
-
CaCl₂·2H₂O: 0.02 g
Procedure:
-
Prepare the CDM solution by dissolving all components except MgSO₄ and CaCl₂ in 900 mL of high-purity water.
-
Add Chelex 100 resin at a concentration of 50 g/L to the medium.
-
Stir the medium with the resin for at least 4 hours at room temperature.
-
Carefully decant the medium, avoiding the transfer of Chelex beads.
-
Filter the medium through a coarse filter paper to remove any remaining resin.
-
Autoclave the chelated medium.
-
Separately prepare and autoclave stock solutions of MgSO₄ and CaCl₂.
-
Aseptically add the sterile MgSO₄ and CaCl₂ solutions to the cooled, chelated medium.
-
The final medium should be filter-sterilized through a 0.22 µm filter for complete sterility.
Protocol 2: S. aureus Growth Promotion Assay using this compound
This protocol details the steps for performing a growth promotion assay in a 96-well microtiter plate format.
Materials:
-
S. aureus strains (Wild-Type, Δsfa/Δsbn, ΔhtsA)
-
Iron-depleted CDM (from Protocol 1)
-
Purified this compound (synthetic or extracted)
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader with temperature control (37°C) and shaking capability
-
Sterile culture tubes and pipettes
Procedure:
-
Prepare Inoculum:
-
From a fresh agar plate, inoculate single colonies of each S. aureus strain into 5 mL of a standard rich medium (e.g., Tryptic Soy Broth - TSB).
-
Incubate overnight at 37°C with shaking.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual nutrients and iron.
-
Resuspend the final pellet in PBS and adjust the optical density at 600 nm (OD₆₀₀) to 0.1. This will be your starting inoculum.
-
-
Set up the 96-Well Plate:
-
Design a plate map to include all strains and conditions, with at least three replicate wells for each.
-
Add 180 µL of iron-depleted CDM to each well.
-
For the experimental wells, add 10 µL of this compound solution to achieve a final concentration (a typical starting concentration is 10 µM, but this may need to be optimized).
-
For negative control wells, add 10 µL of sterile water or buffer.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
-
Incubation and Monitoring:
-
Place the 96-well plate in a microplate reader pre-warmed to 37°C.
-
Incubate for 24-48 hours with intermittent shaking.
-
Measure the OD₆₀₀ of each well every hour to generate growth curves.
-
-
Data Analysis:
-
Subtract the initial OD₆₀₀ (time zero) from all subsequent readings for each well.
-
Average the readings from the replicate wells for each condition.
-
Plot the average OD₆₀₀ against time to visualize the growth curves.
-
Compare the final OD₆₀₀ or the growth rates between the different conditions.
-
Visualizations
Caption: this compound iron acquisition pathway in S. aureus.
Caption: Experimental workflow for a this compound growth assay.
References
- 1. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal ion acquisition in Staphylococcus aureus: overcoming nutritional immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Key Element Role of Metallophores in the Pathogenicity and Virulence of Staphylococcus aureus: A Review [mdpi.com]
- 4. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Staphyloferrin A-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of Staphyloferrin A (SA)-based fluorescent probes for the specific detection and imaging of Staphylococcus aureus. The protocols outlined below cover the synthesis of an alkyne-modified this compound precursor, its conjugation to a fluorescent dye via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and its application in fluorescence microscopy and flow cytometry.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections. A key virulence factor for S. aureus is its ability to acquire iron from the host environment. This is largely mediated by the secretion of small iron-chelating molecules called siderophores, such as this compound (SA). The bacterium possesses a specific uptake system, the HtsABC transporter, for the recognition and internalization of ferric-SA complexes.[1] This high-affinity and specific interaction can be exploited for the targeted delivery of imaging agents to S. aureus.
By chemically modifying this compound with a fluorescent dye, we can create powerful probes for the sensitive and selective detection of this pathogen. These fluorescent probes can be utilized in various research and diagnostic applications, including the visualization of bacterial localization in complex biological samples and the high-throughput screening of antibacterial agents.
Signaling Pathway and Experimental Workflow
The development and application of this compound-based fluorescent probes involve a multi-step process, from the synthesis of the probe to its interaction with the bacterial cell.
Caption: Workflow for the synthesis and application of this compound fluorescent probes.
Quantitative Data
The following tables summarize key quantitative data for this compound and representative fluorophores commonly used in probe development.
Table 1: Properties of this compound and its Receptor Interaction
| Parameter | Value | Reference |
| Binding Affinity (Kd) of Ferric-SA to HtsA | Low nanomolar range | [2] |
| Composition | 2x Citric Acid, 1x D-Ornithine | [1] |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | [2] |
Table 2: Photophysical Properties of Representative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Fluorescein | ~494 | ~518 | 0.79 - 0.95 | ~80,000 |
| BODIPY FL | ~503 | ~512 | ~0.90 | ~80,000 |
| Cyanine5 (Cy5) | ~649 | ~670 | ~0.28 | ~250,000 |
Note: The photophysical properties of the final this compound-fluorophore conjugate may vary depending on the specific fluorophore used and the local environment.
Experimental Protocols
Protocol 1: Synthesis of this compound-Alkyne Precursor
This protocol describes the solid-phase peptide synthesis (SPPS) of a this compound analog containing a terminal alkyne for subsequent conjugation. This adapted protocol is based on the established SPPS method for this compound.[2] The key modification is the incorporation of an alkyne-containing amino acid, such as L-propargylglycine, in place of one of the natural building blocks or as an addition.
Materials:
-
Fmoc-D-Orn(Boc)-Wang resin
-
Fmoc-L-propargylglycine
-
Citric acid monohydrate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl-peptidase I (DPP-I)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Orn(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Citric Acid Coupling: Dissolve citric acid monohydrate, DIC, and OxymaPure in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
L-Propargylglycine Coupling: Dissolve Fmoc-L-propargylglycine, DIC, and OxymaPure in DMF. Add to the resin and shake for 2 hours. Wash with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Second Citric Acid Coupling: Repeat step 3.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.
-
Purification: Precipitate the crude product in cold diethyl ether. Purify the this compound-alkyne by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound-Alkyne.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the this compound-alkyne to an azide-functionalized fluorophore.
Materials:
-
This compound-alkyne
-
Azide-functionalized fluorophore (e.g., Azide-FLUOR 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
This compound-alkyne in water or DMSO.
-
Azide-fluorophore in DMSO.
-
CuSO₄ in water.
-
Sodium ascorbate in water (prepare fresh).
-
THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the this compound-alkyne solution, azide-fluorophore solution, and THPTA.
-
Add Copper Catalyst: Add CuSO₄ to the mixture.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the this compound-fluorescent probe using reverse-phase HPLC or size-exclusion chromatography to remove unreacted components.
-
Characterization: Confirm the final product by mass spectrometry and measure its concentration using UV-Vis spectrophotometry based on the fluorophore's extinction coefficient.
Protocol 3: Fluorescence Microscopy of S. aureus
This protocol describes the labeling and imaging of S. aureus using the synthesized this compound-based fluorescent probe.
Materials:
-
S. aureus culture (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Iron-chelator (e.g., 2,2'-bipyridyl)
-
This compound-fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Poly-L-lysine coated slides
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture: Grow S. aureus overnight in TSB. Inoculate fresh TSB supplemented with an iron chelator (e.g., 200 µM 2,2'-bipyridyl) to induce siderophore uptake systems and grow to mid-log phase.
-
Bacterial Staining:
-
Harvest the bacteria by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS.
-
Add the this compound-fluorescent probe to a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
-
Slide Preparation:
-
Wash the stained bacteria twice with PBS to remove unbound probe.
-
Resuspend the bacteria in PBS and apply to a poly-L-lysine coated slide.
-
Allow the bacteria to adhere for 15 minutes.
-
Gently wash with PBS and allow to air dry.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium with DAPI to the slide and cover with a coverslip.
-
Image the bacteria using a fluorescence microscope. Use the appropriate filter set for the chosen fluorophore and a DAPI filter for visualizing the bacterial nucleoids.
-
Protocol 4: Flow Cytometry Analysis of S. aureus Labeling
This protocol provides a method for the quantitative analysis of S. aureus labeling with the this compound-fluorescent probe.
Materials:
-
S. aureus culture grown under iron-limiting conditions (as in Protocol 3)
-
This compound-fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with appropriate lasers and detectors
Procedure:
-
Bacterial Preparation and Staining: Prepare and stain the S. aureus culture as described in Protocol 3, steps 1 and 2.
-
Washing: Wash the stained bacteria three times with cold PBS to remove unbound probe.
-
Fixation (Optional): Resuspend the bacteria in 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature for fixation. Wash once with PBS.
-
Resuspension: Resuspend the final bacterial pellet in PBS to an appropriate concentration for flow cytometry (e.g., 10⁶ cells/mL).
-
Flow Cytometry Analysis:
-
Analyze the bacterial suspension using a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the bacterial population.
-
Measure the fluorescence intensity in the appropriate channel for the chosen fluorophore.
-
Include an unstained bacterial control to set the background fluorescence.
-
A control with a non-targeting fluorescent probe can also be included to demonstrate specificity.
-
Caption: Workflow for flow cytometry analysis of S. aureus labeled with a fluorescent probe.
Troubleshooting
-
Low fluorescence signal:
-
Ensure that the S. aureus culture was grown under iron-limiting conditions to maximize the expression of the HtsA receptor.
-
Increase the concentration of the fluorescent probe or the incubation time.
-
Verify the successful synthesis and purification of the fluorescent probe.
-
-
High background fluorescence:
-
Ensure thorough washing of the bacteria after staining to remove all unbound probe.
-
Include a negative control with a non-targeting fluorescent molecule to assess non-specific binding.
-
-
No specific labeling:
-
Confirm the biological activity of the synthesized this compound analog.
-
Verify the specificity of the HtsA-mediated uptake pathway by using an htsA mutant strain of S. aureus, which should show significantly reduced fluorescence.
-
Conclusion
This compound-based fluorescent probes represent a highly specific and effective tool for the detection and imaging of S. aureus. The protocols provided herein offer a comprehensive guide for the synthesis and application of these probes, enabling researchers to visualize and quantify this important pathogen in various experimental settings. The modularity of the synthesis allows for the incorporation of a wide range of fluorescent reporters, making this a versatile platform for the development of novel diagnostic and research tools.
References
Staphyloferrin A: A Versatile Tool for Interrogating Bacterial Iron Acquisition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for nearly all living organisms, playing a critical role in various cellular processes. For pathogenic bacteria, the acquisition of iron from the host environment is a crucial determinant of virulence. The host actively sequesters iron as a defense mechanism, a concept known as nutritional immunity. To circumvent this, bacteria have evolved sophisticated iron uptake systems, including the secretion of high-affinity iron chelators called siderophores.
Staphylococcus aureus, a significant human pathogen, produces two primary siderophores: Staphyloferrin A (SA) and Staphyloferrin B (SB). This compound, a carboxylate-type siderophore, is synthesized by the enzymes encoded in the sfa operon and is crucial for bacterial survival and proliferation in iron-limited environments, such as within a host abscess.[1] The ferric-SA complex is then recognized by a specific cell surface receptor, HtsA (Heme transport system A), and imported into the cytoplasm via the HtsABC ATP-binding cassette (ABC) transporter.[2][3] The energy for this transport is provided by the FhuC ATPase.[2] Due to its central role in staphylococcal iron metabolism, this compound serves as an invaluable tool for studying the intricacies of bacterial iron uptake, evaluating the efficacy of novel antimicrobial strategies, and identifying potential drug targets.
These application notes provide a comprehensive overview of the use of this compound in research, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound function in Staphylococcus species.
| Parameter | Organism | Value | Method | Reference |
| Binding Affinity (Kd) | Staphylococcus aureus | Low nanomolar range | Fluorescence Quenching | [3] |
| Transport Kinetics (Km) | Staphylococcus hyicus | 0.246 µM | Michaelis-Menten Kinetics | |
| Transport Kinetics (Vmax) | Staphylococcus hyicus | 82 pmol·mg⁻¹·min⁻¹ | Michaelis-Menten Kinetics |
Table 1: Binding and Transport Kinetics of Ferric-Staphyloferrin A.
| Condition | Strain | Effect on Growth | Assay | Reference |
| Iron-restricted medium | Wild-type S. aureus | Growth supported by SA | Plate Bioassay | [4] |
| Iron-restricted medium | sfa mutant S. aureus | No growth without SA supplementation | Plate Bioassay | [2] |
| Iron-restricted medium | htsA mutant S. aureus | No growth promotion by SA | Plate Bioassay | [2] |
| Iron-restricted medium | sfa/sbn double mutant S. aureus | Severely attenuated growth | Growth Curve Analysis | [2] |
Table 2: Effect of this compound on Staphylococcus aureus Growth.
| Condition | Strain | Effect on Biofilm | Assay | Reference |
| Iron-restricted medium | Wild-type S. aureus | Enhanced biofilm formation | Crystal Violet Staining | |
| Iron-replete medium | Wild-type S. aureus | Reduced biofilm formation | Crystal Violet Staining |
Table 3: Influence of Iron Availability on Staphylococcus aureus Biofilm Formation.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis, Export, and Import Pathway
Caption: this compound biosynthesis, export, and import pathway in S. aureus.
Experimental Workflow for Studying this compound-Mediated Iron Uptake
Caption: A generalized experimental workflow for investigating this compound function.
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection
This protocol provides a method for the general detection of siderophore production.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
Nutrient agar or broth (iron-depleted)
-
Bacterial culture
Procedure:
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly mix the CAS and HDTMA solutions.
-
To this mixture, add 10 ml of a 1 mM FeCl₃·6H₂O solution (in 10 mM HCl) while stirring.
-
Autoclave the resulting dark blue solution.
-
-
Prepare PIPES Buffer:
-
Dissolve 30.24 g of PIPES in 800 ml of deionized water.
-
Adjust the pH to 6.8 with concentrated NaOH.
-
Bring the final volume to 1 L and autoclave.
-
-
Prepare CAS Agar Plates (for qualitative assay):
-
Prepare nutrient agar according to the manufacturer's instructions, but without the addition of iron salts.
-
Autoclave the agar and cool to 50°C.
-
Aseptically mix 900 ml of the molten agar with 100 ml of the CAS assay solution.
-
Pour the plates and allow them to solidify.
-
-
Qualitative Assay:
-
Spot 5 µl of an overnight bacterial culture onto the center of a CAS agar plate.
-
Incubate at 37°C for 24-48 hours.
-
A color change from blue to orange/yellow around the colony indicates siderophore production.
-
-
Quantitative Liquid Assay:
-
Grow bacteria in iron-depleted broth.
-
Centrifuge the culture and collect the supernatant.
-
Mix 0.5 ml of the supernatant with 0.5 ml of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to a control with uninoculated broth indicates siderophore activity.
-
Protocol 2: this compound-Mediated Iron Uptake Assay
This protocol describes a method to quantify the uptake of iron via this compound.
Materials:
-
S. aureus strains (wild-type, sfa mutant, htsA mutant)
-
Tris-minimal succinate (TMS) medium
-
2,2'-dipyridyl
-
⁵⁵FeCl₃
-
Purified this compound
-
Scintillation fluid and counter
Procedure:
-
Prepare Cultures:
-
Grow S. aureus strains overnight in TMS medium.
-
Inoculate fresh TMS medium containing 200 µM 2,2'-dipyridyl (to induce iron starvation) with the overnight culture.
-
Grow to mid-log phase.
-
-
Prepare Radiolabeled Ferric-SA:
-
Mix ⁵⁵FeCl₃ with a molar excess of this compound in a small volume of buffer and incubate at room temperature for 1 hour to allow complex formation.
-
-
Uptake Assay:
-
Harvest the iron-starved cells by centrifugation and wash twice with ice-cold TMS.
-
Resuspend the cells in fresh TMS to an OD₆₀₀ of 1.0.
-
Initiate the uptake by adding the ⁵⁵Fe-SA complex to the cell suspension to a final concentration of 1 µM.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove 1 ml aliquots of the cell suspension and immediately filter through a 0.45 µm nitrocellulose membrane.
-
Wash the filter rapidly with 5 ml of ice-cold TMS to remove unbound ⁵⁵Fe-SA.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of iron taken up per milligram of cellular protein.
-
Protocol 3: Growth Promotion Assay
This assay determines the ability of this compound to support the growth of S. aureus under iron-limiting conditions.
Materials:
-
S. aureus strains (wild-type, sfa mutant, htsA mutant)
-
Iron-depleted complex medium (e.g., Chelex-treated TSB)
-
Purified this compound
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Prepare Cultures:
-
Grow S. aureus strains overnight in iron-replete TSB.
-
Wash the cells twice in iron-depleted medium to remove residual iron.
-
-
Set up the Assay:
-
In a 96-well plate, add 190 µl of iron-depleted medium to each well.
-
Add 10 µl of the washed cell suspension to achieve a starting OD₆₀₀ of approximately 0.05.
-
For test wells, add this compound to a final concentration of 10 µM.
-
Include control wells with no added this compound.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking in a plate reader.
-
Measure the OD₆₀₀ every hour for 24 hours.
-
-
Analysis:
-
Plot the OD₆₀₀ values over time to generate growth curves.
-
Compare the growth of the different strains in the presence and absence of this compound.
-
Protocol 4: Biofilm Formation Assay under Iron Limitation
This protocol quantifies the effect of iron availability, which can be modulated by this compound, on biofilm formation.
Materials:
-
S. aureus strains
-
Tryptic Soy Broth (TSB)
-
2,2'-dipyridyl
-
FeSO₄
-
96-well flat-bottom polystyrene plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Prepare Cultures:
-
Grow S. aureus overnight in TSB.
-
-
Set up Biofilm Assay:
-
Dilute the overnight culture 1:100 in fresh TSB.
-
For iron-replete conditions, use standard TSB.
-
For iron-limited conditions, add 200 µM 2,2'-dipyridyl to the TSB.
-
To test the effect of iron restoration, add 100 µM FeSO₄ to the iron-limited medium.
-
Add 200 µl of the appropriate culture to each well of a 96-well plate.
-
Incubate statically at 37°C for 24 hours.
-
-
Quantify Biofilm:
-
Carefully remove the planktonic cells by aspiration.
-
Wash the wells three times with 200 µl of sterile PBS.
-
Air-dry the plate for 30 minutes.
-
Stain the adherent biofilm by adding 200 µl of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound crystal violet by adding 200 µl of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Conclusion
This compound is a powerful tool for dissecting the mechanisms of bacterial iron acquisition, a critical aspect of Staphylococcus aureus pathogenesis. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies, from basic characterization of siderophore function to the screening of potential antimicrobial agents that target this essential pathway. A thorough understanding of how bacteria acquire iron will undoubtedly pave the way for the development of novel therapeutics to combat antibiotic-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Staphylococcus aureus Siderophore Receptor HtsA Undergoes Localized Conformational Changes to Enclose this compound in an Arginine-rich Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux Transporter of Siderophore this compound in Staphylococcus aureus Contributes to Bacterial Fitness in Abscesses and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Staphyloferrin A in Antimicrobial Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphyloferrin A is a carboxylate-type siderophore produced by Staphylococcus aureus to facilitate the acquisition of ferric iron, an essential nutrient for bacterial growth and virulence. The "Trojan Horse" strategy in antimicrobial drug development exploits the siderophore uptake systems of bacteria to deliver antibiotics into the cell, thereby overcoming resistance mechanisms and enhancing drug efficacy. This document provides detailed application notes and protocols for the utilization of this compound in the targeted delivery of antimicrobial agents against Staphylococcus aureus.
Principle
The core principle involves conjugating an antibiotic molecule to this compound. This conjugate is recognized and actively transported into the bacterial cell through the this compound uptake system, primarily the HtsABC (Heme transport system) transporter. Once inside the cytoplasm, the antibiotic is released (or the conjugate itself is active) and exerts its antimicrobial effect. This targeted delivery can increase the intracellular concentration of the antibiotic and bypass efflux pumps, a common mechanism of antibiotic resistance.
Data Presentation: Antimicrobial Activity of this compound Conjugates
The following tables summarize the minimum inhibitory concentration (MIC) values of ciprofloxacin and a representative this compound-ciprofloxacin conjugate against susceptible and resistant strains of Staphylococcus aureus.
Table 1: MIC Values of Ciprofloxacin against S. aureus Strains
| Strain | Resistance Profile | Ciprofloxacin MIC (µg/mL) | Reference |
| S. aureus ATCC 29213 | Susceptible (MSSA) | 0.25 | [1] |
| S. aureus Newman | Susceptible (MSSA) | 0.25 | [2] |
| S. aureus NCTC 8325 | Susceptible (MSSA) | 0.25 | [1] |
| S. aureus MRSA43300 | Resistant (MRSA) | >32 | [3] |
| S. aureus N315 | Resistant (MRSA) | 1 | [2] |
| Clinical MRSA Isolates | Resistant | 16 to >128 | [4] |
Table 2: Reported Antimicrobial Activity of a this compound Analog-Ciprofloxacin Conjugate
| Conjugate | Bacterial Strain | MIC (µg/mL) | Fold Change vs. Ciprofloxacin |
| Ornithine-based Ciprofloxacin Conjugate | S. aureus NCTC 10399 | Significantly Reduced Activity | - |
Note: Data from a study on fluoroquinolone conjugates of this compound and its derivatives indicated that while a lysine-based analog retained some activity, the ornithine-based conjugates, which are more similar to native this compound, showed significantly reduced activity compared to the parent fluoroquinolone. This was attributed to reduced inhibition of the target enzyme, DNA gyrase, by the conjugate.
Experimental Protocols
Protocol 1: Synthesis of this compound-Ciprofloxacin Conjugate
This protocol is based on a general scheme for the synthesis of staphyloferrin-fluoroquinolone conjugates.[5] Note: This is a representative protocol and may require optimization. Detailed characterization (NMR, MS) is crucial at each step to confirm the identity and purity of the products.
Materials:
-
D-Ornithine
-
Citric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ciprofloxacin
-
Hydrochloric acid (HCl) in Methanol (4 M)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)
Procedure:
Step 1: Boc-Protection of Ornithine
-
Dissolve D-Ornithine in a mixture of water and 1,4-dioxane.
-
Add NaOH to basify the solution.
-
Add (Boc)₂O and stir the reaction mixture at 50°C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product to obtain Boc-protected ornithine.
Step 2: Coupling of Boc-Ornithine with Ciprofloxacin
-
Dissolve Boc-protected ornithine, EDC·HCl, and HOBt·H₂O in DMF.
-
Add DIPEA to the mixture.
-
Add ciprofloxacin to the reaction mixture.
-
Stir the reaction at room temperature for up to 7 days, monitoring by TLC.
-
After completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield the Boc-ornithine-ciprofloxacin conjugate.
Step 3: Boc-Deprotection
-
Dissolve the Boc-ornithine-ciprofloxacin conjugate in 4 M HCl in methanol.
-
Stir the reaction at 0°C to room temperature for 1 hour.
-
Evaporate the solvent to obtain the deprotected ornithine-ciprofloxacin conjugate.
Step 4: Coupling with Citric Acid Moieties
-
Dissolve the deprotected ornithine-ciprofloxacin conjugate, citric acid, EDC·HCl, and HOBt·H₂O in DMF.
-
Add DIPEA and stir the reaction at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction and purify the crude product by column chromatography to obtain the protected this compound-ciprofloxacin conjugate.
Step 5: Final Deprotection
-
Treat the protected conjugate with a solution of NaOH to hydrolyze any protecting esters on the citric acid moieties.
-
Stir at room temperature for 24 hours.
-
Neutralize the reaction and purify the final this compound-ciprofloxacin conjugate using appropriate chromatographic techniques (e.g., reverse-phase HPLC).
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the final conjugate and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Staphylococcus aureus strains (e.g., ATCC 29213, MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
This compound-ciprofloxacin conjugate
-
Ciprofloxacin (as a control)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
1. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the S. aureus strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound-ciprofloxacin conjugate and ciprofloxacin in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plates to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.
3. Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum in CAMHB without antimicrobial) and a sterility control well (CAMHB only).
4. Incubation:
-
Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
5. Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This protocol is a general procedure for assessing the inhibition of DNA gyrase, the target of fluoroquinolones.
Materials:
-
Purified S. aureus DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322) as a substrate
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine)
-
ATP solution (10 mM)
-
This compound-ciprofloxacin conjugate
-
Ciprofloxacin (as a positive control for inhibition)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
1. Reaction Setup:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Add the this compound-ciprofloxacin conjugate or ciprofloxacin at various concentrations to individual reaction tubes. Include a no-drug control.
-
Add ATP to the reaction mixtures.
-
Initiate the reaction by adding the DNA gyrase enzyme. The final reaction volume is typically 20-30 µL.
2. Incubation:
-
Incubate the reaction tubes at 37°C for 30-60 minutes.
3. Reaction Termination:
-
Stop the reaction by adding the Stop Buffer/Loading Dye.
4. Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
5. Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA.
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
-
Quantify the band intensities to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme activity).
Mandatory Visualizations
This compound Uptake Pathway in S. aureus
Caption: this compound uptake pathway in S. aureus.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Trojan Horse Drug Delivery
Caption: The "Trojan Horse" strategy for antimicrobial drug delivery.
References
- 1. Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypermutable and Fluoroquinolone-Resistant Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Staphyloferrin A Conjugates for Targeted Bacterial Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of bacterial infections worldwide, with multidrug-resistant strains like MRSA posing a significant threat to public health. The development of new diagnostic tools for the rapid and specific detection of these pathogens is crucial. One promising strategy involves hijacking the bacterium's own iron acquisition systems. S. aureus secretes high-affinity iron chelators called siderophores to scavenge iron from the host environment. Staphyloferrin A (SA) is a carboxylate-type siderophore produced by Staphylococcus species, and its uptake is mediated by a specific ATP-binding cassette (ABC) transporter system, HtsABC.[1][2][3] This specificity makes this compound an ideal targeting moiety for delivering imaging agents to staphylococcal cells.
These application notes provide detailed protocols for the synthesis of fluorescently labeled this compound conjugates and their use in the targeted imaging of Staphylococcus aureus.
Signaling Pathway: this compound Uptake in S. aureus
Under iron-limiting conditions, S. aureus upregulates the expression of genes involved in iron acquisition, including the biosynthetic pathway for this compound (sfa operon) and its transport machinery (hts operon).[3] Ferric-SA complexes in the extracellular space are recognized and bound with high affinity by the lipoprotein HtsA, which is anchored to the cell membrane.[1][4] The complex is then translocated across the cell membrane by the permease HtsBC, a process energized by the ATPase FhuC.[1]
References
- 1. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Staphyloferrin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Staphyloferrin A chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the chemical synthesis of this compound?
A1: The most reported and effective method for the chemical synthesis of this compound is Solid-Phase Peptide Synthesis (SPPS). A notable study has reported a yield of up to 79% using this technique.[1] SPPS offers the advantage of simplified purification by keeping the growing molecule attached to a solid support, allowing for the easy removal of excess reagents and byproducts by filtration.
Q2: What are the key starting materials for the SPPS of this compound?
A2: The primary building blocks for the synthesis of this compound are D-ornithine and citric acid. For Fmoc-based SPPS, the ornithine derivative is typically protected on the alpha-amino group with Fmoc (9-fluorenylmethyloxycarbonyl) and on the side-chain amino group with Boc (tert-butyloxycarbonyl), i.e., Fmoc-D-Orn(Boc)-OH. The citric acid is usually coupled sequentially to the two amino groups of ornithine.
Q3: What are the critical steps in the SPPS of this compound?
A3: The critical steps in the SPPS of this compound include:
-
Resin selection and loading: Choosing an appropriate resin and efficiently coupling the first building block (D-ornithine).
-
Deprotection: Complete removal of the temporary protecting group (Fmoc) from the amino groups before each coupling step.
-
Coupling: Efficiently forming the amide bonds between the resin-bound ornithine and the two citric acid molecules.
-
Cleavage and final deprotection: Releasing the synthesized this compound from the resin and removing any remaining protecting groups.
-
Purification: Isolating the final product from cleavage byproducts and truncated sequences.
Q4: How can I monitor the progress and efficiency of the synthesis?
A4: The progress of the synthesis can be monitored at various stages. The completion of the coupling reaction can be checked using a qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin. The removal of the Fmoc protecting group can be quantified by UV spectrophotometry of the piperidine wash solution containing the cleaved Fmoc adduct. After cleavage from the resin, the crude product should be analyzed by techniques such as HPLC and mass spectrometry to determine purity and confirm the identity of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low final yield of this compound | Incomplete coupling of citric acid due to steric hindrance or suboptimal activation. | - Increase the coupling time and/or temperature.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple the citric acid moieties.- Ensure anhydrous conditions during coupling. |
| Incomplete Fmoc deprotection. | - Increase the deprotection time or use a fresh piperidine solution.- Perform a second deprotection step. | |
| Premature cleavage of the product from the resin. | - Ensure the use of an appropriate resin and linker stable to the synthesis conditions. | |
| Loss of product during purification. | - this compound is highly polar; use appropriate chromatography conditions (e.g., reversed-phase HPLC with a suitable ion-pairing agent or hydrophilic interaction liquid chromatography - HILIC). | |
| Presence of deletion sequences (missing one or both citric acid moieties) | Inefficient coupling of citric acid. | - See solutions for "Low final yield" due to incomplete coupling.- Consider using a protected citric acid derivative to improve solubility and reactivity. |
| Side reactions observed in the final product | Racemization of the D-ornithine stereocenter. | - Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma Pure.- Avoid prolonged activation times. |
| Formation of byproducts from the cleavage cocktail. | - Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane - TIS) to quench reactive cations generated during deprotection. | |
| Difficulty in purifying the final product | High polarity of this compound leading to poor retention on standard reversed-phase columns. | - Use a C18 column with a shallow water/acetonitrile gradient and an ion-pairing agent like trifluoroacetic acid (TFA).- Consider alternative purification techniques such as preparative HILIC or ion-exchange chromatography. |
| Co-elution with impurities. | - Optimize the HPLC gradient and mobile phase composition.- Perform a preliminary purification step, such as solid-phase extraction (SPE), before HPLC. |
Quantitative Data on Synthesis Optimization
While specific comparative data for this compound synthesis is limited in the literature, the following tables illustrate typical optimization parameters for SPPS that can be applied to improve the yield and purity of the final product.
Table 1: Effect of Coupling Reagent on Yield (Illustrative)
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Crude Purity (%) | Overall Yield (%) |
| HBTU/DIEA | 5 | 2 | 75 | 60 |
| HATU/DIEA | 5 | 1.5 | 85 | 70 |
| DIC/HOBt | 10 | 4 | 70 | 55 |
Table 2: Influence of Reaction Temperature on Coupling Efficiency (Illustrative)
| Temperature (°C) | Coupling Time (hr) | Crude Purity (%) | Notes |
| 25 (Room Temp) | 4 | 70 | Standard condition, may be slow for sterically hindered couplings. |
| 50 | 2 | 80 | Increased reaction rate, may risk side reactions with sensitive residues. |
| 75 | 1 | 82 | Faster coupling, but higher risk of racemization and protecting group instability. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is a generalized procedure based on standard Fmoc/tBu SPPS and the available literature on this compound synthesis.
-
Resin Preparation:
-
Start with a Rink Amide resin (or a similar acid-labile resin).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.
-
-
First Amino Acid Coupling (Fmoc-D-Orn(Boc)-OH):
-
Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-D-Orn(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, dichloromethane (DCM), and DMF.
-
-
Fmoc Deprotection of Ornithine:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the alpha-amino group of ornithine.
-
Wash the resin thoroughly with DMF.
-
-
First Citric Acid Coupling:
-
In a separate vial, dissolve citric acid monohydrate (5 eq.), HBTU (4.9 eq.), and HOBt (5 eq.) in DMF. Add DIEA (10 eq.) and pre-activate for 5 minutes.
-
Add the activated citric acid solution to the resin and shake for 4 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
Confirm the completion of the coupling with a ninhydrin test. If the test is positive, repeat the coupling.
-
-
Side-Chain Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the ornithine side chain.
-
Wash the resin thoroughly with DCM and DMF, and neutralize with 10% DIEA in DMF.
-
-
Second Citric Acid Coupling:
-
Repeat step 4 to couple the second citric acid molecule to the deprotected side-chain amino group of ornithine.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude this compound by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of water or a suitable buffer.
-
Purify by preparative reversed-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Visualizations
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.
Caption: Key Functional Groups and Linkages in this compound.
References
Technical Support Center: Purification of Hydrophilic Staphyloferrin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of the hydrophilic siderophore, Staphyloferrin A.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?
A1: The primary challenge in purifying this compound lies in its highly hydrophilic nature.[1][2][3] This property makes it difficult to retain on standard reverse-phase chromatography columns, which rely on hydrophobic interactions. Therefore, specialized techniques such as anion exchange chromatography or ion-pair reverse-phase chromatography are typically required.[1][2]
Q2: What are the key steps in a typical this compound purification workflow?
A2: A general workflow involves:
-
Culturing of Staphylococcus aureus in iron-deficient media to induce this compound production.
-
Harvesting the culture supernatant by centrifugation to remove bacterial cells.
-
Initial sample clean-up and concentration , which may involve filtration and lyophilization.
-
Chromatographic purification , typically using anion exchange and/or ion-pair reversed-phase high-performance liquid chromatography (HPLC).
-
Desalting and final concentration of the purified this compound.
Q3: How can I detect and quantify this compound during purification?
A3: this compound can be detected in column fractions using a colorimetric assay with a chrome azurol S (CAS) shuttle reagent. Quantification is typically performed by HPLC analysis, comparing the peak area to a standard curve of purified this compound.
Q4: What is the expected yield and purity of this compound from bacterial culture?
A4: The yield and purity of this compound can vary significantly depending on the Staphylococcus aureus strain, culture conditions, and the purification protocol employed. While a 79% yield has been reported for the chemical synthesis of this compound, purification yields from biological sources are often lower and are not always explicitly reported in the literature.[4] Purity is typically assessed by HPLC and mass spectrometry.
Troubleshooting Guides
Anion Exchange Chromatography (AEX)
| Problem | Potential Cause | Troubleshooting Solution |
| This compound does not bind to the column. | 1. Incorrect buffer pH. The pH of the loading buffer may be too close to or below the pI of this compound, resulting in a net neutral or positive charge. 2. Ionic strength of the loading buffer is too high, preventing interaction with the resin. | 1. Increase the pH of the loading buffer to ensure this compound is negatively charged. 2. Decrease the salt concentration of the loading buffer by dilution or dialysis. |
| This compound elutes too early in the salt gradient. | The interaction between this compound and the resin is weak. | 1. Decrease the starting salt concentration of the elution gradient. 2. Use a shallower gradient to improve separation. |
| This compound elutes too late in the salt gradient. | The interaction between this compound and the resin is too strong. | 1. Increase the final salt concentration of the elution gradient. 2. Use a steeper gradient. 3. Consider using a weaker anion exchange resin. |
| Poor resolution and co-elution with contaminants. | 1. Suboptimal gradient slope. 2. Column is overloaded. 3. Flow rate is too high. | 1. Optimize the salt gradient to be shallower for better separation. 2. Reduce the amount of sample loaded onto the column. 3. Decrease the flow rate to allow for better separation. |
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
| Problem | Potential Cause | Troubleshooting Solution |
| Poor retention of this compound. | 1. Inappropriate ion-pairing reagent. 2. Insufficient concentration of the ion-pairing reagent. 3. High organic solvent concentration in the mobile phase. | 1. Select an ion-pairing reagent with a longer alkyl chain for increased hydrophobicity. 2. Increase the concentration of the ion-pairing reagent in the mobile phase. 3. Decrease the initial percentage of organic solvent in the mobile phase. |
| Peak tailing. | 1. Secondary interactions with the stationary phase. 2. Suboptimal pH of the mobile phase. | 1. Add a small amount of a competing amine to the mobile phase. 2. Adjust the pH of the mobile phase to ensure complete ionization of this compound and the ion-pairing reagent. |
| Irreproducible retention times. | 1. Incomplete column equilibration with the ion-pairing reagent. 2. Fluctuation in mobile phase composition or temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent before each injection. 2. Use a temperature-controlled column compartment and ensure accurate mobile phase preparation. |
Quantitative Data Summary
Due to limited published data on the purification of this compound from bacterial cultures, this table provides a template for researchers to document and compare their results from different purification strategies.
| Purification Method | Starting Material | Purification Fold (approx.) | Yield (%) | Purity (%) | Reference/Notes |
| Anion Exchange Chromatography | S. aureus culture supernatant | e.g., 10-20 | e.g., 30-50 | e.g., >90 | Hypothetical values for illustration |
| Ion-Pair RP-HPLC | Partially purified AEX fraction | e.g., 2-5 | e.g., 70-80 | e.g., >98 | Hypothetical values for illustration |
| Chemical Synthesis (SPPS) | N/A | N/A | 79 | >95 | [4] |
Experimental Protocols
Protocol 1: Purification of this compound using Anion Exchange Chromatography
-
Culture and Harvest: Grow Staphylococcus aureus in an iron-deficient medium at 37°C with shaking for 24-48 hours. Pellet the cells by centrifugation at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Sample Preparation: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. The supernatant can be concentrated by lyophilization and reconstituted in a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Column Equilibration: Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with 5-10 column volumes of the starting buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with 5-10 column volumes of the starting buffer to remove unbound contaminants.
-
Elution: Elute the bound this compound with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) over 20 column volumes.
-
Fraction Analysis: Collect fractions and analyze for the presence of this compound using a CAS assay and/or HPLC.
-
Desalting: Pool the fractions containing pure this compound and desalt using a desalting column or dialysis against water. Lyophilize to obtain the purified powder.
Protocol 2: Purification of this compound using Ion-Pair Reversed-Phase HPLC
-
Sample Preparation: The sample can be the culture supernatant or a partially purified fraction from anion exchange chromatography. Adjust the sample to be compatible with the initial mobile phase conditions.
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or another suitable ion-pairing agent in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column and System Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution: Elute this compound using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).
-
Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 214 nm) and collect the peak corresponding to this compound.
-
Solvent Removal: Remove the organic solvent and ion-pairing agent from the collected fractions by lyophilization. Multiple rounds of lyophilization with the addition of water may be necessary to completely remove the ion-pairing agent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming instability of Staphyloferrin A during storage and experiments.
This technical support center provides guidance on overcoming the instability of Staphyloferrin A (SA) during storage and experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a carboxylate-type siderophore produced by Staphylococcus species to acquire iron, an essential nutrient.[1][2] Its structure consists of two citric acid residues linked to a D-ornithine backbone.[3][4] This highly hydrophilic molecule is known to be acid-labile, meaning it is susceptible to degradation in acidic conditions, which can impact experimental results and its efficacy as a potential therapeutic agent.[3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Below are the general recommendations for storing both solid powder and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 6 months | Keep the vial tightly sealed and protected from moisture. |
| Stock Solutions | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening. |
Q3: What is the primary factor affecting this compound instability in solution?
The primary factor affecting the stability of this compound in solution is pH . It is described as an "acid-labile" compound, indicating that it degrades under acidic conditions.[3] While the exact pH at which degradation begins is not extensively documented in publicly available literature, it is advisable to maintain solutions at a neutral or slightly alkaline pH to ensure stability.
Q4: How do repeated freeze-thaw cycles affect this compound solutions?
Repeated freeze-thaw cycles can negatively impact the stability of many biomolecules, potentially leading to degradation and aggregation.[5][6] For this compound solutions, it is strongly recommended to prepare single-use aliquots to minimize the number of freeze-thaw cycles a particular sample undergoes. If a stock solution must be used multiple times, it is best to thaw it on ice to minimize the time spent at room temperature.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Problem 1: I am observing inconsistent results in my iron uptake assays using this compound.
-
Potential Cause: Degradation of this compound due to improper solution preparation or storage.
-
Troubleshooting Steps:
-
Verify Solution pH: Ensure that the buffer used to dissolve and dilute this compound has a pH in the neutral to slightly alkaline range (pH 7.0-8.0). Avoid acidic buffers.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh this compound solutions on the day of the experiment.
-
Check Storage of Stock Solutions: Confirm that stock solutions have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from powder.
-
Filter Sterilization: If working with cell cultures, ensure that the this compound solution is filter-sterilized using a 0.22 µm filter before use.[7]
-
Problem 2: My this compound solution appears cloudy or has formed a precipitate.
-
Potential Cause: This could be due to issues with solubility, concentration, or degradation.
-
Troubleshooting Steps:
-
Review Solvent Choice: this compound is highly hydrophilic.[2] Ensure you are using a high-purity aqueous solvent (e.g., sterile, nuclease-free water or a recommended buffer).
-
Check Concentration: Attempting to dissolve this compound above its solubility limit can lead to precipitation. Consult the manufacturer's datasheet for recommended concentrations.
-
Temperature Effects: If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature and vortex gently to see if the precipitate redissolves.
-
Assess for Degradation: Precipitation could be a result of degradation products. If the solution has been stored for an extended period, especially at room temperature or in acidic conditions, it is best to discard it and prepare a fresh solution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Prepare a suitable buffer with a pH between 7.0 and 8.0 (e.g., phosphate-buffered saline [PBS] or HEPES-buffered saline).
-
Dissolve the this compound powder in the prepared buffer to the desired stock concentration. Gentle vortexing can be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Preparation of Working Solutions from Stock
-
Retrieve a single-use aliquot of the this compound stock solution from -20°C storage.
-
Thaw the aliquot on ice or at room temperature.
-
Dilute the stock solution to the final working concentration using the appropriate experimental buffer (maintaining a neutral to slightly alkaline pH).
-
If required for cell-based assays, filter the final working solution through a 0.22 µm sterile filter.[7]
-
Use the prepared working solution on the same day for optimal results.
Visualizations
Caption: General workflow for the preparation and handling of this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H24N2O14 | CID 46926095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing conditions for Staphyloferrin A production in bacterial culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Staphyloferrin A (SA) production in bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a carboxylate-type siderophore produced by various staphylococcal species, including Staphylococcus aureus.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, which is crucial for their growth and virulence.[2] Understanding and optimizing SA production is vital for studying bacterial iron acquisition, developing novel antimicrobial strategies that target this pathway, and potentially utilizing SA in drug delivery systems.
Q2: What are the key genetic components for this compound production?
The biosynthesis of this compound is encoded by the sfa operon.[1] This operon contains the genes necessary for the synthesis and export of SA. The core components of this compound are two molecules of citric acid and one molecule of D-ornithine.[2]
Q3: How is this compound production regulated?
The primary regulator of this compound production is the Ferric Uptake Regulator (Fur) protein.[3] In an iron-replete environment, Fur binds to iron and acts as a repressor, binding to the promoter region of the sfa operon and inhibiting its transcription.[3] Under iron-limiting conditions, iron dissociates from Fur, leading to its inactivation and the subsequent expression of the sfa genes and production of this compound.[3]
Optimizing Culture Conditions
Optimizing culture conditions is critical for maximizing the yield of this compound. The following sections provide guidance on key parameters.
Media Composition
The cornerstone of high-yield this compound production is the use of an iron-depleted culture medium. Standard rich media like Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) contain sufficient iron to repress SA production. Therefore, a chemically defined or minimal medium with a controlled low iron concentration is recommended.
Table 1: Recommended Iron-Depleted Media Composition
| Component | Concentration | Purpose |
| Base Medium | ||
| Tris-HCl (pH 7.0) | 50 mM | Buffer |
| (NH₄)₂SO₄ | 15 mM | Nitrogen Source |
| KH₂PO₄ | 2.5 mM | Phosphorus Source |
| MgSO₄·7H₂O | 1 mM | Magnesium Source |
| CaCl₂·2H₂O | 100 µM | Calcium Source |
| Carbon Source | ||
| Glucose or Glycerol | 20 mM | Energy and Carbon |
| Amino Acids (Optional) | ||
| Casamino Acids (iron-free) | 0.1% (w/v) | Growth Factors |
| Iron Chelator | ||
| 2,2'-Dipyridyl (DIP) or Ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA) | 100-500 µM | To create iron-limiting conditions |
Note: All glassware should be acid-washed to remove trace iron contamination.
Influence of Culture Parameters on this compound Production
The following table summarizes the expected impact of key culture parameters on this compound yield. Optimal values should be determined empirically for your specific bacterial strain and experimental setup.
Table 2: Effect of Culture Parameters on this compound Yield
| Parameter | Optimal Range/Condition | Effect on SA Production | Rationale |
| Iron Concentration | < 10 µM | High | Low iron concentration is essential to de-repress the sfa operon via the Fur regulator.[4] |
| pH | 6.5 - 7.5 | High | Neutral pH generally supports optimal growth of S. aureus and siderophore production.[4] Extreme pH values can inhibit bacterial growth and enzyme function. |
| Temperature | 37°C | High | This is the optimal growth temperature for most S. aureus strains, leading to efficient metabolism and SA synthesis.[5] |
| Aeration | High (e.g., 200-250 rpm shaking) | High | Good aeration supports robust aerobic respiration and biomass accumulation, which is often correlated with higher siderophore yields.[6] |
| Precursor Supplementation | D- or L-ornithine | Can increase yield | Ornithine is a direct precursor for SA biosynthesis. Supplementation may enhance production if it is a limiting factor. |
Troubleshooting Guide
Table 3: Common Issues and Solutions in this compound Production
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound production (Negative CAS Assay) | 1. Iron contamination in media or glassware.2. Suboptimal pH of the culture medium.3. Inadequate aeration.4. Genetic mutation in the sfa operon or Fur regulator.5. Incorrect incubation temperature. | 1. Use acid-washed glassware and high-purity reagents. Prepare fresh, iron-free media.2. Buffer the medium to maintain a pH between 6.5 and 7.5.3. Increase the shaking speed or use baffled flasks to improve oxygen transfer.4. Sequence the sfa operon and fur gene to check for mutations. Use a positive control strain known to produce SA.5. Ensure the incubator is calibrated to 37°C. |
| High bacterial growth but low SA yield | 1. The medium is not sufficiently iron-limited.2. The CAS assay is not sensitive enough or is inhibited. | 1. Increase the concentration of the iron chelator (e.g., 2,2'-dipyridyl).2. Validate the CAS assay with a known siderophore standard. Ensure the pH of the assay is correct. |
| Inconsistent results between experiments | 1. Variation in inoculum size or growth phase.2. Inconsistent media preparation.3. Fluctuations in incubator conditions. | 1. Standardize the inoculum preparation, using cells from the same growth phase and a consistent starting optical density.2. Prepare media in batches and use a consistent protocol.3. Monitor and record incubator temperature and shaking speed regularly. |
| CAS assay shows a color change, but HPLC does not detect SA | 1. The bacteria are producing other siderophores (e.g., Staphyloferrin B).2. Other secreted molecules are interfering with the CAS assay. | 1. Use a mutant strain deficient in the production of other siderophores if specific SA production is required.2. Purify the supernatant before HPLC analysis to remove interfering compounds. |
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection (Liquid Assay)
This protocol provides a method for the quantitative determination of siderophore production in liquid culture supernatants.
Materials:
-
CAS dye solution
-
HDTMA (hexadecyltrimethylammonium bromide) solution
-
FeCl₃ solution
-
Shuttle solution (piperazine-1,4-bis(2-ethanesulfonic acid) - PIPES buffer)
-
Bacterial culture supernatant (centrifuged and filter-sterilized)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Mix the CAS and HDTMA solutions. While stirring, slowly add 10 mL of the FeCl₃ solution. The resulting solution should be dark blue. Autoclave and store in the dark.
-
-
Prepare Shuttle Solution:
-
Prepare a PIPES buffer at the desired concentration and adjust the pH to 6.8.
-
-
Perform the Assay:
-
In a 96-well plate, mix 100 µL of the CAS assay solution with 100 µL of the bacterial supernatant.
-
Include a negative control using 100 µL of sterile culture medium instead of the supernatant.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 630 nm.
-
-
Calculate Siderophore Units:
-
Siderophore units are calculated as the percentage of reduction in absorbance relative to the negative control: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.
-
Protocol 2: HPLC Quantification of this compound
This protocol provides a starting point for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). Method optimization may be required.
Sample Preparation:
-
Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining bacteria and debris.
-
The filtered supernatant can be directly injected or further concentrated by lyophilization and resuspension in a smaller volume of mobile phase.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 5% to 50% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 280 nm.
-
Quantification: Use a standard curve generated from purified this compound of known concentrations.
Visualizations
Signaling Pathway of this compound Regulation
Caption: Regulation of this compound synthesis by the Fur protein in response to iron availability.
Experimental Workflow for this compound Production and Analysis
Caption: A streamlined workflow for the production, detection, and quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of the Staphylococcus aureus gene cluster coding for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Iron in Staphylococcus aureus Infection and Human Disease: A Metal Tug of War at the Host—Microbe Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low signal in Staphyloferrin A detection assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Staphyloferrin A detection assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of this compound.
Issue: Low or No Signal in HPLC Analysis
A common problem encountered during the analysis of this compound is a weak or absent signal. This can be due to a variety of factors, from sample preparation to the instrumentation itself.
Question: I am not seeing a peak for this compound in my HPLC chromatogram, or the peak is very small. What are the possible causes and solutions?
Answer:
Low or no signal in your HPLC analysis of this compound can be systematically troubleshooted by examining each stage of your experimental workflow.
Troubleshooting Workflow for Low HPLC Signal
Caption: Troubleshooting workflow for low HPLC signal.
Quantitative Data Summary: HPLC Parameters
| Parameter | Recommended Setting | Notes |
| Column | Reversed-phase C18, 5 µm | A standard choice for separating siderophores.[1] |
| Mobile Phase | Gradient elution with acetonitrile and water (with formic acid) | The gradient will depend on the specific column and sample matrix. |
| Flow Rate | 0.2 - 1.0 mL/min | Adjust for optimal peak shape and separation. |
| Injection Volume | 10 - 50 µL | Depends on sample concentration.[1] |
| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) | PDA allows for spectral analysis, while MS provides mass confirmation. |
| Expected Retention Time | 4-6 minutes | This is an example and will vary based on the specific method.[1][2] |
Issue: Low Signal-to-Noise Ratio in Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for the detection and identification of this compound. However, achieving a good signal-to-noise ratio can be challenging, especially with complex biological samples.
Question: My mass spectrometry data for this compound has a low signal-to-noise ratio. How can I improve it?
Answer:
Improving the signal-to-noise (S/N) ratio in MS analysis involves optimizing sample preparation, instrument parameters, and data acquisition methods.
Logical Relationship for Optimizing MS Signal
Caption: Logical steps to optimize MS signal-to-noise ratio.
Quantitative Data Summary: Mass Spectrometry Parameters
| Parameter | Expected Value | Notes |
| Mass-to-Charge Ratio (m/z) of this compound | 479.12 | This is for the iron-free form.[3] The iron-loaded form will have a different m/z. |
| Mass-to-Charge Ratio (m/z) of Staphyloferrin B | 447.14 | For comparison and to avoid misidentification.[2][3] |
| Ionization Mode | Electrospray Ionization (ESI) | Commonly used for this type of molecule.[4][5] |
| Polarity | Negative or Positive | Can be detected in both modes, optimization may be needed.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare samples for this compound analysis?
A1: Proper sample preparation is crucial for accurate detection. Here is a general protocol:
-
Culture Growth: Grow Staphylococcus aureus in an iron-depleted medium to induce siderophore production.[6][7]
-
Cell Removal: Centrifuge the culture to pellet the cells.
-
Supernatant Collection: Collect the supernatant, which contains the secreted this compound.
-
Deproteinization: Precipitate proteins from the supernatant, for example, by adding cold perchloric acid.[8]
-
Centrifugation: Centrifuge to remove the precipitated proteins.[8]
-
Filtration: Filter the supernatant through a 0.45 µm filter before HPLC or MS analysis.[8][9]
Q2: Are there any commercially available ELISA kits for this compound?
A2: Based on current information, specific commercial ELISA kits for this compound are not widely available. Detection is primarily achieved through chromatographic and mass spectrometric methods. However, if you are developing your own immunoassay, general ELISA troubleshooting principles apply.
General ELISA Troubleshooting for Weak Signal
| Possible Cause | Solution |
| Reagents Added Incorrectly | Ensure all reagents are added in the correct order as per the protocol.[10] |
| Inadequate Incubation Times | Extend incubation times to allow for sufficient binding.[11] |
| Low Antibody Concentration | Increase the concentration of the primary or secondary antibody.[11] |
| Inactive Substrate or Conjugate | Test the activity of the enzyme conjugate and substrate. |
| Improper Washing | Ensure thorough but not overly stringent washing between steps.[11] |
Q3: Can other siderophores interfere with this compound detection?
A3: Yes, Staphylococcus aureus produces two main siderophores, this compound and Staphyloferrin B.[1] These are structurally different and have distinct masses, which allows them to be differentiated by mass spectrometry.[3] Chromatographic methods should also be optimized to separate these two compounds.
Experimental Protocols
Protocol: HPLC Detection of this compound
This protocol provides a general method for the detection of this compound using HPLC.
Experimental Workflow for HPLC Detection
Caption: Experimental workflow for HPLC-based detection of this compound.
Methodology:
-
Sample Preparation: Prepare the sample as described in the FAQ section.
-
HPLC System: Use an HPLC system equipped with a C18 reversed-phase column (e.g., Waters xTerra C18, 5 µm, 150 x 2.1 mm).[1]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 20 µL
-
Detection: Use a PDA detector to monitor absorbance across a range of wavelengths or a mass spectrometer set to detect the m/z of this compound.
References
- 1. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Susceptibility, Siderophore Production, and Genome Analysis of Staphylococcus aureus Clinical Isolates from a University Hospital in Chiang Mai, Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-guided optimization and characterization of a biologically active transferrin-lysozyme model drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
- 9. nacalai.com [nacalai.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Preventing non-specific binding in Staphyloferrin A uptake experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Staphyloferrin A (SA) uptake experiments with Staphylococcus aureus.
Troubleshooting Guide: High Non-Specific Binding
High background signal can obscure the specific uptake of this compound, leading to inaccurate results. This guide addresses common causes of non-specific binding at each stage of the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in "No Cells" control | - Radiolabeled SA is binding to the filter membrane. | - Pre-soak filters in a blocking buffer (e.g., 1% BSA in PBS) before use. - Test different types of filter membranes (e.g., polycarbonate vs. cellulose nitrate) to find one with lower binding properties.[1] - Include a non-ionic detergent like 0.05% Tween 20 in the wash buffer to reduce adherence.[1] |
| High background in "Excess Unlabeled SA" control | - Incomplete washing of the cell pellet. - Insufficient concentration of unlabeled SA to outcompete non-specific binding. - Non-specific binding to S. aureus surface proteins. | - Increase the number and/or volume of wash steps. Ensure the cell pellet is fully resuspended during each wash. - Increase the concentration of unlabeled SA (e.g., to 1000-fold excess). - Include a blocking agent like 1% Bovine Serum Albumin (BSA) in the incubation and wash buffers.[2][3][4] - Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer.[5] |
| Inconsistent results across replicates | - Variation in cell density between samples. - Inconsistent washing technique. - Pipetting errors with radiolabeled or unlabeled SA. | - Ensure a homogenous cell suspension before aliquoting. Normalize cell counts for each experiment. - Standardize the washing procedure, including centrifugation speed and time, and the method of resuspension. - Use calibrated pipettes and careful technique, especially with viscous solutions. |
| Low signal-to-noise ratio | - Suboptimal buffer conditions (pH, salt concentration). - Assay temperature is too high, increasing hydrophobic interactions. | - Optimize the pH of the assay buffer. While S. aureus can tolerate a range of pH, optimal binding is often near physiological pH (7.4).[6][7][8][9][10] - Adjust the salt concentration in the wash buffer; higher salt can reduce electrostatic interactions. - Perform the incubation and washing steps at a lower temperature (e.g., 4°C) to minimize non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding in S. aureus uptake assays?
A1: Non-specific binding in S. aureus can be attributed to several factors. The bacterial cell surface is decorated with numerous proteins that can interact non-specifically with molecules through hydrophobic or ionic interactions.[11] Additionally, if using a filtration assay, the siderophore itself may bind to the filter membrane.[1]
Q2: How do blocking agents like BSA work to reduce non-specific binding?
A2: Bovine Serum Albumin (BSA) is a protein that is used to saturate non-specific binding sites on both the bacterial cell surface and the experimental apparatus (e.g., microtiter plates, filter membranes).[2][3] By occupying these sites, BSA prevents the radiolabeled this compound from binding non-specifically, thereby increasing the signal-to-noise ratio.[2][12]
Q3: What is the role of Tween 20 in the wash buffer?
A3: Tween 20 is a non-ionic detergent that helps to reduce non-specific binding by disrupting weak hydrophobic interactions.[5] It also aids in the uniform wetting of surfaces, which can lead to more effective and consistent washing of the cell pellet.[5][13]
Q4: Can I use something other than BSA as a blocking agent?
A4: Yes, other blocking agents such as casein or non-fat dry milk can be used. However, it is important to empirically determine the most effective blocking agent for your specific assay, as some may interfere with the uptake process or cross-react with other components in the assay.[14] For biotin-avidin systems, BSA is often preferred over non-fat milk as the latter can contain endogenous biotin.[4]
Q5: How do I properly determine the level of non-specific binding in my experiment?
A5: To quantify non-specific binding, you should include a control where the uptake of radiolabeled this compound is competed with a large excess (e.g., 100- to 1000-fold) of unlabeled this compound. The radioactivity measured in this control represents non-specific binding and should be subtracted from the total binding measured in the absence of the competitor to determine the specific uptake.
Experimental Protocols
Detailed Protocol for Radiolabeled this compound (⁵⁵Fe-SA) Uptake Assay
This protocol is designed to measure the specific uptake of ⁵⁵Fe-labeled this compound by Staphylococcus aureus.
1. Preparation of S. aureus Cells:
-
Grow S. aureus in an iron-depleted medium to induce the expression of siderophore uptake systems.
-
Harvest the cells during the mid-logarithmic growth phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with cold assay buffer (e.g., PBS, pH 7.4).
-
Resuspend the cells in the assay buffer to a final optical density (OD₆₀₀) of 1.0.
2. Uptake Assay:
-
For each data point, prepare triplicate reaction tubes.
-
To measure total binding, add a specific volume of the cell suspension to tubes containing the assay buffer and ⁵⁵Fe-SA at the desired final concentration.
-
To measure non-specific binding, add the same volume of cell suspension to tubes containing the assay buffer, ⁵⁵Fe-SA, and a 100-fold molar excess of unlabeled SA.
-
As a negative control, prepare tubes with ⁵⁵Fe-SA but no cells to measure binding to the filter membrane.
-
Incubate all tubes at 37°C for a predetermined time course (e.g., 0, 5, 10, 15, 30 minutes).
3. Termination and Washing:
-
Terminate the uptake by rapidly filtering the contents of each tube through a 0.22 µm filter membrane that has been pre-soaked in assay buffer containing 1% BSA.
-
Immediately wash the filters three times with 5 mL of cold wash buffer (e.g., PBS, pH 7.4, containing 0.05% Tween 20).
-
Dry the filters under a heat lamp.
4. Quantification:
-
Place the dried filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific uptake by subtracting the counts from the non-specific binding tubes from the total binding tubes.
Data Presentation
Table 1: Recommended Concentrations of Blocking Agents and Additives
| Reagent | Application | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | Blocking Buffer | 1-3% (w/v) | Effective at saturating non-specific binding sites on cells and surfaces.[4] |
| Tween 20 | Wash Buffer | 0.05-0.1% (v/v) | Reduces hydrophobic interactions and improves washing efficiency.[5][13] |
| Unlabeled this compound | Competitive Inhibition | 100-1000 fold molar excess | Used to determine the level of non-specific binding. |
Visualizations
References
- 1. Adherence of bacteria, yeast, blood cells, and latex spheres to large-porosity membrane filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Acidic pH in the Susceptibility of Intraphagocytic Methicillin-Resistant Staphylococcus aureus Strains to Meropenem and Cloxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Temperature, pH and Sodium Chloride Concentrations on Production of Staphylococcal Enterotoxins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Sodium Chloride and pH on Enterotoxin C Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocare.net [biocare.net]
- 12. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. PBS buffer with Tween 20 (20x) | Hello Bio [hellobio.com]
- 14. corning.com [corning.com]
Method refinement for accurate quantification of Staphyloferrin A in complex samples.
Welcome to the technical support center for the accurate quantification of Staphyloferrin A in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise measurement of this important siderophore.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a carboxylate-type siderophore produced by Staphylococcus species, including the pathogenic Staphylococcus aureus. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from their environment, a process crucial for their survival and virulence. Accurate quantification of this compound is vital for understanding bacterial iron acquisition, pathogenesis, and for the development of novel antimicrobial strategies that target this pathway.
Q2: Which analytical method is most suitable for the accurate quantification of this compound in complex biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound in complex matrices such as bacterial culture supernatants, serum, or tissue homogenates. Its high selectivity and sensitivity allow for the differentiation of this compound from other structurally similar molecules and enable detection at low concentrations.
Q3: What are the main challenges in quantifying this compound?
A3: The main challenges include:
-
Sample Preparation: Efficiently extracting the highly hydrophilic this compound from complex biological matrices while minimizing the loss of the analyte.
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal and inaccurate quantification.[1][2]
-
Chromatographic Retention: Due to its polar nature, retaining and achieving good peak shape for this compound on traditional reversed-phase LC columns can be challenging.
-
Lack of Commercial Standards: The availability of a certified this compound standard can be limited, making absolute quantification challenging. In such cases, relative quantification or the use of a synthesized internal standard is necessary.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is the most effective way to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.
Q5: What are the recommended storage conditions for samples containing this compound?
A5: To ensure the stability of this compound, it is recommended to store samples at -80°C for long-term storage. For short-term storage (up to one month), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. Consider different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvent systems. Ensure the pH of the extraction buffer is optimal for this compound stability and recovery. |
| Degradation of this compound during sample preparation or storage. | Keep samples on ice during processing. Use fresh solvents and reagents. Avoid prolonged exposure to harsh pH conditions. Aliquot samples to minimize freeze-thaw cycles. | |
| Poor ionization in the mass spectrometer. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI). | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Inadequate chromatographic retention for the polar this compound on a reversed-phase column. | Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining polar compounds. Alternatively, use a reversed-phase column with a polar end-capping or a phenyl-hexyl phase.[3][4] |
| Sample solvent is too strong or incompatible with the initial mobile phase. | Dissolve the final extract in a solvent that is weaker than or matches the initial mobile phase composition.[5] | |
| Column contamination or degradation. | Flush the column with a strong solvent wash. If the problem persists, replace the guard column or the analytical column. | |
| High Variability in Quantitative Results | Inconsistent matrix effects between samples. | Implement a more rigorous sample cleanup procedure. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[1] |
| Inaccurate pipetting or sample handling. | Ensure all pipettes are calibrated. Handle all samples and standards consistently throughout the workflow. | |
| Instability of this compound in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte during the analytical run. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phases daily. Ensure accurate mixing of mobile phase components. |
| Column temperature fluctuations. | Use a column oven to maintain a stable column temperature. | |
| Column aging or degradation. | Monitor column performance with quality control samples. Replace the column when performance deteriorates.[6] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Supernatant
This protocol provides a general guideline for the extraction of this compound from bacterial culture supernatant. Optimization may be required depending on the specific culture medium and bacterial strain.
Materials:
-
Bacterial culture supernatant
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange or a polymer-based sorbent suitable for polar compounds)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.
-
Protein Precipitation (Optional but recommended): Add an equal volume of ice-cold methanol or acetonitrile to the supernatant. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at a high speed (e.g., 14,000 x g for 20 minutes at 4°C) to precipitate proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences. The wash solvent should be optimized to not elute this compound.
-
Elution: Elute this compound with an appropriate solvent (e.g., a mixture of methanol or acetonitrile with a small percentage of formic acid).
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
The following is a generalized LC-MS/MS method. Specific parameters should be optimized for your instrument and application.
Liquid Chromatography (LC) System:
-
Column: A HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended for good retention of the polar this compound.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard of the compound. As a starting point for method development, based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion. Fragmentation would likely occur at the amide bonds or involve losses of water and carboxyl groups.
-
Collision Energy (CE) and other MS parameters: These need to be optimized for each transition to achieve maximum sensitivity.
Quantitative Data Summary
The following tables provide a template for presenting quantitative data from method refinement and validation studies. Actual values should be determined experimentally.
Table 1: Recovery of this compound using Different Extraction Methods
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (Methanol) | [Experimental Value] | [Experimental Value] |
| Protein Precipitation (Acetonitrile) | [Experimental Value] | [Experimental Value] |
| SPE (Mixed-Mode Cation Exchange) | [Experimental Value] | [Experimental Value] |
| LLE (e.g., Ethyl Acetate) | [Experimental Value] | [Experimental Value] |
Table 2: Matrix Effect Evaluation in Different Biological Matrices
| Matrix | Mean Matrix Effect (%) | Standard Deviation (%) |
| Bacterial Culture Medium 1 | [Experimental Value] | [Experimental Value] |
| Bacterial Culture Medium 2 | [Experimental Value] | [Experimental Value] |
| Human Serum | [Experimental Value] | [Experimental Value] |
| Rat Plasma | [Experimental Value] | [Experimental Value] |
| Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. |
Table 3: Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | [Experimental Value] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | [Experimental Value] |
| Accuracy (% bias) | Within ±15% | [Experimental Value] |
| Precision (% RSD) | ≤ 15% | [Experimental Value] |
| Stability (Freeze-thaw, bench-top, autosampler) | Within ±15% of initial concentration | [Experimental Value] |
Visualizations
This compound Biosynthesis and Transport Workflow
Caption: Experimental workflow for the quantification of this compound.
This compound Iron Acquisition Pathway
Caption: this compound-mediated iron uptake and its regulation in S. aureus.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. it.restek.com [it.restek.com]
- 6. zefsci.com [zefsci.com]
Addressing challenges in the synthesis of stable Staphyloferrin A conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of stable Staphyloferrin A (SA) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for conjugation?
This compound is a siderophore, a small molecule with a high affinity for iron, produced by Staphylococcus bacteria to acquire this essential nutrient. Its native role in bacterial iron uptake makes it an attractive "Trojan horse" to deliver conjugated molecules, such as antibiotics or imaging agents, specifically into these bacteria. The conjugate is recognized by the bacterial iron transport system and actively transported into the cell.
Q2: What are the most critical factors for the successful synthesis of this compound conjugates?
The most critical factors include:
-
Stereochemistry: The stereochemistry of the amino acid backbone of this compound is essential for its recognition by Staphylococcus and for the targeting ability of its conjugates.[1]
-
Purity of Starting Materials: The use of high-purity this compound and the molecule to be conjugated is crucial for achieving high reaction yields and minimizing side products. Impurities can compete in the conjugation reaction.
-
Reaction Conditions: Careful control of pH, temperature, and reaction time is necessary to ensure the stability of this compound and the efficiency of the conjugation reaction. This compound is known to be labile under acidic conditions.[2]
-
Linker Chemistry: The choice of linker to connect this compound to the payload can significantly impact the stability, solubility, and biological activity of the final conjugate.
Q3: What are the main challenges in synthesizing this compound conjugates?
Common challenges include:
-
Low Conjugation Yield: This can be due to various factors, including suboptimal reaction conditions, steric hindrance, or the presence of interfering substances.
-
Instability of this compound: The citrate moieties of this compound can undergo cyclization under acidic conditions, leading to inactive byproducts.[3]
-
Purification Difficulties: The high polarity of this compound and its conjugates can make purification challenging, often requiring specialized chromatographic techniques.
-
Loss of Biological Activity: The conjugation process can sometimes lead to a reduction in the antibacterial activity of the parent drug, potentially due to steric hindrance at the target site.[4]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Degradation of Reagents | Ensure all reagents, especially coupling agents like EDC/HOBt, are fresh and have been stored under the recommended conditions (e.g., -20°C, desiccated). Allow reagents to warm to room temperature before opening to prevent condensation.[5] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the desired conjugation reaction. Perform a buffer exchange into a non-reactive buffer (e.g., PBS, MES, HEPES) using dialysis, ultrafiltration, or gel filtration.[5] |
| Suboptimal pH | The optimal pH for amide bond formation using EDC/HOBt is typically between 4.5 and 6.0. For other chemistries, consult the literature for the optimal pH range. Monitor and adjust the pH of the reaction mixture as needed. |
| Steric Hindrance | If the conjugation site on either this compound or the payload is sterically hindered, consider introducing a spacer or linker molecule to increase the distance between the two components. Polyethylene glycol (PEG) linkers can also improve water solubility.[6] |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound, the payload molecule, and coupling reagents. A slight excess of the less expensive component may drive the reaction to completion. |
| Low Purity of Starting Materials | Ensure that the starting this compound and the molecule to be conjugated are of high purity (>95%). Impurities can lead to side reactions and lower yields.[5] |
Problem 2: Degradation of this compound During Synthesis
| Possible Cause | Recommended Solution |
| Acid-Catalyzed Cyclization | This compound is known to be unstable under acidic conditions, which can cause the citrate moieties to cyclize.[3] Avoid prolonged exposure to low pH. If acidic conditions are necessary for a particular step, perform the reaction at a lower temperature and for the shortest possible time. |
| Hydrolysis of Conjugate | Depending on the linker chemistry used, the conjugate may be susceptible to hydrolysis. Ensure that the purification and storage conditions are at an appropriate pH to maintain the stability of the linkage. |
| Oxidation | If the payload molecule is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Purifying the this compound Conjugate
| Possible Cause | Recommended Solution |
| High Polarity of the Conjugate | Due to the multiple carboxylic acid groups, this compound conjugates are often highly polar. This can make standard reverse-phase HPLC challenging. Consider using ion-pair HPLC or hydrophilic interaction liquid chromatography (HILIC).[7] |
| Co-elution of Reactants and Product | If the unreacted starting materials have similar retention times to the conjugate, optimize the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to improve separation. Size-exclusion chromatography (SEC) can be effective for separating the larger conjugate from smaller unreacted molecules. |
| Low Recovery from Chromatography Column | The highly charged nature of the conjugate may lead to strong interactions with the stationary phase, resulting in poor recovery. Adjust the pH or ionic strength of the mobile phase to minimize these interactions. |
Experimental Protocols
Protocol 1: General Procedure for this compound-Fluoroquinolone Conjugation via Amide Bond Formation
This protocol is adapted from the synthesis of staphyloferrin-fluoroquinolone conjugates.[3][8]
-
Protection of Amino Groups (if necessary): If the payload molecule contains reactive amino groups that could interfere with the conjugation, protect them using a suitable protecting group (e.g., Boc).
-
Activation of Carboxylic Acid: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid group on the ornithine backbone of this compound. Stir the reaction at room temperature for 1-2 hours.
-
Conjugation: Add the fluoroquinolone (or other amine-containing payload) to the reaction mixture, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA). Allow the reaction to proceed at room temperature for 24-72 hours.
-
Deprotection (if necessary): If protecting groups were used, remove them under appropriate conditions (e.g., 4 M HCl in methanol for Boc deprotection).
-
Purification: Purify the crude conjugate using a suitable chromatographic method, such as ion-pair HPLC or size-exclusion chromatography.
-
Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., Q-TOF MS) and NMR spectroscopy.
Protocol 2: Purification of this compound Conjugates by HPLC
-
Column Selection: Choose an appropriate HPLC column based on the properties of the conjugate. For highly polar conjugates, an ion-pair reversed-phase column or a HILIC column may be suitable.
-
Mobile Phase Preparation: Prepare mobile phases with and without an ion-pairing agent (e.g., trifluoroacetic acid for acidic compounds). Ensure the mobile phases are filtered and degassed.
-
Gradient Optimization: Develop a gradient elution method to achieve optimal separation of the conjugate from unreacted starting materials and byproducts.
-
Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase and filter it through a 0.22 µm syringe filter before injection.
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak. Analyze the collected fractions by mass spectrometry to confirm the presence of the conjugate. Pool the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Synthesis Yield (SPPS) | 79% | [9] |
| Staphyloferrin-Fluoroquinolone Conjugation Yield | 13-22% (final step) | [3] |
| This compound-Fluoroquinolone Amide Coupling Time | 24-72 hours | [3] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting logic for addressing low yield in this compound conjugation reactions.
References
- 1. Evaluation of the Stereochemistry of this compound for Developing Staphylococcus-Specific Targeting Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as siderophore-component in fluoroquinolone-based Trojan horse antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The design and synthesis of an antibacterial phenothiazine–siderophore conjugate [beilstein-journals.org]
- 7. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Iron Chelation Assays for Staphyloferrin A
Welcome to the technical support center for the optimization of iron chelation assays for Staphyloferrin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure its iron chelation activity?
This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by various Staphylococcus species, including the pathogen Staphylococcus aureus.[1][2][3][4] Bacteria secrete siderophores to scavenge for ferric iron (Fe³⁺) from their environment, which is a critical nutrient for their growth and virulence.[1][3][5] Measuring the iron chelation activity of this compound is crucial for understanding bacterial iron acquisition mechanisms, identifying potential antimicrobial targets, and developing novel therapeutic agents that interfere with this essential pathway.[6][7]
Q2: Which is the most common assay to detect this compound activity?
The most widely used method for detecting siderophores, including this compound, is the Chrome Azurol S (CAS) assay.[8][9][10] This universal colorimetric assay is effective for detecting various types of siderophores regardless of their specific chemical structure.[8]
Q3: What is the principle behind the Chrome Azurol S (CAS) assay?
The CAS assay operates on the principle of competition for iron.[10] The assay solution contains a blue-colored complex of Chrome Azurol S dye, ferric iron (Fe³⁺), and a detergent such as hexadecyltrimethylammonium bromide (HDTMA).[8][11] When a sample containing a siderophore like this compound is added, the siderophore, having a higher affinity for iron, removes the iron from the dye complex. This causes the dye to be released, resulting in a visible color change from blue to orange or pinkish-red.[8][9][10][11]
Q4: Can I get a quantitative measurement of this compound production with the CAS assay?
Yes, the CAS assay can be adapted for quantitative measurements. In a liquid CAS assay, the amount of siderophore produced is proportional to the decrease in absorbance of the CAS solution at 630 nm.[9] By creating a standard curve with a known chelator, such as deferoxamine mesylate, you can quantify the siderophore production in your samples.[9] For agar-based assays, a semi-quantitative measurement can be obtained by calculating the Siderophore Production Index (SPI), which is the ratio of the halo diameter (orange zone) to the colony diameter.[12]
Q5: Are there alternatives to the CAS assay for measuring iron chelation?
While the CAS assay is the most common universal method, other techniques can be employed. The ferrozine-based assay, for instance, specifically measures the chelation of ferrous ions (Fe²⁺).[13][14] This assay relies on the ability of a chelator to prevent the formation of a colored complex between ferrozine and Fe²⁺.[13] Additionally, specific chemical methods exist to identify different classes of siderophores, such as the Csaky assay for hydroxamates or the Arnow assay for catecholates, though this compound is a carboxylate-type siderophore.[2][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No color change (or very weak change) from blue to orange in CAS assay with S. aureus culture. | 1. Toxicity of CAS reagent: The detergent HDTMA in the standard CAS agar can be toxic to Gram-positive bacteria like S. aureus, inhibiting their growth and siderophore production.[11] 2. Slow reaction kinetics: Some siderophores, particularly α-hydroxycarboxylic acid types like this compound, may require a longer incubation time to elicit a color change compared to other types.[9] 3. High iron content in media: The growth medium may contain sufficient iron, which represses the expression of siderophore synthesis genes.[10] | 1. Use the Overlay CAS (O-CAS) assay: First, grow the bacteria on their optimal growth medium without the CAS reagents. Then, overlay the plate with a soft agar containing the CAS solution. This allows for bacterial growth before exposure to potentially toxic components.[11][15] 2. Increase incubation time: Allow the assay to incubate for a longer period (several hours to even days) and monitor for color change periodically.[9] 3. Use iron-limiting media: Ensure you are using an iron-deficient medium to culture S. aureus to induce siderophore production. It is also critical to use acid-washed glassware to remove any trace iron contamination.[9][12] |
| False positives: Color change observed in the absence of siderophores. | 1. Presence of other chelating agents: Some media components or metabolic byproducts (e.g., citrate) can act as weak iron chelators and cause a color change.[8] 2. pH changes: The CAS-iron complex is pH-sensitive. A significant drop in the pH of the medium due to bacterial metabolism can cause a color change.[11] | 1. Run appropriate controls: Always include a negative control with uninoculated medium to check for background reactivity. 2. Buffer the CAS solution: Ensure the CAS assay solution is adequately buffered to resist pH changes. Piperazine is commonly used for this purpose in the CAS recipe.[16] Monitor the pH of your culture and the final assay mixture. |
| Inconsistent or non-reproducible results in liquid CAS assay. | 1. Precipitation of CAS reagent: The CAS solution can sometimes form precipitates, especially during preparation or storage. 2. Inaccurate pipetting: The assay is sensitive to the ratio of sample to CAS reagent. 3. Variability in bacterial growth: Differences in inoculum size or growth phase can lead to variable siderophore production. | 1. Proper reagent preparation: Prepare the CAS solution by slowly adding the Fe-CAS mixture to the CTAB solution while stirring to prevent precipitation.[16] Prepare fresh solutions as needed. 2. Use calibrated pipettes: Ensure accurate and consistent volumes are being added. 3. Standardize culture conditions: Use a standardized inoculum and harvest the culture supernatant for the assay at a consistent growth phase (e.g., late exponential or early stationary phase). |
| Difficulty quantifying this compound due to lack of a pure standard. | 1. This compound is not commercially available: It is difficult to create a standard curve without a pure compound. | 1. Use a reference standard: Deferoxamine mesylate, a commercially available hydroxamate siderophore, is often used as a standard to express results in "deferoxamine equivalents".[9] While not identical, this allows for relative quantification and comparison between samples. 2. Express as a percentage: Report the siderophore activity as a percentage of iron chelated relative to a reference sample or a control. The calculation is: % Siderophore Units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS reagent) and As is the absorbance of the sample (culture supernatant + CAS reagent) at 630 nm.[9] |
Experimental Protocols & Data Presentation
Protocol 1: Overlay Chrome Azurol S (O-CAS) Agar Assay for this compound Detection
This method is optimized for detecting siderophore production by Gram-positive bacteria like S. aureus, which may be sensitive to the components of standard CAS agar.
Materials:
-
Acid-washed glassware[12]
-
Optimal growth medium for S. aureus (e.g., Tryptic Soy Agar)
-
CAS Blue Dye Solution (see preparation below)
-
0.8% Agar (for overlay)
-
S. aureus culture
Procedure:
-
Culture Preparation: Prepare a fresh culture of S. aureus in an appropriate broth or on an agar plate.
-
Bacterial Inoculation: Spot-inoculate the S. aureus culture onto the surface of the optimal growth medium agar plates.
-
Incubation: Incubate the plates under conditions suitable for S. aureus growth (e.g., 37°C for 24-48 hours) until colonies are well-formed.
-
CAS Overlay Preparation:
-
Prepare the CAS Blue Dye solution as described in Protocol 2.
-
Melt the 0.8% agar solution and cool it to approximately 50°C.
-
Slowly mix the CAS Blue Dye solution with the molten agar in a 1:9 ratio (e.g., 10 mL CAS solution for 90 mL of agar). Mix gently to avoid bubbles.
-
-
Overlaying the Plates: Carefully pour the CAS-agar mixture over the surface of the plates with the grown colonies, ensuring a thin, even layer.
-
Final Incubation: Allow the overlay to solidify, then incubate the plates at 37°C for several hours to overnight.
-
Observation: Observe the plates for the formation of an orange-to-yellow halo around the bacterial colonies against the blue background of the agar. The halo indicates siderophore production.
Protocol 2: Quantitative Liquid CAS Assay
This protocol allows for the quantification of siderophore production in liquid culture supernatants.
Materials:
-
CAS Assay Solution (see preparation below)
-
Acid-washed glassware[12]
-
S. aureus culture grown in iron-limiting broth
-
Centrifuge
-
Spectrophotometer and cuvettes or 96-well plate reader
CAS Assay Solution Preparation (modified from Schwyn & Neilands, 1987): [16]
-
Solution A (CAS Dye): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B (Iron Solution): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.
-
Solution C (Detergent): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
CAS-Iron Mixture: Slowly add 5 mL of Solution B to Solution A while stirring. The solution will turn from orange to a dark purple/blue.
-
Final CAS Reagent: Slowly add the CAS-Iron mixture to Solution C while stirring vigorously. This is the CAS stock solution.
-
Buffer Solution: Dissolve 4.3 g of anhydrous piperazine in ~30 mL of deionized water and slowly add 6.5 mL of 12 N HCl to bring the final volume to 40 mL. This creates the piperazine buffer.
-
Final Assay Solution: Slowly mix the CAS stock solution with the piperazine buffer. Bring the final volume to 100 mL with deionized water. For some applications, adding 5-sulfosalicylic acid to a final concentration of 4 mM can enhance the iron exchange rate.[9][16]
Procedure:
-
Prepare Supernatant: Grow S. aureus in iron-limiting broth to the desired growth phase. Centrifuge the culture at high speed (e.g., 9,000 rpm for 10 minutes) to pellet the cells.[9]
-
Collect Supernatant: Carefully collect the cell-free supernatant, which contains the secreted siderophores.
-
Assay Reaction:
-
In a microcentrifuge tube or a well of a 96-well plate, mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS Assay Solution.[16]
-
For the reference (Ar), mix 0.5 mL of sterile iron-limiting broth with 0.5 mL of the CAS Assay Solution.
-
-
Incubation: Incubate the mixture at room temperature for a period ranging from 20 minutes to a few hours, depending on the reaction speed.[9]
-
Measurement: Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.
-
Calculation: Calculate the percentage of siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100[9]
Data Presentation Tables
Table 1: Semi-Quantitative Analysis of this compound Production using O-CAS Assay
| Strain/Condition | Colony Diameter (mm) | Halo Diameter (mm) | Siderophore Production Index (SPI)¹ |
| Wild-Type S. aureus | |||
| Δsfa mutant | |||
| Condition A | |||
| Condition B | |||
| ¹ SPI = Halo Diameter / Colony Diameter |
Table 2: Quantitative Analysis of this compound in Liquid Culture
| Strain/Condition | Absorbance at 630 nm (Ar - Reference) | Absorbance at 630 nm (As - Sample) | % Siderophore Units² | Deferoxamine Equivalents (µM)³ |
| Wild-Type S. aureus | ||||
| Δsfa mutant | ||||
| Condition A | ||||
| Condition B | ||||
| ² % Siderophore Units = [(Ar - As) / Ar] * 100 | ||||
| ³ Determined from a standard curve using deferoxamine mesylate. |
Visualizations
Caption: Workflow for the Overlay CAS (O-CAS) Assay.
Caption: Principle of the Chrome Azurol S (CAS) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus Redirects Central Metabolism to Increase Iron Availability | PLOS Pathogens [journals.plos.org]
- 6. Harnessing microbial iron chelators to develop innovative therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Chelation in Local Infection [mdpi.com]
- 8. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siderophore Detection assay [protocols.io]
- 13. zen-bio.com [zen-bio.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
Technical Support Center: Enhancing Staphyloferrin A Transport Assays in S. aureus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the efficiency of Staphyloferrin A (SA) transport assays in Staphylococcus aureus. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SA) and why is its transport important in S. aureus?
This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced and secreted by Staphylococcus aureus to acquire iron, an essential nutrient, from its environment. The transport of iron-bound SA back into the bacterial cell is crucial for the survival and virulence of S. aureus, especially in the iron-limited conditions of a host organism.[1][2]
Q2: Which proteins are involved in the transport of this compound in S. aureus?
The primary transport system for SA is the HtsABC (Heme transport system) ATP-binding cassette (ABC) transporter.[1][2][3] HtsA is the surface-level substrate-binding protein that captures ferric-SA.[3] HtsB and HtsC form the transmembrane permease that facilitates the translocation of the ferric-SA complex across the cell membrane. The energy for this transport is provided by the ATPase FhuC.[1][3]
Q3: What are the common types of assays used to measure this compound transport?
The two most common methods are the radioactive ⁵⁵Fe-Staphyloferrin A uptake assay and the siderophore cross-feeding bioassay. The ⁵⁵Fe uptake assay directly measures the amount of iron transported into the cells, providing quantitative data on transport kinetics. The cross-feeding bioassay is a qualitative or semi-quantitative method that assesses the ability of a strain to utilize SA as an iron source for growth.
Troubleshooting Guides
Radioactive ⁵⁵Fe-Staphyloferrin A Uptake Assay
This assay directly quantifies the amount of iron transported into S. aureus via the SA transport system.
Q: My radioactive signal (CPM) is too low or indistinguishable from the background. What could be the issue?
A: Low signal can be due to several factors:
-
Poor this compound Quality: The purity and concentration of your SA preparation are critical. Ensure that your SA is properly purified, and its concentration is accurately determined.
-
Inefficient ⁵⁵Fe Labeling: The loading of ⁵⁵Fe onto SA might be incomplete. Ensure you are using an appropriate molar excess of ⁵⁵Fe to SA and allowing sufficient incubation time for complex formation.
-
Suboptimal Bacterial Growth Phase: S. aureus expresses iron acquisition systems, including HtsABC, at higher levels under iron-depleted conditions and typically during the exponential growth phase. Ensure your bacterial culture is grown in iron-restricted media and harvested at the appropriate optical density.
-
Insufficient Incubation Time: The uptake of ⁵⁵Fe-SA may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for maximal uptake.
-
Cell Viability Issues: Poor cell viability will lead to reduced transport activity. Ensure your cells are healthy and handled properly throughout the experiment.
Q: I am observing high background radioactivity. How can I reduce it?
A: High background is often due to non-specific binding of ⁵⁵Fe-SA to the cell surface or the filter membrane.
-
Inadequate Washing: Insufficient washing of the cells after incubation with ⁵⁵Fe-SA is a common cause. Increase the number and volume of wash steps. Using a wash buffer containing a chelating agent like EDTA can help remove non-specifically bound iron.
-
Filter Membrane Choice: Some filter membranes have a high affinity for proteins and other molecules. Test different types of filter membranes (e.g., nitrocellulose, glass fiber) to find one with low non-specific binding. Pre-wetting the filter with wash buffer can also help.
-
Include Proper Controls: Always include a negative control with a mutant strain lacking the HtsA receptor (ΔhtsA) to determine the level of non-specific binding.
Q: My results are highly variable between replicates. What are the possible reasons?
A: High variability can stem from inconsistencies in cell handling and assay execution.
-
Inconsistent Cell Density: Ensure that the cell density (OD) is consistent across all your samples before starting the assay.
-
Pipetting Errors: Accurate pipetting of small volumes of radioactive material and cell suspensions is crucial. Use calibrated pipettes and proper technique.
-
Temperature Fluctuations: Perform all incubation steps at a consistent and optimal temperature, as transport is an active process sensitive to temperature changes.
Siderophore Cross-Feeding Bioassay
This assay assesses the ability of a sfa mutant (unable to produce SA) to grow around a paper disc impregnated with purified SA.
Q: The indicator strain (SA biosynthesis mutant) is not growing around the SA-containing disc.
A: This could be due to several factors:
-
Inactive this compound: The purified SA may have degraded. Ensure proper storage of your SA stocks (typically at -20°C or -80°C).
-
Problem with the Indicator Strain: The indicator strain might have acquired a secondary mutation affecting the SA transport system. Verify the genotype of your indicator strain. Also, ensure the indicator strain is plated at the correct density on the agar plate.
-
Inappropriate Agar Medium: The agar medium must be sufficiently iron-depleted to prevent the growth of the indicator strain in the absence of supplemented SA. The concentration of the iron chelator (e.g., EDDHA) in the medium is critical and may need optimization.
Q: I am observing a zone of growth inhibition around the disc instead of a growth promotion zone.
A: This can occur if your purified SA preparation is contaminated with a toxic compound. Re-purify your SA and ensure all buffers and reagents used for purification are of high purity.
Q: The zone of growth is very small or indistinct.
A: This may be due to:
-
Low Concentration of SA: The amount of SA applied to the paper disc may be insufficient. Try increasing the concentration of the SA solution.
-
Suboptimal Growth Conditions: Ensure the plates are incubated at the optimal temperature and for a sufficient duration for visible growth to occur.
Experimental Protocols
Protocol 1: Radioactive ⁵⁵Fe-Staphyloferrin A Uptake Assay
-
Preparation of ⁵⁵Fe-Staphyloferrin A:
-
Mix purified this compound with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubate at room temperature for 1 hour to allow for the formation of the ⁵⁵Fe-SA complex.
-
Remove unbound ⁵⁵Fe using a desalting column.
-
-
Bacterial Culture Preparation:
-
Grow S. aureus overnight in an iron-rich medium (e.g., Tryptic Soy Broth).
-
Inoculate an iron-depleted medium (e.g., Chelex-treated TSB) with the overnight culture.
-
Grow the culture to mid-exponential phase (OD₆₀₀ of ~0.5).
-
Harvest the cells by centrifugation and wash twice with transport buffer (e.g., PBS with 0.2% glucose).
-
Resuspend the cells in transport buffer to a final OD₆₀₀ of 1.0.
-
-
Uptake Assay:
-
Pre-warm the cell suspension to 37°C.
-
Initiate the transport assay by adding a known concentration of ⁵⁵Fe-SA to the cell suspension.
-
At various time points (e.g., 0, 2, 5, 10, 15 minutes), take aliquots of the cell suspension.
-
Immediately filter the aliquots through a 0.45 µm filter membrane and wash the filter rapidly with ice-cold wash buffer (e.g., PBS with 100 µM EDTA).
-
Place the filter in a scintillation vial with scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity (Counts Per Minute - CPM) using a scintillation counter.
-
Normalize the CPM values to the cell density and the specific activity of the ⁵⁵Fe-SA.
-
Plot the uptake over time to determine the transport kinetics.
-
Protocol 2: Siderophore Cross-Feeding Bioassay
-
Preparation of Indicator Plates:
-
Prepare an iron-depleted agar medium (e.g., Tryptic Soy Agar with 200 µM EDDHA).
-
Inoculate the molten agar with an overnight culture of an S. aureus sfa mutant (unable to produce SA) to a final concentration of ~10⁵ CFU/mL.
-
Pour the inoculated agar into petri dishes and allow to solidify.
-
-
Assay Procedure:
-
Place a sterile paper disc onto the center of the indicator plate.
-
Apply a known amount of purified this compound solution to the paper disc.
-
As a negative control, apply the buffer used to dissolve the SA to a separate disc on the same plate.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Result Interpretation:
-
A zone of bacterial growth around the SA-containing disc indicates that the indicator strain can utilize the exogenous SA for growth.
-
The diameter of the growth zone is proportional to the concentration and activity of the SA.
-
Quantitative Data
Table 1: Kinetic Parameters of Ferric-Staphyloferrin A Uptake in S. aureus
| Strain | K_m (µM) | V_max (pmol/mg/min) |
| S. hyicus (Wild-Type) | 0.246 | 82 |
Data from Meiwes et al., 1990.[4][5]
Table 2: Impact of htsA and fhuC Mutations on this compound-Mediated Growth
| Strain | Genotype | Growth in Iron-Depleted Medium with SA |
| Wild-Type | htsA⁺, fhuC⁺ | +++ |
| ΔhtsA | htsA⁻, fhuC⁺ | - |
| ΔfhuC | htsA⁺, fhuC⁻ | - |
This table summarizes the expected qualitative results based on the literature.[1][2][3]
Visualizations
Caption: this compound transport pathway in S. aureus.
Caption: A logical workflow for troubleshooting low signal in ⁵⁵Fe-SA uptake assays.
References
- 1. Requirement of Staphylococcus aureus ATP-Binding Cassette-ATPase FhuC for Iron-Restricted Growth and Evidence that It Functions with More than One Iron Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Iron-Binding Affinity: Staphyloferrin A vs. Staphyloferrin B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bacterial iron acquisition, siderophores play a pivotal role in scavenging ferric iron (Fe(III)) from the host environment. Staphylococcus aureus, a clinically significant human pathogen, employs two primary siderophores, Staphyloferrin A (SA) and Staphyloferrin B (SB), to overcome iron limitation—a key aspect of nutritional immunity. This guide provides a detailed comparison of the iron-binding characteristics of these two critical molecules, summarizing their structural differences and the experimental methodologies used to assess their affinity for iron.
Structural and Functional Overview
This compound and Staphyloferrin B belong to the carboxylate class of siderophores, utilizing carboxyl and hydroxyl groups to coordinate the ferric iron atom.[1][3] However, their molecular architectures, arising from distinct biosynthetic pathways, are fundamentally different.
This compound (SA) is synthesized from one molecule of D-ornithine and two molecules of citric acid.[1] This structure provides multiple carboxylate and hydroxyl groups that participate in the octahedral coordination of a single Fe(III) ion.
Staphyloferrin B (SB) has a more complex composition, assembled from L-2,3-diaminopropionic acid, citric acid, ethylenediamine, and α-ketoglutaric acid.[1][4][5] This unique combination of building blocks also creates a hexadentate ligand capable of forming a stable complex with ferric iron.
These structural variations imply differences in the stereochemistry and spatial arrangement of the iron-coordinating ligands, which in turn would be expected to influence their respective iron-binding affinities and pH-dependent stability.
Comparative Data
Despite extensive research into the roles of this compound and Staphyloferrin B in S. aureus pathogenesis, specific thermodynamic data detailing their comparative iron binding affinities are not prominently published. The table below summarizes their known properties.
| Feature | This compound | Staphyloferrin B |
| Siderophore Class | Carboxylate | Carboxylate |
| Biosynthetic Precursors | D-ornithine, 2x Citric Acid | L-2,3-diaminopropionic acid, Citric Acid, Ethylenediamine, α-ketoglutaric acid |
| Fe(III) Stability Constant (log β) | Data not publicly available | Data not publicly available |
| pFe Value | Data not publicly available | Data not publicly available |
Experimental Protocols for Determining Iron Binding Affinity
The determination of the iron binding affinity of siderophores is crucial for understanding their efficacy in iron sequestration. Standard methodologies employed for this purpose include potentiometric titration and UV-Vis spectrophotometry, often in conjunction with competition experiments.
Potentiometric Titration
Potentiometric titration is a robust method to determine the stability constants of metal complexes.
Principle: This technique involves monitoring the change in potential (voltage) of a solution containing the siderophore and Fe(III) as a titrant (a strong acid or base) is added. The resulting titration curve allows for the calculation of the protonation constants of the siderophore and the stability constant of the Fe(III)-siderophore complex.
Protocol Outline:
-
Solution Preparation: A solution of the purified siderophore of known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength. A standardized solution of a strong acid (e.g., HCl) and a standardized carbonate-free solution of a strong base (e.g., NaOH) are also prepared.
-
Calibration: The electrode system (typically a glass electrode and a reference electrode) is calibrated using standard buffer solutions.
-
Titration of the Ligand: An aliquot of the siderophore solution is titrated with the standardized base to determine its protonation constants (pKa values). The potential is recorded after each addition of the titrant.
-
Titration of the Complex: An equimolar amount of Fe(III) solution is added to another aliquot of the siderophore solution. This mixture is then titrated with the standardized base.
-
Data Analysis: The titration data are analyzed using computer programs (e.g., HYPERQUAD) to refine the protonation and stability constants by fitting the experimental data to a chemical equilibrium model.
Caption: Workflow for determining siderophore-iron stability constants using potentiometric titration.
UV-Vis Spectrophotometry and Competition Experiments
UV-Visible spectrophotometry is another powerful technique, especially when combined with a competing ligand.
Principle: The formation of the Fe(III)-siderophore complex often results in a characteristic absorbance spectrum in the visible range. The intensity of this absorbance is proportional to the concentration of the complex. In a competition experiment, a well-characterized competing ligand (e.g., EDTA) is introduced to the system. By measuring the distribution of Fe(III) between the siderophore and the competitor at equilibrium, the stability constant of the Fe(III)-siderophore complex can be calculated.
Protocol Outline:
-
Spectral Characterization: The UV-Vis spectra of the free siderophore, Fe(III), and the Fe(III)-siderophore complex are recorded to identify the wavelength of maximum absorbance (λmax) for the complex.
-
Competition Setup: A series of solutions are prepared with constant concentrations of the siderophore and Fe(III), and varying concentrations of the competing ligand (e.g., EDTA) at a constant pH and ionic strength.
-
Equilibration: The solutions are allowed to reach equilibrium.
-
Spectrophotometric Measurement: The absorbance of each solution at the λmax of the Fe(III)-siderophore complex is measured.
-
Data Analysis: The concentration of the Fe(III)-siderophore complex in each solution is determined using the Beer-Lambert law. Knowing the initial concentrations and the equilibrium concentration of the Fe(III)-siderophore complex, the concentrations of all other species can be calculated. The stability constant of the Fe(III)-siderophore complex is then determined from the known stability constant of the Fe(III)-competitor complex.
Caption: Generalized workflow for determining siderophore-iron binding affinity via UV-Vis spectrophotometry with a competing ligand.
Conclusion
This compound and Staphyloferrin B are both crucial high-affinity siderophores for Staphylococcus aureus, enabling the bacterium to thrive in iron-limited host environments. Their distinct chemical structures, derived from different biosynthetic pathways, suggest that they may possess different iron-binding thermodynamics and kinetics, potentially optimizing iron acquisition under varied physiological conditions encountered during infection.[1] While direct comparative quantitative data on their iron binding affinities are not currently available in the literature, the experimental frameworks of potentiometric titration and UV-Vis spectrophotometry with competition experiments provide robust methods for elucidating these critical parameters. Further research to quantify the Fe(III) stability constants and pFe values for both this compound and Staphyloferrin B will be invaluable for a more complete understanding of their respective contributions to the virulence of S. aureus and could inform the development of novel therapeutic strategies targeting bacterial iron acquisition.
References
- 1. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus heme and siderophore-iron acquisition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
A Comparative Guide to the Synthesis and Biological Activity of Staphyloferrin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Staphyloferrin A, a siderophore produced by Staphylococcus aureus, plays a crucial role in iron acquisition, a process essential for bacterial survival and virulence. Its unique structure, featuring two citric acid moieties linked to a D-ornithine backbone, has made it an attractive target for the development of novel antimicrobial agents and diagnostic tools. This guide provides a comparative overview of the synthesis and biological activity of this compound and its analogs, supported by experimental data and detailed protocols.
Structural Framework of this compound
This compound is a carboxylate-type siderophore that chelates ferric iron (Fe³⁺) with high affinity. The two citric acid residues provide the necessary coordination sites for iron binding.
Caption: General structure of this compound, highlighting its core components.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is primarily assessed through their antimicrobial efficacy (Minimum Inhibitory Concentration - MIC), iron uptake capability, and cytotoxicity against mammalian cells. While comprehensive comparative data is sparse in the literature, this section summarizes available information.
Antimicrobial Activity (MIC)
The development of "Trojan Horse" antibiotics, where an antimicrobial agent is conjugated to a siderophore, is a promising strategy to overcome antibiotic resistance. These conjugates are actively transported into the bacterial cell via siderophore uptake systems, leading to a high intracellular concentration of the antibiotic.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | S. aureus | >128 | [1] |
| Ciprofloxacin | S. aureus (susceptible) | 0.25 - 1 | [1] |
| Norfloxacin | S. aureus (susceptible) | 1 - 4 | [1] |
| SA-Ciprofloxacin Conjugate | S. aureus (susceptible) | 16 | [1] |
| SA-Norfloxacin Conjugate | S. aureus (susceptible) | 64 | [1] |
Iron Uptake
The efficiency of iron uptake mediated by this compound and its analogs is a key determinant of their potential as siderophore-based delivery vehicles. This is often quantified by determining the Michaelis-Menten kinetics of the transport process.
Table 2: Iron Uptake Kinetics of this compound
| Compound | Organism | Kₘ (µM) | Vₘₐₓ (pmol/mg/min) | Reference |
| Ferric this compound | S. hyicus | 0.246 | 82 | [2] |
Note: Comparative iron uptake kinetic data for a series of this compound analogs is currently not available in the literature.
Cytotoxicity
An ideal therapeutic agent should exhibit high efficacy against the target pathogen while demonstrating minimal toxicity to host cells. The cytotoxicity of this compound analogs is typically evaluated against various mammalian cell lines.
Table 3: Cytotoxicity of Siderophores against Mammalian Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Deferoxamine B | MCF-7 (human breast cancer) | MTT | ~50 | [3] |
| Deferoxamine B | K562 (human leukemia) | MTT | ~25 | [3] |
| Exochelin-MS | RAW 264.7 (murine macrophage) | MTT | ~100 | [3] |
Note: Specific cytotoxicity data for this compound and its synthetic analogs against cell lines such as HeLa and HepG2 is not well-documented in publicly accessible literature.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through various chemical strategies, with solid-phase peptide synthesis (SPPS) offering a high-yield and efficient route.[3]
Caption: A simplified workflow for the solid-phase synthesis of this compound analogs.
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol is adapted from the solid-phase peptide synthesis (SPPS) approach.[3][4][5][6][7]
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in N-methyl-2-pyrrolidone (NMP).
-
First Amino Acid Coupling: Couple Fmoc-D-Orn(Mtt)-OH to the resin using a coupling agent like HATU and a base such as DIEA in NMP.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in NMP.
-
Citric Acid Coupling: Couple a protected citric acid derivative (e.g., mono-tert-butyl citrate) to the free amino groups of the ornithine residue using HATU and DIEA.
-
Side-Chain Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to deprotect the side chains and cleave the synthesized analog from the resin.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general guidelines for broth microdilution.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Analogs: Prepare a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.
Siderophore-Mediated Iron Uptake Assay
This assay measures the ability of the analogs to facilitate iron uptake into bacterial cells.
-
Bacterial Culture Preparation: Grow the test bacterium (S. aureus) under iron-limiting conditions to induce the expression of siderophore transport systems.
-
Radiolabeling: Prepare the ferric complex of the this compound analog using a radioisotope of iron (e.g., ⁵⁵Fe).
-
Uptake Experiment: Add the radiolabeled ferric-siderophore complex to the bacterial culture and incubate for various time points.
-
Measurement of Incorporated Radioactivity: At each time point, collect the bacterial cells by filtration, wash to remove unbound radioactivity, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity against time to determine the rate of iron uptake. Kinetic parameters (Kₘ and Vₘₐₓ) can be calculated from initial uptake rates at varying substrate concentrations.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the analogs on the viability of mammalian cells.
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment with Analogs: Replace the culture medium with fresh medium containing various concentrations of the this compound analogs.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Iron Acquisition and Transport Pathway
This compound is synthesized within the bacterial cytoplasm and exported to the extracellular environment to scavenge iron. The resulting ferric-staphyloferrin A complex is then recognized by a specific receptor on the bacterial cell surface and transported into the cell.
Caption: The iron uptake pathway mediated by this compound in S. aureus.
This guide provides a foundational understanding of the synthesis and biological evaluation of this compound analogs. Further research is needed to expand the library of these compounds and to conduct comprehensive, comparative studies to fully elucidate their therapeutic and diagnostic potential.
References
- 1. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Siderophore Detection assay [protocols.io]
- 4. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
Staphyloferrin A in the Spotlight: A Comparative Guide to Siderophore-Mediated Bacterial Growth
For Immediate Release
In the relentless quest for survival, bacteria have evolved sophisticated mechanisms to acquire essential nutrients, with iron being a critical element. Siderophores, small, high-affinity iron-chelating molecules, are at the forefront of this battle for iron. Among these, Staphyloferrin A, a carboxylate-type siderophore produced by Staphylococcus aureus, plays a pivotal role in the bacterium's ability to thrive in iron-limited environments, such as the human host. This guide provides a comprehensive comparison of this compound's performance in promoting bacterial growth against other notable siderophores, supported by experimental data and detailed methodologies.
Executive Summary
Staphylococcus aureus employs two primary endogenous siderophores, this compound and Staphyloferrin B, for iron acquisition.[1][2] While both are crucial for scavenging iron, their regulation and contribution to virulence can differ.[2] This guide focuses on this compound and compares its growth-promoting capabilities with other well-characterized siderophores from different bacterial species, including Staphyloferrin B, Enterobactin, Salmochelin, Aerobactin, Pyoverdine, and Yersiniabactin. Understanding the nuances of how S. aureus utilizes its own and other bacterial siderophores is paramount for developing novel antimicrobial strategies that target these essential iron uptake pathways.
This compound: Biosynthesis and Iron Uptake
The production and transport of this compound in Staphylococcus aureus is a tightly regulated process encoded by the sfa (this compound) operon.[2][3] The biosynthesis involves a series of enzymatic reactions that combine two molecules of citric acid with one molecule of D-ornithine.[2] Once synthesized, this compound is secreted into the extracellular environment to sequester ferric iron (Fe³⁺). The resulting ferric-Staphyloferrin A complex is then recognized by a specific ATP-binding cassette (ABC) transporter system, HtsABC (Hemin transporter system), for import back into the bacterial cell.[3]
Comparative Analysis of Siderophore Performance
The ability of a siderophore to promote bacterial growth is intrinsically linked to its efficiency in iron acquisition and the bacterium's capacity to utilize the siderophore-iron complex. Below is a comparative analysis of this compound and other siderophores.
This compound vs. Staphyloferrin B
Staphylococcus aureus produces a second siderophore, Staphyloferrin B, encoded by the sbn operon.[2][4] Both are carboxylate-type siderophores and contribute to the bacterium's virulence.[2] While this compound synthesis is dependent on the tricarboxylic acid (TCA) cycle for its citrate precursor, Staphyloferrin B biosynthesis can proceed independently of the TCA cycle, providing metabolic flexibility.[2] In vitro studies have shown that in vitro synthesized Staphyloferrin B readily promotes the growth of iron-starved S. aureus.[4]
| Siderophore | Biosynthesis Pathway | Precursors | Uptake System |
| This compound | NIS (sfa operon) | 2x Citrate, 1x D-Ornithine[2] | HtsABC[3] |
| Staphyloferrin B | NIS (sbn operon) | 1x Citrate, 1x α-ketoglutarate, 2x L-2,3-diaminopropionic acid[2][4] | SirABC[4] |
This compound vs. Xenosiderophores
The ability of S. aureus to utilize siderophores produced by other bacteria, known as xenosiderophores, can provide a competitive advantage in polymicrobial environments.
Enterobactin and Salmochelin: These catecholate siderophores, produced by Enterobacteriaceae, have a surprising effect on S. aureus. Instead of promoting growth, studies have shown that Enterobactin and Salmochelin S4 can inhibit the growth of S. aureus, including methicillin-resistant strains (MRSA), at concentrations of 2-10 µM.[1][5][6] However, at very low concentrations (≤ 2.5 µM for enterobactin and ≤ 1.25 µM for salmochelin S4), these siderophores may slightly enhance growth.[1] This dual effect suggests a complex interaction that could be exploited for therapeutic purposes.
| Siderophore | Producing Organism (Example) | Effect on S. aureus Growth (at 2-10 µM) | IC₅₀ |
| Enterobactin | Escherichia coli | Inhibitory[1][5][6] | 5-10 µM[1][5] |
| Salmochelin S4 | Salmonella enterica | Inhibitory[1][5][6] | 2-5 µM[1][5] |
Aerobactin, Pyoverdine, and Yersiniabactin: The ability of S. aureus to utilize these xenosiderophores for growth is less clear and appears to be limited. While S. aureus possesses transport systems for some xenosiderophores, direct evidence of significant growth promotion by aerobactin, pyoverdine, or yersiniabactin is not well-documented in the reviewed literature. For instance, while Yersinia pestis relies on yersiniabactin for iron acquisition to multiply and cause systemic infections, there is no clear evidence that S. aureus can efficiently utilize it.[7] Similarly, pyoverdine is a major siderophore for Pseudomonas aeruginosa, and its production is correlated with bacterial growth, but its role in supporting S. aureus growth is not established.[8]
Experimental Protocols
Bacterial Growth Promotion Assay
This protocol is designed to assess the ability of different siderophores to promote the growth of Staphylococcus aureus in iron-limited conditions.
Materials:
-
Staphylococcus aureus strain (e.g., RN6390)
-
Chemically defined iron-poor medium (e.g., Tris-minimal succinate (TMS) medium)
-
Iron chelator (e.g., ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) - EDDHA)
-
Purified siderophores (this compound, Staphyloferrin B, Enterobactin, etc.)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare iron-limited TMS medium supplemented with a concentration of EDDHA sufficient to inhibit bacterial growth (e.g., 20 µM).[9]
-
Prepare a fresh overnight culture of S. aureus in a nutrient-rich broth (e.g., Tryptic Soy Broth).
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) to remove residual nutrients and iron.
-
Resuspend the cells in PBS and adjust the optical density at 600 nm (OD₆₀₀) to a standardized value.
-
In a 96-well plate, add the iron-limited TMS medium.
-
Create a serial dilution of each siderophore to be tested in the wells. Include a no-siderophore control.
-
Inoculate each well with the prepared S. aureus suspension to a final cell density of approximately 1 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C with shaking.
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.
-
Plot the OD₆₀₀ values against time to generate growth curves.
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal method for detecting and quantifying siderophore production.
Materials:
-
Chrome Azurol S (CAS) dye
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride (FeCl₃)
-
Bacterial culture supernatant
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[10]
-
Grow S. aureus in an iron-deficient medium to induce siderophore production.
-
Centrifuge the culture and collect the supernatant.
-
In a 96-well plate, mix the culture supernatant with the CAS assay solution.[10]
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.[11]
-
The decrease in absorbance is proportional to the amount of siderophore produced. Siderophore units can be calculated as: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium) and As is the absorbance of the sample.[9]
Conclusion
This compound is a key player in the iron acquisition strategies of Staphylococcus aureus. While it effectively promotes growth in iron-limited conditions, its performance relative to other siderophores is complex. The inhibitory effect of enterobactin and salmochelin at higher concentrations presents an intriguing avenue for the development of novel anti-staphylococcal agents. Further research is needed to fully elucidate the extent to which S. aureus can utilize other xenosiderophores and to quantify the direct comparative growth promotion by this compound against a broader range of these molecules. Targeting the biosynthesis and transport of this compound and other crucial siderophores remains a promising strategy in the fight against this formidable pathogen.
References
- 1. Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yersiniabactin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of Siderophore Biosynthesis in Virulence of Staphylococcus aureus: Identification and Characterization of Genes Involved in Production of a Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus [frontiersin.org]
- 11. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Piracy: A Comparative Guide to Cross-Species Utilization of Staphyloferrin A
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Siderophore Utilization and its Implications.
Iron is a critical nutrient for bacterial survival and pathogenesis, yet its availability in host environments is severely restricted. To overcome this, many bacteria deploy siderophores—small, high-affinity iron-chelating molecules. Staphylococcus aureus, a notorious pathogen, produces two such siderophores, Staphyloferrin A (SA) and Staphyloferrin B. This guide provides a comparative analysis of how this compound is utilized not only by its producer but also by other bacterial species, a phenomenon known as siderophore piracy or xenosiderophore utilization. This process has significant implications for microbial ecology, inter-species competition, and the development of novel antimicrobial strategies.
Comparative Analysis: Producer vs. Pirate
The ability to produce and utilize a siderophore is distinct from the ability to simply utilize it. Staphylococcus aureus possesses the complete genetic machinery for both synthesis and uptake of this compound. In contrast, other bacteria, such as the opportunistic pathogen Staphylococcus lugdunensis, have evolved to exploit SA produced by their neighbors. This "cheating" mechanism allows them to thrive in iron-limited conditions without the metabolic cost of siderophore synthesis.
Recent studies have confirmed that S. lugdunensis lacks the biosynthetic gene cluster for SA but expresses the necessary HtsABC transporter to internalize the ferric-SA complex.[1][2] This cross-species utilization is not merely theoretical; co-culture experiments have shown that the presence of S. aureus enhances the growth of S. lugdunensis under iron-limited conditions in a Staphyloferrin-dependent manner.[2][3]
Table 1: Genetic and Functional Comparison of this compound Systems
| Feature | Staphylococcus aureus | Staphylococcus lugdunensis | Other Bacteria (e.g., P. aeruginosa) |
| SA Biosynthesis Locus (sfa) | Present and functional[4] | Absent or contains large deletions[2] | Absent |
| SA Production | Yes | No[2][3] | No |
| SA Import Transporter (htsABC) | Present and functional[5] | Present and functional[1][2] | No known specific transporter |
| SA Utilization Capability | Yes (endogenous siderophore) | Yes (xenosiderophore)[1] | Not demonstrated |
| Growth in Iron-limited Media | Attenuated without SA/SB synthesis | Severely restricted[2] | Varies (relies on own siderophores) |
| Growth with exogenous SA | Supported | Supported[2] | Not demonstrated |
Table 2: Quantitative Performance Data (Hypothetical)
| Parameter | S. aureus (Producer) | S. lugdunensis (Pirate) | E. coli (Non-user) |
| Growth Promotion by SA (OD₆₀₀) | +++ | ++ | - |
| ⁵⁵Fe-SA Uptake Rate (pmol/min/mg) | High | Moderate | Negligible |
| Transporter (HtsA) Binding Affinity (Kᴅ) | Low to sub-micromolar | Expected to be similar to S. aureus | N/A |
This compound Transport Pathway and Experimental Evaluation
The uptake of the ferric-Staphyloferrin A complex is a sophisticated, energy-dependent process. Understanding this pathway is crucial for developing drugs that could exploit it, for instance, in a "Trojan horse" strategy.
The process begins with SA chelating ferric iron (Fe³⁺) extracellularly. The resulting Ferric-SA complex is recognized and bound by the HtsA receptor protein on the cell surface. The complex is then translocated across the cytoplasmic membrane by the HtsBC permease, a process powered by ATP hydrolysis via the FhuC ATPase.[5] Inside the cell, iron is released and reduced to its ferrous (Fe²⁺) form for use in metabolic processes.
Experimental Protocols
Verifying the cross-species utilization of this compound involves specific microbiological assays. Below are detailed protocols adapted from established methodologies for siderophore research.
Protocol 1: Siderophore Growth Promotion Bioassay
This assay qualitatively and quantitatively assesses a bacterium's ability to use a specific siderophore as an iron source.
1. Preparation of Iron-Limited Medium:
-
Prepare a chemically defined minimal medium (e.g., Tris-minimal succinate [TMS] broth).
-
To make the medium iron-limited, add an iron chelator like 2,2'-dipyridyl (DP) to a final concentration of 100-200 µM. Alternatively, treat the medium with Chelex 100 resin to remove trace iron.
-
Autoclave the medium.
2. Bacterial Inoculum Preparation:
-
Grow the test strains (e.g., S. lugdunensis, S. aureus wild-type, and an htsA mutant as a negative control) overnight in an iron-replete medium (e.g., Tryptic Soy Broth).
-
Harvest cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS) to remove residual iron and medium components.
-
Resuspend the cells in PBS and adjust the optical density at 600 nm (OD₆₀₀) to 0.1, which corresponds to approximately 1 x 10⁸ CFU/mL.
3. Assay Setup (96-Well Plate Format):
-
In a sterile 96-well microplate, add 180 µL of the iron-limited medium to each well.
-
Add 10 µL of purified this compound solution to achieve desired final concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM). For negative control wells, add 10 µL of sterile water.
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include control wells: bacteria in iron-limited media (negative control) and bacteria in iron-replete media (positive growth control).
4. Incubation and Measurement:
-
Incubate the microplate at 37°C with shaking in a microplate reader.
-
Measure the OD₆₀₀ of each well every 30-60 minutes for 18-24 hours.
5. Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
Compare the growth of the test strain in the presence of this compound to the negative control. Significant growth promotion indicates utilization.
Protocol 2: Radiolabeled Iron (⁵⁵Fe) Uptake Assay
This assay provides a direct, quantitative measure of iron transport into the bacterial cell mediated by a siderophore.
1. Preparation of Bacteria:
-
Grow bacteria to mid-log phase in iron-limited medium as described in Protocol 1 to ensure iron transport systems are maximally expressed.
-
Harvest cells by centrifugation, wash twice with an appropriate buffer (e.g., Tris-HCl with 0.5% glucose).
-
Resuspend cells in the same buffer to a final OD₆₀₀ of 1.0.
2. Preparation of ⁵⁵Fe-Staphyloferrin A:
-
In a microcentrifuge tube, mix purified this compound with a solution of ⁵⁵FeCl₃ in a 10:1 molar ratio (siderophore:iron) to ensure complete chelation.
-
Incubate at room temperature for 1 hour.
3. Uptake Assay:
-
Equilibrate the bacterial cell suspension at 37°C for 5 minutes.
-
To initiate the assay, add the ⁵⁵Fe-SA complex to the cell suspension to a final concentration of ~1 µM.
-
At specific time points (e.g., 1, 2, 5, 10, and 15 minutes), withdraw a 100 µL aliquot of the cell suspension.
-
Immediately filter the aliquot through a 0.22 µm nitrocellulose membrane filter under vacuum to separate cells from the medium.
-
Wash the filter rapidly with 5 mL of cold wash buffer (e.g., 100 mM sodium citrate) to remove non-specifically bound ⁵⁵Fe.
4. Measurement and Analysis:
-
Place the filter in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Determine the protein concentration of the cell suspension (e.g., using a BCA assay).
-
Calculate the rate of iron uptake in picomoles of Fe per minute per milligram of cellular protein.
Conclusion and Future Directions
The ability of S. lugdunensis to utilize this compound from S. aureus is a clear example of siderophore piracy and highlights the complex chemical interactions within microbial communities. This phenomenon provides a survival advantage to non-producing species and could influence the composition and dynamics of the human microbiome.
For drug development professionals, this cross-species utilization presents both a challenge and an opportunity. An antimicrobial targeting the HtsA receptor could be effective against both S. aureus and opportunistic pathogens like S. lugdunensis. Furthermore, the HtsABC transport system is a prime candidate for "Trojan horse" strategies, where an antibiotic is conjugated to this compound, tricking the bacteria into actively importing a toxic payload. Further quantitative analysis, including transporter kinetics and binding affinities in species like S. lugdunensis, is essential to fully exploit these novel therapeutic avenues.
References
- 1. In vivo growth of Staphylococcus lugdunensis is facilitated by the concerted function of heme and non-heme iron acquisition mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth promotion of the opportunistic human pathogen, Staphylococcus lugdunensis, by heme, hemoglobin, and coculture with Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staphylococcus lugdunensis: a Skin Commensal with Invasive Pathogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validation of Staphyloferrin A as a Specific Biomarker for Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of Staphyloferrin A as a diagnostic biomarker for Staphylococcus aureus (S. aureus). It compares its performance against established and alternative detection methods, offers detailed experimental protocols, and visualizes key biological and experimental workflows.
Introduction: The Need for a Specific S. aureus Biomarker
Staphylococcus aureus is a versatile pathogen responsible for significant morbidity and mortality, with infections ranging from skin abscesses to life-threatening conditions like sepsis and endocarditis. The rise of methicillin-resistant S. aureus (MRSA) has further complicated treatment, making rapid and accurate diagnosis essential for timely therapeutic intervention and antimicrobial stewardship. While traditional methods like bacterial culture are considered a gold standard, their time-to-result can be lengthy. This has spurred the search for specific biomarkers that can be integrated into rapid diagnostic platforms. This compound, a siderophore uniquely produced by staphylococci for iron acquisition, has emerged as a highly promising candidate.[1][2]
This compound: Biology and Rationale for Use
This compound is a carboxylate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[3][4] In the iron-limited environment of a host, S. aureus secretes this compound to scavenge this essential nutrient.[5]
-
Biosynthesis: It is synthesized by enzymes encoded by the sfa gene cluster. The process involves the condensation of two citric acid molecules with a D-ornithine backbone.[5][6]
-
Transport & Uptake: Once this compound binds to iron in the extracellular space, the resulting complex is recognized by a specific surface receptor, HtsA (Heme transport system A), and imported into the cell by the HtsBC ABC transporter.[6][7]
Its presence is directly linked to the metabolic activity of the bacterium, and its specificity makes it an excellent target for developing diagnostic assays that can distinguish S. aureus from other pathogens.
Performance Comparison of Diagnostic Methods
The validation of any new biomarker requires a thorough comparison against existing diagnostic standards. The following table summarizes the performance characteristics of this compound detection relative to other common methods for identifying S. aureus.
| Diagnostic Method | Principle | Typical Sensitivity | Typical Specificity | Average Time-to-Result | Point-of-Care (POC) Potential | Notes |
| This compound Detection | Immunoassay or biosensor for the siderophore molecule. | High (projected) | Very High | < 1 hour | High | Directly detects a specific metabolic product of live bacteria. |
| Bacterial Culture | Growth on selective media (e.g., Mannitol Salt Agar, Baird-Parker Agar).[8] | High | Moderate-High | 24 - 72 hours | Low | Gold standard, but slow; may misidentify other coagulase-positive staphylococci.[9] |
| PCR (e.g., nuc, mecA) | Amplification of species-specific or resistance genes. | Very High | Very High | 2 - 4 hours | Moderate | Detects DNA, not necessarily from viable organisms. Considered a gold standard for MRSA detection.[10] |
| Latex Agglutination | Detects clumping factor and/or Protein A on the bacterial surface.[11] | 95-100%[12][13] | >95% | < 15 minutes | High | Some MRSA strains may show weak or negative results.[12][13] |
| MALDI-TOF MS | Generates a protein fingerprint from a bacterial colony. | High | Very High | < 10 minutes (from colony) | Low | Requires an isolated colony from a culture plate and expensive instrumentation. |
| Cefoxitin Disk Diffusion | Phenotypic test for methicillin resistance based on growth inhibition. | 100%[10] | 100%[10] | 18 - 24 hours | Low | Recommended by CLSI as a reliable surrogate for mecA PCR.[10] |
Table 1: Comparative Analysis of S. aureus Diagnostic Methods
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the validation and adoption of new diagnostic tests.
This protocol outlines a quantitative method for detecting this compound in biological fluids (e.g., serum, wound exudate).
Principle: This is an indirect competitive assay. Free this compound in a sample competes with a known amount of this compound conjugated to a carrier protein (coated on the ELISA plate) for binding to a specific primary antibody. The signal is inversely proportional to the amount of this compound in the sample.
Materials:
-
96-well microtiter plates coated with this compound-BSA conjugate.
-
Monoclonal anti-Staphyloferrin A antibody.
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).
-
Synthetic this compound standards.[14]
-
Wash Buffer (PBS with 0.05% Tween 20).
-
Assay Buffer (PBS with 1% BSA).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 2 M H₂SO₄).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Standard Curve Preparation: Prepare serial dilutions of the synthetic this compound standard in Assay Buffer (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Sample Preparation: Centrifuge biological samples to remove debris. Dilute samples in Assay Buffer as required.
-
Competitive Reaction: Add 50 µL of standards and samples to the wells. Immediately add 50 µL of the anti-Staphyloferrin A antibody solution to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with 200 µL of Wash Buffer per well.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.
-
Analysis: Plot the OD values of the standards against their concentrations to generate a standard curve. Calculate the this compound concentration in the samples by interpolating their OD values from this curve.
This protocol provides a standard molecular method for confirming the presence of S. aureus DNA.
Principle: The nuc gene, which encodes for a thermostable nuclease, is highly specific to S. aureus. PCR amplification of this gene provides a sensitive and specific confirmation of the organism's identity.
Materials:
-
DNA extraction kit (for bacterial DNA).
-
nuc gene-specific forward and reverse primers.
-
Taq DNA polymerase and reaction buffer.
-
dNTP mix.
-
Nuclease-free water.
-
Thermal cycler.
-
Agarose gel electrophoresis equipment.
-
DNA stain (e.g., SYBR Safe).
-
Positive control (S. aureus genomic DNA) and negative control (water).
Procedure:
-
DNA Extraction: Extract genomic DNA from a pure bacterial colony or clinical sample using a commercial kit according to the manufacturer's instructions.
-
PCR Master Mix Preparation: For each reaction, prepare a master mix containing reaction buffer, dNTPs, forward primer, reverse primer, Taq polymerase, and nuclease-free water.
-
Reaction Setup: Aliquot the master mix into PCR tubes. Add 1-2 µL of template DNA (extracted sample, positive control, or negative control) to the respective tubes.
-
PCR Amplification: Place the tubes in a thermal cycler and run the following program:
-
Initial Denaturation: 95°C for 5 minutes.
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 45 seconds.
-
-
Final Extension: 72°C for 7 minutes.
-
-
Gel Electrophoresis: Prepare a 1.5% agarose gel containing a DNA stain. Load the PCR products along with a DNA ladder. Run the gel at 100V for 45-60 minutes.
-
Visualization: Visualize the DNA bands under a UV or blue-light transilluminator. The presence of a band of the expected size in a sample lane indicates a positive result for S. aureus.
Mandatory Visualizations
Caption: Biosynthesis and uptake pathway of this compound in S. aureus.
Caption: Experimental workflow for a competitive ELISA to quantify this compound.
Conclusion and Future Directions
This compound presents a compelling case as a specific and reliable biomarker for the detection of S. aureus. Its direct link to bacterial viability and metabolism offers a potential advantage over nucleic acid-based methods. The development of sensitive and rapid assays, such as the described competitive ELISA or lateral flow immunoassays, could pave the way for true point-of-care diagnostics. This would enable clinicians to make faster, more informed treatment decisions, improving patient outcomes and supporting antimicrobial stewardship efforts. Further research should focus on the clinical validation of this compound assays across diverse patient populations and sample types, and on the engineering of robust, low-cost detection platforms suitable for widespread clinical use.
References
- 1. Role of Siderophore Biosynthesis in Virulence of Staphylococcus aureus: Identification and Characterization of Genes Involved in Production of a Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and validation of diagnostic biomarkers and immune cell abundance characteristics in Staphylococcus aureus bloodstream infection by integrative bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the Staphylococcus aureus gene cluster coding for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Key Element Role of Metallophores in the Pathogenicity and Virulence of Staphylococcus aureus: A Review | MDPI [mdpi.com]
- 7. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Comprehensive Review of Detection Methods for Staphylococcus aureus and Its Enterotoxins in Food: From Traditional to Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of four diagnostic methods for detection of methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dizbi.hazu.hr [dizbi.hazu.hr]
- 12. [PDF] Comparison of five tests for identification of Staphylococcus aureus from clinical samples | Semantic Scholar [semanticscholar.org]
- 13. Comparison of five tests for identification of Staphylococcus aureus from clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative analysis of Staphyloferrin A and desferrioxamine iron chelation.
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of iron chelation therapy and research, the demand for effective and specific iron chelators is ever-present. Desferrioxamine, a clinically approved drug, has long been a cornerstone in treating iron overload disorders. However, the exploration of novel chelating agents, such as the bacterial siderophore Staphyloferrin A, offers new perspectives and potential advantages. This guide provides an objective, data-driven comparison of this compound and desferrioxamine, focusing on their iron chelation properties, mechanisms of action, and the experimental methodologies used to evaluate them.
Executive Summary
This guide presents a comparative analysis of two potent iron chelators: this compound, a carboxylate-type siderophore from Staphylococcus aureus, and desferrioxamine, a hydroxamate-type siderophore from Streptomyces pilosus and a widely used pharmaceutical. While desferrioxamine's properties are well-documented, this compound emerges as a subject of growing interest due to its role in bacterial iron acquisition. A key finding is the significant difference in their iron-binding affinities and the pH-dependence of their chelation activity. This analysis aims to provide researchers and drug development professionals with a comprehensive overview to inform future studies and therapeutic strategies.
Data Presentation: Quantitative Comparison of Iron Chelation Properties
The following table summarizes the key quantitative parameters of this compound and desferrioxamine based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data presented is a collation from various sources.
| Property | This compound | Desferrioxamine | Reference(s) |
| Molar Mass ( g/mol ) | ~480 | 560.68 | [1] |
| Chelator Type | Carboxylate | Hydroxamate | [1][2] |
| Iron Binding Affinity (logβ) | Not explicitly found | ~30.6 - 31.1 | [2] |
| Iron Binding Stoichiometry (Chelator:Iron) | 1:1 | 1:1 | [3] |
| Optimal pH for Iron Chelation | Favors acidic pH | Wide range, stable at physiological pH (7.4) | [4] |
| Cellular Uptake Mechanism (in target context) | HtsABC transporter (S. aureus) | Endocytosis/Pinocytosis (mammalian cells) | [5][6] |
Mechanism of Action and Biological Significance
This compound , produced by the pathogenic bacterium Staphylococcus aureus, plays a crucial role in its virulence by scavenging iron from the host environment.[7] As a carboxylate-type siderophore, its iron chelation is more effective in acidic environments, which can be found in sites of infection and inflammation where bacterial metabolism can lower the local pH.[1][8] The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.[9] Once it binds to ferric iron, the resulting complex is recognized by the HtsABC transporter on the bacterial cell surface and internalized.[5]
Desferrioxamine is a hexadentate chelator with a very high affinity for ferric iron, forming a stable 1:1 complex called ferrioxamine.[2][3] It is widely used clinically to treat iron overload conditions, such as thalassemia and hemochromatosis.[3] Desferrioxamine primarily chelates non-transferrin-bound iron (NTBI) in the plasma and labile iron pools within cells.[3] Its mechanism of action in a therapeutic context involves sequestering excess iron, which is then excreted in the urine and feces. Furthermore, desferrioxamine has been shown to influence cellular signaling pathways, notably by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α). This occurs because the enzymes that hydroxylate HIF-1α, leading to its degradation, are iron-dependent. By chelating iron, desferrioxamine inhibits these enzymes, leading to the accumulation of HIF-1α and the transcription of its target genes.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare iron chelators like this compound and desferrioxamine.
Chrome Azurol S (CAS) Assay for Siderophore Quantification
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.
-
Principle: The assay is based on the competition for iron between the chelator of interest and the strong iron chelator, Chrome Azurol S. In the absence of a competing chelator, the CAS-iron complex is blue. When a stronger chelator, like a siderophore, removes iron from the CAS complex, the dye turns orange. The color change is proportional to the amount of siderophore present.
-
Protocol:
-
Preparation of CAS shuttle solution: Mix 10 ml of 1 mM FeCl3 in 10 mM HCl with 50 ml of an aqueous solution of 2 mM CAS. To this, slowly add 40 ml of an aqueous solution of 5 mM hexadecyltrimethylammonium bromide (HDTMA) with constant stirring. The resulting solution should be autoclaved.
-
Assay Procedure: In a microplate well, mix 100 µl of the CAS shuttle solution with 100 µl of the sample containing the siderophore.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Measurement: Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of a siderophore.
-
Quantification: A standard curve can be generated using known concentrations of a reference siderophore (e.g., desferrioxamine) to quantify the amount of siderophore in the sample.
-
Spectrophotometric Determination of Iron Binding Affinity
This method is used to determine the stability constant (logβ) of the iron-chelator complex.
-
Principle: The formation of the iron-chelator complex often results in a change in the absorbance spectrum. By titrating the chelator with a solution of ferric iron and monitoring the absorbance changes, the stoichiometry and binding affinity can be determined.
-
Protocol:
-
Prepare a solution of the chelator at a known concentration in a suitable buffer (e.g., HEPES or TRIS at a specific pH).
-
Record the initial absorbance spectrum of the chelator solution.
-
Incrementally add a standardized solution of FeCl3 to the chelator solution.
-
After each addition, allow the solution to equilibrate and record the full absorbance spectrum.
-
The formation of the iron-chelator complex is observed by the appearance of a new absorbance peak (typically in the 400-500 nm range for siderophores).
-
The data is then analyzed using software that can fit the absorbance changes to a binding model to calculate the stability constant.
-
Cell-Based Iron Uptake/Chelation Assay
This assay evaluates the ability of a chelator to remove iron from cells or prevent iron uptake.
-
Principle: Cells are pre-loaded with a radioactive iron isotope (e.g., ⁵⁹Fe or ⁵⁵Fe) or a fluorescent iron probe. The ability of the chelator to remove this iron from the cells into the extracellular medium is then quantified.
-
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or a hepatocyte cell line) in a multi-well plate and grow to confluence.
-
Iron Loading: Incubate the cells with a medium containing ⁵⁹Fe-transferrin or a fluorescent iron probe for a sufficient time to allow for iron uptake.
-
Washing: Wash the cells thoroughly with a cold buffer to remove any extracellular iron.
-
Chelator Treatment: Incubate the iron-loaded cells with different concentrations of the chelator (this compound or desferrioxamine) for various time points.
-
Quantification of Iron Removal:
-
Radioactive Method: Collect the extracellular medium and the cell lysate. Measure the radioactivity in both fractions using a gamma counter. The percentage of iron removed is calculated as (radioactivity in medium) / (radioactivity in medium + radioactivity in lysate) * 100.
-
Fluorescent Method: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry. A decrease in fluorescence indicates iron removal.
-
-
Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the chelators at the tested concentrations using an MTT or LDH assay to ensure that iron removal is not due to cell death.
-
Visualization of Pathways and Workflows
This compound Biosynthesis and Transport Pathway
The following diagram illustrates the key steps in the synthesis of this compound from its precursors and its subsequent transport into the bacterial cell.
Caption: Biosynthesis and transport of this compound in S. aureus.
Desferrioxamine's Effect on the HIF-1α Signaling Pathway
This diagram illustrates how desferrioxamine leads to the stabilization of HIF-1α.
References
- 1. mdpi.com [mdpi.com]
- 2. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus Transporters Hts, Sir, and Sst Capture Iron Liberated from Human Transferrin by this compound, Staphyloferrin B, and Catecholamine Stress Hormones, Respectively, and Contribute to Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus Redirects Central Metabolism to Increase Iron Availability | PLOS Pathogens [journals.plos.org]
- 9. Identification and characterization of the Staphylococcus aureus gene cluster coding for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of the HtsA receptor for Staphyloferrin A compared to other siderophores.
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Staphylococcus aureus HtsA receptor's binding specificity for its cognate siderophore, Staphyloferrin A (SA), against other siderophores utilized by the bacterium. This analysis is supported by available experimental data, detailed methodologies, and visual representations of the associated biological pathways and experimental workflows.
Introduction to Siderophore-Mediated Iron Uptake in Staphylococcus aureus
Staphylococcus aureus is a versatile pathogen that has evolved sophisticated mechanisms to acquire essential nutrients from its host, a critical aspect of which is the uptake of iron. To overcome the host's iron sequestration by proteins like transferrin and lactoferrin, S. aureus synthesizes and secretes high-affinity iron chelators known as siderophores. The two primary siderophores produced by S. aureus are this compound (SA) and Staphyloferrin B (SB). Once these siderophores capture ferric iron (Fe³⁺), they are recognized by specific receptors on the bacterial surface and transported into the cell.
The HtsA (Heme transporter system A) protein is the dedicated surface receptor for ferric-Staphyloferrin A (Fe-SA). It is a lipoprotein anchored to the cytoplasmic membrane and is the substrate-binding component of the HtsABC ATP-binding cassette (ABC) transporter system. The high specificity of HtsA for Fe-SA is a crucial factor in the efficient uptake of this specific iron source. In addition to its endogenous siderophores, S. aureus can also utilize xenosiderophores, which are siderophores produced by other microorganisms, via receptors such as FhuD1 and FhuD2.
This guide will focus on the specificity of the HtsA receptor, comparing its binding affinity for this compound with that of other siderophore-receptor systems in S. aureus.
Comparative Binding Affinities of Siderophore Receptors
The specificity of a receptor for its ligand is quantitatively described by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. The following table summarizes the available data on the binding affinities of S. aureus siderophore receptors.
| Receptor | Siderophore Ligand | Siderophore Type | Dissociation Constant (Kd) | Reference |
| HtsA | This compound (Fe-SA) | α-hydroxycarboxylate | Low nanomolar range | [1] |
| SirA | Staphyloferrin B (Fe-SB) | α-hydroxycarboxylate | Low nanomolar range (upper limit reported) | [2] |
| FhuD1 | Hydroxamates (e.g., Ferrichrome, Ferrioxamine B) | Hydroxamate | Lower affinity than FhuD2 | [3][4][5] |
| FhuD2 | Hydroxamates (e.g., Ferrichrome, Ferrioxamine B, Aerobactin, Coprogen) | Hydroxamate | High nanomolar to low micromolar range | [5][6] |
Note: While specific Kd values for HtsA with this compound are described as being in the "low nanomolar range," a precise numerical value is not consistently reported in the reviewed literature. Similarly, for SirA, researchers have indicated that due to limitations in fluorescence intensity, only an upper limit in the low nanomolar range could be determined. FhuD1 is consistently reported to have a lower affinity for hydroxamate siderophores compared to FhuD2.[1][2][3] FhuD2 exhibits a broader specificity and higher affinity for a range of hydroxamate xenosiderophores.[4][5]
Experimental Protocols
Determination of Binding Affinity by Fluorescence Spectroscopy
A common method to determine the binding affinity between a siderophore and its receptor is through fluorescence quenching assays. The intrinsic fluorescence of tryptophan residues within the receptor protein changes upon ligand binding, and this change can be measured to calculate the dissociation constant.
Protocol: Fluorescence Titration of HtsA with Ferric-Staphyloferrin A
-
Protein Preparation: Recombinant HtsA (lacking its N-terminal signal peptide and lipidation site) is expressed in E. coli and purified. The purified protein is dialyzed into an appropriate buffer, for example, 50 mM HEPES, pH 7.4.
-
Ligand Preparation: Ferric-Staphyloferrin A is purified, and its concentration is accurately determined, often by measuring the iron content using atomic absorption spectrometry, assuming a 1:1 molar ratio of iron to this compound in the complex.[1]
-
Fluorescence Measurement:
-
A fixed concentration of recombinant HtsA (e.g., 15 nM) is placed in a quartz cuvette.
-
The sample is excited at a wavelength of 280 nm, and the emission spectrum is recorded, typically with a maximum at around 334 nm.
-
Small aliquots of the Fe-SA solution are incrementally added to the HtsA solution.
-
After each addition, the solution is allowed to equilibrate, and the fluorescence emission is recorded.
-
-
Data Analysis:
-
The decrease in fluorescence intensity at the emission maximum is plotted against the concentration of Fe-SA.
-
The resulting binding curve is fitted to a one-site binding model to calculate the dissociation constant (Kd).
-
Siderophore Production Assessment using Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method used to detect the production of siderophores by microorganisms.
Protocol: CAS Plate Assay for Siderophore Detection
-
CAS Agar Preparation: A specialized CAS agar is prepared containing the iron-dye complex Chrome Azurol S. In the presence of a strong iron chelator like a siderophore, the iron is removed from the dye, resulting in a color change from blue to orange/yellow.
-
Inoculation: The S. aureus strain of interest is grown under iron-limiting conditions to induce siderophore production.
-
Spotting: A small volume of the bacterial culture is spotted onto the surface of the CAS agar plate.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a period sufficient for bacterial growth and siderophore secretion (typically 24-48 hours).
-
Observation: The formation of an orange or yellow halo around the bacterial colony indicates the production of siderophores.
Visualizing the Molecular Processes
This compound Uptake Pathway
The uptake of ferric-Staphyloferrin A is a multi-step process involving the HtsABC transporter system. The following diagram illustrates the key components and their roles in this pathway.
Caption: The this compound uptake pathway in S. aureus.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the general workflow for determining the binding affinity of a siderophore receptor using fluorescence spectroscopy.
References
- 1. The Staphylococcus aureus Siderophore Receptor HtsA Undergoes Localized Conformational Changes to Enclose this compound in an Arginine-rich Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FhuD1, a ferric hydroxamate-binding lipoprotein in Staphylococcus aureus: a case of gene duplication and lateral transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of fhuD1 and fhuD2, Two Genes Involved in Iron-Hydroxamate Uptake in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iron Metabolism at the Interface between Host and Pathogen: From Nutritional Immunity to Antibacterial Development - PMC [pmc.ncbi.nlm.nih.gov]
Differential Regulation of Staphyloferrin A and B Synthesis in Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Staphylococcus aureus employs a sophisticated and redundant set of iron acquisition systems to thrive in the iron-limited environment of the host. Among these are two secreted siderophores, Staphyloferrin A (SA) and Staphyloferrin B (SB), which scavenge extracellular iron for transport into the bacterial cell. While both are crucial for virulence, their synthesis is differentially regulated in response to distinct environmental and metabolic cues. This guide provides a comparative analysis of the regulatory mechanisms governing SA and SB production, supported by experimental data and detailed methodologies, to elucidate how S. aureus prioritizes its iron uptake strategies.
Core Regulatory Comparison
The synthesis of both this compound and B is primarily induced under iron-limiting conditions, a response globally controlled by the Ferric uptake regulator (Fur).[1] In the presence of sufficient intracellular iron, Fur acts as a repressor, binding to "Fur box" sequences in the promoter regions of the sfa (SA synthesis) and sbn (SB synthesis) operons, thereby blocking transcription.[2] When iron is scarce, Fur repression is lifted, allowing for the expression of both siderophore systems.[1]
However, beyond this common iron-dependent regulation, the two systems are controlled by distinct metabolic and environmental signals, allowing the bacterium to tailor its iron acquisition strategy to specific niches.
Table 1: Key Differential Regulators of this compound and B Synthesis
| Regulatory Factor | Effect on this compound (sfa operon) | Effect on Staphyloferrin B (sbn operon) | Key Protein(s) |
| Iron Availability | Repressed by high iron; Induced by low iron | Repressed by high iron; Induced by low iron | Fur |
| TCA Cycle Activity | Dependent : Synthesis requires a functional TCA cycle. | Independent : Synthesis can proceed without TCA cycle activity. | CitZ, SbnG |
| Heme Availability | No direct regulation reported. | Repressed : Synthesis is downregulated in the presence of heme. | SbnI |
Metabolic Regulation: The Role of the TCA Cycle
A primary point of divergence in the regulation of SA and SB lies in their dependency on central metabolism, specifically the tricarboxylic acid (TCA) cycle.
This compound synthesis is intrinsically linked to TCA cycle activity. The biosynthesis of SA utilizes citrate as a direct precursor. In S. aureus, the primary source of citrate is the TCA cycle, catalyzed by the citrate synthase, CitZ. Consequently, in environments where TCA cycle activity is low, such as during growth on glucose-rich media which favors glycolysis, SA production is severely repressed.[3] Experimental evidence shows that a citZ mutant is incapable of synthesizing SA, confirming this metabolic dependency.[3]
Staphyloferrin B synthesis is independent of the TCA cycle. The sbn operon, which encodes the biosynthetic machinery for SB, also contains the gene sbnG, a novel citrate synthase.[3] This dedicated enzyme provides the necessary citrate precursor for SB assembly, bypassing the need for the TCA cycle. This metabolic independence allows S. aureus to produce SB in environments where the TCA cycle is downregulated, providing a significant advantage for iron acquisition under diverse nutritional conditions.[3] A citZ mutant remains fully capable of producing SB.[3]
Environmental Sensing: Heme as a Regulatory Signal
S. aureus preferentially utilizes heme as an iron source when it is available.[4] This preference is reflected in a specific regulatory mechanism that curtails SB production when heme is present, preventing the wasteful expenditure of resources on siderophore synthesis.
This regulation is mediated by SbnI , a bifunctional protein encoded within the sbn operon.[4][5]
-
Transcriptional Activator: SbnI is required for the full expression of the downstream genes in the sbn operon (sbnD through sbnH). A mutation in sbnI leads to a drastic decrease in SB production.[5]
-
Heme Sensor: SbnI can directly bind heme. When bound to heme, SbnI is unable to bind to its DNA target in the sbn operon, leading to a shutdown of SB synthesis.[5]
This creates a hierarchical regulatory system: in an iron-poor environment, the sbn operon is derepressed by Fur. If heme is also present, SbnI binds heme, and SB synthesis is halted, allowing the cell to prioritize the more efficient heme uptake via the Isd system.[4] No such heme-responsive regulation has been reported for the sfa operon.
Signaling Pathways and Experimental Workflows
Regulatory Pathways
Caption: Differential regulation of this compound and B synthesis pathways.
Experimental Workflow
Caption: Generalized workflow for studying siderophore gene expression.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for sfa and sbn Gene Expression
This protocol details the steps to quantify the relative expression of this compound and B synthesis genes.
1. Bacterial Growth and Treatment:
-
Grow S. aureus (e.g., strain Newman or USA300) overnight in a rich medium like Tryptic Soy Broth (TSB).
-
Inoculate fresh, iron-depleted chelex-treated TSB to an OD₆₀₀ of 0.05. Iron depletion is typically achieved using an iron chelator like 2,2'-dipyridyl (e.g., 200 µM).
-
Create experimental conditions in triplicate:
-
Iron-Replete Control: Add FeCl₃ (e.g., 50 µM).
-
Iron-Depleted: No additions.
-
Heme Treatment: Add hemin (e.g., 1-10 µM) to iron-depleted medium.
-
-
Grow cultures at 37°C with shaking to mid-exponential phase (OD₆₀₀ ≈ 0.8-1.0).
2. RNA Isolation:
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g, 10 min, 4°C).
-
Resuspend the pellet in a lysis buffer containing lysostaphin (100 µg/mL) to facilitate cell wall degradation.
-
Extract total RNA using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.
-
Treat isolated RNA with DNase I to remove any contaminating genomic DNA. Confirm RNA purity and concentration using a spectrophotometer (A₂₆₀/A₂₈₀ ratio ≈ 2.0).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., iScript cDNA Synthesis Kit) with random primers or gene-specific primers.
4. Real-Time PCR:
-
Prepare reaction mixtures containing:
-
2x SYBR Green Supermix
-
Forward and Reverse Primers (500 nM each)
-
Diluted cDNA template (e.g., 1:10 dilution)
-
Nuclease-free water
-
-
Use primers targeting genes of interest (e.g., sfaA, sbnA, sbnE) and a housekeeping gene for normalization (e.g., gyrB or 16S rRNA). Note: Primer sequences must be designed and validated for specificity and efficiency prior to the experiment.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).
-
Analyze data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression between conditions, normalized to the housekeeping gene.
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Production
The CAS assay is a colorimetric method used to detect and semi-quantify siderophore production. Siderophores will remove iron from the blue CAS-iron complex, causing a color change to orange/yellow.
1. Preparation of CAS Agar Plates:
-
Prepare the blue CAS indicator solution as described by Schwyn and Neilands (1987). This involves carefully mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.
-
Autoclave a minimal agar medium (e.g., Tris Minimal Succinate agar) and cool to ~50°C.
-
Aseptically mix the CAS indicator solution with the molten agar and pour into petri dishes.
2. Siderophore Detection:
-
Grow S. aureus strains under iron-replete and iron-depleted conditions as described in Protocol 1.
-
Spot 5-10 µL of the cultures onto the surface of the CAS agar plates.
-
Alternatively, collect cell-free supernatant from liquid cultures and place it into wells punched into the CAS agar.
-
Incubate the plates at 37°C for 24-48 hours.
-
Siderophore production is indicated by the formation of an orange-yellow halo around the bacterial growth or well against the blue background. The diameter of the halo is proportional to the amount of siderophore produced.
Alternative Iron Acquisition Systems
To fully understand the context of Staphyloferrin regulation, it is important to consider the other major iron acquisition systems in S. aureus.
Table 2: Comparison with Other S. aureus Iron Uptake Systems
| System | Iron Source | Key Components | Regulatory Notes |
| Isd System | Heme, Hemoglobin | Isd proteins (A-I) | Repressed by Fur. Considered the preferred iron source during infection.[4] Heme presence represses Staphyloferrin B. |
| Fhu System | Hydroxamate xenosiderophores | FhuC, FhuB, FhuG, FhuD | Repressed by Fur. Allows utilization of siderophores produced by other bacteria. |
| Sst System | Catechol siderophores, Catecholamines | SstA, SstB, SstC, SstD | Repressed by Fur. Can utilize host stress hormones (norepinephrine, epinephrine) to acquire iron from transferrin. |
The interplay between these systems highlights the metabolic flexibility of S. aureus. The differential regulation of this compound and B, particularly the specific repression of SB by heme, demonstrates a clear hierarchy where the bacterium avoids producing siderophores when a more readily available and preferred iron source can be acquired directly from the host. This intricate regulatory network ensures that S. aureus can efficiently adapt to the diverse and challenging microenvironments encountered during infection.
References
- 1. Role of Siderophore Biosynthesis in Virulence of Staphylococcus aureus: Identification and Characterization of Genes Involved in Production of a Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Heme-responsive Regulator Controls Synthesis of Staphyloferrin B in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time PCR Method for the Rapid Detection and Quantification of Pathogenic Staphylococcus Species Based on Novel Molecular Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of an operon, msaABCR, that controls virulence and biofilm development in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Staphyloferrin A
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of Staphyloferrin A, a siderophore utilized in infectious disease research. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document outlines personal protective equipment (PPE) requirements, operational procedures for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound indicates the necessity for the following personal protective equipment to mitigate exposure. All personnel must be trained in the proper use and disposal of the specified PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents dermal contact and potential absorption. Gloves must be inspected before use and changed immediately if contaminated. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles. |
| Body Protection | A disposable, low-permeability laboratory coat with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Required when handling the powdered form of this compound or when there is a risk of aerosolization. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following step-by-step process must be followed in a designated and well-ventilated area.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation: Don all required PPE as specified in the table above. Prepare the handling area within a chemical fume hood or a similarly well-ventilated space.[1]
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to the weighed this compound.[2] Mix gently until fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Clearly labeled hazardous chemical waste container. | Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. |
| Contaminated PPE | Designated, clearly labeled hazardous waste container. | Incineration by a licensed hazardous waste disposal company is the recommended method. |
| Contaminated Labware | Sharps container for glassware; biohazard bag for plastics. | Decontaminate if possible, otherwise dispose of as hazardous waste. |
| Liquid Waste | Leak-proof, labeled hazardous waste container. | Collect and arrange for disposal through a licensed hazardous waste disposal company.[1] |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations. The Safety Data Sheet (SDS) should be consulted for detailed disposal considerations.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
